molecular formula C11H10N2O3 B140366 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid CAS No. 5368-37-6

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Cat. No.: B140366
CAS No.: 5368-37-6
M. Wt: 218.21 g/mol
InChI Key: HYSISEGNFBAVMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. The quinazolinone core is a privileged structure known for its diverse biological activities, making it a key intermediate for designing novel therapeutic agents . Researchers utilize this compound in the synthesis of complex hybrid molecules. For instance, its structure is ideal for conjugation with other pharmacophores, such as phenoxypropionate, to develop novel herbicides that target acetyl-CoA carboxylase (ACCase) . In anticancer research, the quinazolinone moiety is a recognized pharmacophore for inhibiting enzyme targets like tankyrase (TNKS), which plays a critical role in cellular processes such as Wnt/β-catenin signaling . Furthermore, the propanoic acid side chain provides a functional handle for further chemical modification, enabling the creation of novel molecules like phospha-oxazepinoquinazolinyl derivatives investigated as selective nitric oxide synthase (NOS) inhibitors . This compound is offered exclusively for advanced laboratory research applications.

Properties

IUPAC Name

3-(4-oxo-3H-quinazolin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4H,5-6H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSISEGNFBAVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312256
Record name 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5368-37-6
Record name 5368-37-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Oxo-1,4-dihydroquinazolin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a molecule of interest within the broader class of quinazolinone derivatives known for their diverse biological activities.[1][2][3][4][5] This document outlines a probable synthetic route, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols to facilitate its synthesis and characterization in a laboratory setting.

Chemical Structure and Properties

The core structure of this compound consists of a quinazolin-4(3H)-one scaffold substituted at the 2-position with a propanoic acid side chain.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol [6]
IUPAC NameThis compound
InChI KeyHYSISEGNFBAVMJ-UHFFFAOYSA-N[6]
SMILESO=C(O)CCc1nc2ccccc2c(=O)[nH]1[6]
Predicted XlogP0.2 - 0.5

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the condensation reaction between 2-aminobenzamide and succinic anhydride. This approach is based on established protocols for the synthesis of 2-substituted-4(3H)-quinazolinones. The reaction proceeds through the formation of an intermediate amide followed by cyclization.

Synthesis_Workflow reagent1 2-Aminobenzamide intermediate Intermediate (N-(2-carbamoylphenyl)succinamic acid) reagent1->intermediate Condensation (e.g., in DMF or Acetic Acid) reagent2 Succinic Anhydride reagent2->intermediate product This compound intermediate->product Cyclization (Heat)

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Aminobenzamide

  • Succinic Anhydride

  • Dimethylformamide (DMF) or Glacial Acetic Acid

  • Hydrochloric Acid (for acidification)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-aminobenzamide in a minimal amount of DMF or glacial acetic acid.

  • Add 1.1 equivalents of succinic anhydride to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • If the product does not precipitate, acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Spectroscopic Data for Structure Elucidation

The following tables present the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the quinazolin-4(3H)-one core and the propanoic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HNH (Quinazolinone)
~12.1br s1HCOOH (Carboxylic Acid)
~8.10d1HAr-H (H5)
~7.80t1HAr-H (H7)
~7.65d1HAr-H (H8)
~7.45t1HAr-H (H6)
~2.90t2H-CH₂ -COOH
~2.70t2HQuinazolinone-CH₂ -

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~174.0C =O (Carboxylic Acid)
~162.5C =O (Quinazolinone Amide)
~152.0C 2 (Quinazolinone)
~149.0C 8a (Quinazolinone)
~134.5C 7 (Quinazolinone)
~127.0C 5 (Quinazolinone)
~126.0C 6 (Quinazolinone)
~125.5C 8 (Quinazolinone)
~121.0C 4a (Quinazolinone)
~32.0-C H₂-COOH
~28.0Quinazolinone-C H₂-
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-HBroad band, carboxylic acid
~3200N-HStretching, quinazolinone
~1710C=OStretching, carboxylic acid
~1680C=OStretching, amide (quinazolinone)
~1610, 1580C=CAromatic ring stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
219.0764[M+H]⁺
201.0658[M+H - H₂O]⁺
173.0709[M+H - H₂O - CO]⁺
146.0604[Quinazolinone core fragment]⁺

Experimental Workflow and Signaling Pathways

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Synthesized Compound purification Purification (Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir FT-IR purification->ir ms Mass Spectrometry purification->ms elucidation Structure Elucidation nmr->elucidation ir->elucidation ms->elucidation

Caption: General workflow for the synthesis, purification, and structural analysis.

Biological Context: Quinazolinone Signaling

Quinazolinone derivatives are known to interact with various biological targets, including protein kinases. While the specific signaling pathways for this compound are yet to be fully elucidated, related compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in cell proliferation and survival pathways.

Signaling_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk pi3k PI3K/Akt Pathway rtk->pi3k ras Ras/MAPK Pathway rtk->ras compound Quinazolinone Derivative (Potential Inhibitor) compound->rtk proliferation Cell Proliferation & Survival pi3k->proliferation ras->proliferation

Caption: Generalized signaling pathway potentially modulated by quinazolinone derivatives.

This guide provides a foundational framework for the synthesis and structural confirmation of this compound. The predicted data serves as a reference for researchers aiming to characterize this compound. Experimental verification of these predictions is essential for definitive structural assignment.

References

An In-Depth Technical Guide to the Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a quinazolinone derivative of interest in medicinal chemistry. The quinazolinone scaffold is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties. This document details the primary synthetic route, experimental protocols, and characterization data for the target compound.

Core Synthesis Pathway

The principal synthetic route for this compound involves the condensation reaction between anthranilamide and succinic anhydride. This reaction proceeds through a two-step mechanism: initial acylation of the amino group of anthranilamide by succinic anhydride to form an intermediate amic acid, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone ring system.

Synthesis_Pathway Anthranilamide Anthranilamide Intermediate Amic Acid Intermediate Anthranilamide->Intermediate Acylation SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Figure 1: General synthesis pathway for the target compound.

Experimental Protocols

General Procedure for the Condensation of a Hydrazinoquinazolinone with an Anhydride

To a solution of the hydrazinoquinazolinone derivative (10 mmol) in a suitable solvent such as PEG-600 (15 mL), a solution of the anhydride (10 mmol) in the same solvent is added. The reaction mixture is then heated at 100°C for 4-5 hours. After cooling to room temperature, the mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent.

It is important to note that the direct application of this protocol to the reaction of anthranilamide with succinic anhydride may require optimization of reaction conditions such as solvent, temperature, and reaction time to achieve a satisfactory yield of the desired product.

Data Presentation

Quantitative data for the target molecule, this compound, is limited in the available literature. However, data for analogous quinazolinone derivatives can provide an indication of expected outcomes.

Compound NameStarting MaterialsSolventCatalystReaction TimeYield (%)Melting Point (°C)
2-Phenylquinazolin-4(3H)-one2-Aminobenzamide, StyreneDMSOp-TsOH16 h70-
2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-dione2-Hydrazinoquinazolin-4(3H)-one, Phthalic anhydridePEG-600-3 h--

This table summarizes data for related quinazolinone syntheses and is intended for comparative purposes.

Physicochemical Properties of 3-(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid (A close analog)

PropertyValue
Molecular FormulaC12H12N2O3
Molecular Weight232.24 g/mol

Data obtained from PubChem.[1]

Characterization Data

Detailed spectral data for the target compound is not explicitly available in the searched literature. However, based on the structure, the following characteristic peaks would be expected in the respective spectra:

  • ¹H NMR: Signals corresponding to the aromatic protons of the quinazolinone ring, two methylene groups of the propanoic acid side chain, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbonyl carbons of the quinazolinone and carboxylic acid, aromatic carbons, and the methylene carbons of the side chain.

  • IR Spectroscopy: Characteristic absorption bands for the N-H and C=O stretching of the amide in the quinazolinone ring, and the O-H and C=O stretching of the carboxylic acid.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C11H10N2O3, 218.21 g/mol ).

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Anthranilamide + Succinic Anhydride Reaction Reaction in appropriate solvent Start->Reaction Workup Precipitation, Filtration & Drying Reaction->Workup Purification Recrystallization Workup->Purification Product Pure Product Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) IR IR Spectroscopy MS Mass Spectrometry MP Melting Point Determination Product->NMR Product->IR Product->MS Product->MP

Figure 2: Experimental workflow for synthesis and characterization.

Conclusion

The synthesis of this compound represents a straightforward approach to a valuable quinazolinone derivative. The reaction of anthranilamide with succinic anhydride is the most logical and anticipated synthetic route. While a specific, optimized protocol for this exact transformation requires further experimental investigation, the general procedures outlined in this guide for similar compounds provide a solid foundation for researchers to develop a robust and efficient synthesis. The characterization techniques described will be essential for confirming the identity and purity of the final product, which holds potential for further exploration in drug discovery and development programs.

References

A Comprehensive Technical Guide to 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid and its Analogs: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activities of 2-substituted quinazolin-4(3H)-ones, with a focus on the structural class represented by 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1]

Chemical and Physical Properties

The properties of 2-substituted quinazolin-4(3H)-ones can vary significantly based on the nature of the substituent at the 2-position. Generally, these compounds are crystalline solids with relatively high melting points. Spectroscopic characterization is crucial for structure elucidation.

Spectroscopic Data Characteristic Ranges for 2-Substituted Quinazolin-4(3H)-ones
Infrared (IR) Spectroscopy (cm⁻¹) 1683–1657 (C=O, amide)
¹H Nuclear Magnetic Resonance (NMR) (ppm) 12.91–11.70 (s, 1H, N-H)
¹³C Nuclear Magnetic Resonance (NMR) (ppm) 163.87–161.19 (C=O, amide)
Table 1: General spectroscopic ranges for 2-substituted quinazolin-4(3H)-ones.[2]

Synthesis of 2-Substituted Quinazolin-4(3H)-ones

A variety of synthetic methodologies have been developed for the preparation of the quinazolinone scaffold. The most common approaches for synthesizing 2-substituted quinazolin-4(3H)-ones involve the condensation of anthranilamide (2-aminobenzamide) or related precursors with aldehydes, carboxylic acids, or their derivatives.

General Synthetic Workflow

The synthesis of a 2-substituted quinazolin-4(3H)-one, such as the title compound, can be conceptualized through a general workflow. This involves the selection of appropriate starting materials, the chemical reaction to form the quinazolinone ring, and subsequent purification and characterization of the final product.

G cluster_synthesis Synthesis Start Starting Materials (e.g., 2-aminobenzamide, succinic acid derivative) Reaction Condensation Reaction (e.g., Reflux in DMSO) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization FinalProduct This compound Characterization->FinalProduct G cluster_pathway EGFR Signaling Pathway Inhibition Quinazolinone Quinazolinone Derivative EGFR EGFR Quinazolinone->EGFR Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) EGFR->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

References

The Diverse Biological Activities of Quinazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system of benzene and pyrimidinone rings, represents a cornerstone in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth overview of the significant biological activities of quinazolinone derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document details the quantitative data, experimental protocols for key assays, and the underlying signaling pathways associated with these activities.

Anticancer Activity

Quinazolinone derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of various quinazolinone derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀). Below is a summary of the in vitro cytotoxic activity of selected derivatives against different human cancer cell lines.

Compound ID/DescriptionTarget Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of Reference
Quinazolinone-hydrazide 3jMCF-7 (Breast)0.20 ± 0.02Lapatinib5.9 ± 0.74
Quinazolinone-1,2,4-thiadiazole 32A549 (Lung)0.02 ± 0.091Etoposide0.17
1,2,3-triazole-oxadiazole-quinazoline 23A2780 (Ovarian)0.019 ± 0.008Etoposide1.38
4-indolyl quinazoline 29PC-9 (Lung)0.5--
Fluoro-quinazolinone GMCF-7 (Breast)0.44 ± 0.01Erlotinib1.14 ± 0.04
Quinazoline-pyrimidine hybrid 6nSW-480 (Colorectal)2.3 ± 0.91Cisplatin16.1
Quinazolinone IIIaA549 (Lung)18.29 ± 0.45Erlotinib24.50 ± 0.52
Thiazole-quinazoline 37MCF-7 (Breast)2.86 ± 0.31Erlotinib-
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][2]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of living cells.[1]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the quinazolinone derivative. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.

Signaling Pathway: PI3K/Akt Inhibition

A significant number of anticancer quinazolinone derivatives exert their effect by targeting the PI3K/Akt signaling pathway, which is frequently deregulated in cancer.[3][4] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibition Quinazolinone->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by quinazolinone derivatives.

Antimicrobial Activity

Quinazolinone derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[5][6]

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/DescriptionTarget MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL) of Reference
N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide f1S. aureus (MRSA)4-8--
Pyrazole analogue 5bS. aureus1.95Amoxicillin-
Pyrazole analogue 5bK. pneumoniae0.98Amoxicillin-
Pyrazole analogue 5bA. niger15.63Ketoconazole7.81
Experimental Protocol: Agar Dilution Method for MIC Determination

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[7]

Principle: A series of agar plates containing decreasing concentrations of the antimicrobial agent are inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration that inhibits visible growth.

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the quinazolinone derivative in a suitable solvent.

  • Serial Dilutions: Perform a series of twofold dilutions of the stock solution to obtain the desired concentration range.[8]

  • Preparation of Agar Plates: Add a specific volume of each antimicrobial dilution to molten Mueller-Hinton agar and pour into sterile Petri dishes.[9] Allow the agar to solidify. A control plate without the antimicrobial agent should also be prepared.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate the surface of each agar plate with the microbial suspension using a multipoint inoculator or by spotting.[7]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: After incubation, examine the plates for visible growth. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[7]

Mechanism of Action: DNA Gyrase Inhibition

A key mechanism of antibacterial action for some quinazolinone derivatives is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[5][6]

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ATP-dependent supercoiling DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Inhibited Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Quinazolinone Quinazolinone Derivative Quinazolinone->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by quinazolinone derivatives.

Anti-inflammatory Activity

Quinazolinone derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. Their mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity is often assessed by the carrageenan-induced paw edema model in rodents, where the percentage of edema inhibition is a key parameter.

Compound ID/DescriptionDose (mg/kg)Edema Inhibition (%)Reference DrugEdema Inhibition (%) of Reference
4-nitrostyryl-substituted quinazolinone20062.2 - 80.7Ibuprofen-
3-naphtalene-substituted quinazolinone5019.69 - 59.61--
2,3,6-trisubstituted quinazolinone-10.28 - 53.33Phenylbutazone-
Indole derivative 4a-33.40Indomethacin33.81
Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[10][11]

Principle: Subplantar injection of carrageenan in the rat paw induces a biphasic inflammatory response characterized by edema. The first phase is mediated by histamine and serotonin, while the second phase is mediated by prostaglandins and other inflammatory mediators.[12]

Procedure:

  • Animal Grouping: Divide rats into groups (e.g., vehicle control, positive control, and test compound groups).

  • Compound Administration: Administer the quinazolinone derivative or the reference drug (e.g., indomethacin) orally or intraperitoneally. The vehicle is administered to the control group.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[10]

  • Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[10]

  • Paw Volume Measurement: Measure the paw volume at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of some quinazolinone derivatives are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.[14]

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->IKK Phosphorylation NFkB_IkB->NFkB Release DNA DNA Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) DNA->Inflammatory_Genes Transcription NFkB_n->DNA Binding Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activation Quinazolinone Quinazolinone Derivative Quinazolinone->IKK Inhibition Quinazolinone->NFkB_n Inhibition of Translocation

Caption: Inhibition of the NF-κB signaling pathway by quinazolinone derivatives.

Anticonvulsant Activity

Certain quinazolinone derivatives have shown promising anticonvulsant activity in preclinical models of epilepsy. Their mechanism of action is often linked to the modulation of neurotransmitter systems, particularly the GABAergic system.

Quantitative Anticonvulsant Data

The in vivo anticonvulsant activity is frequently evaluated using the maximal electroshock (MES) seizure test, with the median effective dose (ED₅₀) being a key endpoint.

Compound ID/DescriptionED₅₀ (mg/kg)Test ModelReference DrugED₅₀ (mg/kg) of Reference
Quinazolinone 5f28.90MES--
Quinazolinone 5b47.38MES--
Quinazolinone 5c56.40MES--
4-(substituted-phenyl)-[3][15][16]triazolo[4,3-a]quinazolin-5(4H)-one 6o88.02MES--
4-(substituted-phenyl)-[3][15][16]triazolo[4,3-a]quinazolin-5(4H)-one 6q94.6MES--
Quinazolinone analogue III73.1PTZ--
Quinazolinone analogue IV11.79PTZ--
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used animal model to screen for drugs effective against generalized tonic-clonic seizures.[16][17]

Principle: An electrical stimulus is delivered to the animal to induce a maximal seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.[17]

Procedure:

  • Animal Preparation: Use mice or rats for the experiment.

  • Compound Administration: Administer the quinazolinone derivative or a reference anticonvulsant drug (e.g., diazepam) intraperitoneally or orally.

  • Anesthesia and Electrode Placement: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal. Place corneal electrodes on the eyes.[16]

  • Electrical Stimulation: Deliver an alternating current electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).[16]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.[17]

  • Data Analysis: Determine the ED₅₀, the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

Mechanism of Action: GABA-A Receptor Modulation

The anticonvulsant effects of some quinazolinone derivatives are attributed to their ability to modulate the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

GABA_A_Receptor_Modulation cluster_synapse Inhibitory Synapse GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Chloride Influx (Cl⁻) GABA_A_Receptor->Chloride_Influx Enhances Chloride_Channel->Chloride_Influx GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Quinazolinone Quinazolinone Derivative Quinazolinone->GABA_A_Receptor Positive Allosteric Modulation

Caption: Positive allosteric modulation of the GABA-A receptor by quinazolinone derivatives.

Conclusion

The quinazolinone scaffold continues to be a highly privileged structure in medicinal chemistry, yielding derivatives with a remarkable array of biological activities. The information presented in this technical guide highlights the significant potential of these compounds as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The provided quantitative data, detailed experimental protocols, and mechanistic insights into their interactions with key signaling pathways offer a valuable resource for researchers and drug development professionals. Further exploration and optimization of the quinazolinone core are poised to lead to the discovery of novel and more effective therapeutic agents for a wide range of diseases.

References

physical and chemical properties of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a member of the quinazolinone class of heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry and drug development. Quinazolinone derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details available experimental and predicted data, outlines general experimental protocols for its synthesis and characterization, and explores potential signaling pathways that may be modulated by this class of compounds, supported by visualizations. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this molecule.

Chemical and Physical Properties

The fundamental identifying and physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available from commercial suppliers, other values are predicted based on its chemical structure.

Table 1: Identifiers and General Properties

PropertyValueSource
CAS Number 5368-37-6CymitQuimica[1]
Molecular Formula C₁₁H₁₀N₂O₃CymitQuimica[1]
Molecular Weight 218.21 g/mol CymitQuimica[1]
Canonical SMILES O=C(O)CCc1nc2ccccc2c(=O)[nH]1CymitQuimica[1]
InChI Key HYSISEGNFBAVMJ-UHFFFAOYSA-NCymitQuimica[1]
Purity Typically ≥95%CymitQuimica[1]

Table 2: Experimental and Predicted Physicochemical Data

PropertyValueTypeSource
Melting Point 262-262.5 °CExperimental (for a related quinoxaline derivative)Benchchem[2]
Boiling Point Data not available--
Solubility Data not available--
pKa Predicted data not available--
logP Predicted data not available--

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature. However, based on general synthetic strategies for quinazolinone derivatives, a plausible synthetic route and standard analytical methods are described below.

Synthesis Protocol: A Representative Method

The synthesis of quinazolinone derivatives often involves the condensation of an anthranilic acid derivative with a suitable precursor. A general approach for the synthesis of compounds similar to this compound is outlined below.

Workflow for a Representative Synthesis

G Reactants Anthranilamide + Diethyl malonate Reflux Reflux in Ethanol (with Sodium Ethoxide) Reactants->Reflux Intermediate Quinazolinone intermediate Reflux->Intermediate Hydrolysis Acid or Base Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Recrystallization Product->Purification

Caption: General workflow for the synthesis of the target compound.

Detailed Steps:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilamide and a suitable dicarbonyl compound (such as a derivative of malonic acid) in an appropriate solvent like ethanol.

  • Condensation: Add a base, such as sodium ethoxide, to catalyze the cyclization reaction. Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Hydrolysis (if necessary): If the reaction yields an ester intermediate, subsequent hydrolysis under acidic or basic conditions is required to obtain the final carboxylic acid.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or acetic acid), to yield the pure this compound.

Analytical Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) and amine (N-H) groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Biological Context and Potential Signaling Pathways

While specific biological targets and signaling pathways for this compound have not been definitively identified, the broader class of quinazolinone derivatives has been extensively studied, particularly in the context of cancer therapy. These compounds have been shown to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Several quinazolinone derivatives have been identified as inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

PI3K/AKT Signaling Pathway Inhibition by Quinazolinone Derivatives

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Quinazolinone Quinazolinone Derivative Quinazolinone->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT pathway by quinazolinone derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy. Certain quinazolinone-based compounds have been developed as potent VEGFR-2 inhibitors.

VEGFR-2 Signaling Pathway Inhibition by Quinazolinone Derivatives

G cluster_membrane Endothelial Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Quinazolinone Quinazolinone Derivative Quinazolinone->VEGFR2 Inhibits

Caption: Potential inhibition of the VEGFR-2 signaling pathway by quinazolinone derivatives.

Conclusion

This compound is a molecule with potential for further investigation, given the established biological significance of the quinazolinone scaffold. While comprehensive experimental data for this specific compound is currently limited, this guide consolidates the available information and provides a framework for future research. The outlined synthetic and analytical protocols offer a starting point for its preparation and characterization. Furthermore, the exploration of its potential effects on key cancer-related signaling pathways, such as PI3K/AKT and VEGFR-2, highlights promising avenues for pharmacological evaluation. Further studies are warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this compound.

References

The Enigmatic Potential of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. The fused heterocyclic system of quinazoline provides a versatile scaffold for the development of therapeutic agents targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide focuses on a specific derivative, 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a molecule that, while not extensively studied, holds significant therapeutic promise based on the activities of its structural analogs. This review consolidates the available information on its synthesis, potential biological activities, and mechanisms of action, drawing insights from the wider body of research on 2-substituted quinazolin-4(3H)-ones.

Synthesis and Chemical Properties

The synthesis of this compound is not explicitly detailed in readily available literature. However, established synthetic routes for 2-substituted quinazolin-4(3H)-ones can be adapted for its preparation. A plausible and commonly employed method involves the condensation of anthranilamide (2-aminobenzamide) with a suitable three-carbon electrophilic synthon.

A generalized synthetic workflow is depicted below. The initial step typically involves the reaction of anthranilamide with an appropriate acylating or alkylating agent, followed by cyclization to form the quinazolinone ring.

Synthesis_Workflow Anthranilamide Anthranilamide Intermediate Acyclic Intermediate Anthranilamide->Intermediate Acylation SuccinicAnhydride Succinic Anhydride or equivalent Cyclization Cyclization (e.g., heating) Intermediate->Cyclization TargetMolecule This compound Cyclization->TargetMolecule

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A likely synthetic protocol would involve the reaction of anthranilamide with succinic anhydride or a derivative thereof.

  • Reaction Setup: A mixture of equimolar amounts of anthranilamide and succinic anhydride would be heated in a suitable solvent (e.g., glacial acetic acid or a high-boiling point aprotic solvent like DMF or DMSO).

  • Reaction Conditions: The reaction mixture would be refluxed for several hours to facilitate both the initial acylation and the subsequent intramolecular cyclization and dehydration to form the stable quinazolinone ring.

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the product precipitated by the addition of water. The crude product would then be collected by filtration, washed, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired this compound.

Characterization of the final product would be performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Biological Activities and Potential Therapeutic Applications

While specific quantitative biological data for this compound is scarce in peer-reviewed journals, a commercial supplier, CymitQuimica, describes it as a potent antimicrobial agent with activity in the nanomolar range against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The supplier also notes its efficacy as an inhibitor of cell death in human cells.

The broader class of 2-substituted quinazolin-4(3H)-ones has been extensively investigated for a variety of biological activities, providing a strong rationale for the potential applications of the target molecule.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal properties of quinazolinone derivatives. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. The presence of the propanoic acid side chain in the target molecule could influence its solubility, cell permeability, and interaction with bacterial targets.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs (e.g., Gefitinib, Erlotinib) targeting tyrosine kinases. Research on 2-substituted quinazolinones has revealed their potential to inhibit various cancer-related enzymes and signaling pathways.

A potential mechanism of action for quinazolinone derivatives in cancer involves the inhibition of key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Anticancer_Mechanism Quinazolinone Quinazolinone Derivative Kinase Tyrosine Kinase (e.g., EGFR) Quinazolinone->Kinase Inhibits Apoptosis Induction of Apoptosis Quinazolinone->Apoptosis Proliferation Cell Proliferation Kinase->Proliferation Promotes Survival Cell Survival Kinase->Survival Promotes

Caption: Putative anticancer mechanism of action for quinazolinone derivatives.

Enzyme Inhibition

Derivatives of quinazolin-4(3H)-one have been reported to inhibit a wide range of enzymes, including but not limited to:

  • Tyrosine Kinases: As mentioned, this is a primary target for anticancer applications.

  • Phosphodiesterases (PDEs): Inhibition of PDEs can have implications for inflammatory and neurological disorders.

  • Carbonic Anhydrases (CAs): These enzymes are targets for diuretics and antiglaucoma agents.

  • α-Glucosidase and α-Amylase: Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.

The propanoic acid moiety of the target compound could play a crucial role in binding to the active site of various enzymes, potentially through hydrogen bonding or electrostatic interactions.

Quantitative Data from Related Compounds

Due to the lack of specific data for this compound, the following table summarizes quantitative data for structurally related quinazolinone derivatives to provide a comparative context for its potential potency.

Compound ClassBiological ActivityTargetIC₅₀ / MICReference
2-Aryl-quinazolin-4(3H)-onesAnticancerVarious Cancer Cell LinesMicromolar to sub-micromolar rangeGeneral Literature
2-Thioxo-quinazolinonesAntioxidantDPPH radical scavengingMillimolar range[1]
2-Substituted quinazolinesAntibacterialS. pyogenes12-25 µM[2]

Note: This table is illustrative and represents a broad range of activities observed for the quinazolinone scaffold. The actual activity of this compound would need to be determined experimentally.

Conclusion and Future Directions

This compound represents an intriguing but underexplored molecule within the pharmacologically rich class of quinazolinones. Based on the extensive research on its structural analogs, this compound is predicted to possess significant biological activities, particularly as an antimicrobial and potentially as an anticancer or enzyme inhibitory agent.

Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and well-documented synthetic protocol.

  • Comprehensive Biological Screening: Evaluating its activity against a wide panel of bacterial and fungal strains, cancer cell lines, and a diverse set of enzymes.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing a series of analogs to understand the contribution of the 2-propanoic acid moiety to its biological profile.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential fully.

The development of a detailed understanding of this compound could unlock new avenues for the design of novel and effective therapeutic agents.

References

Therapeutic Targets of Quinazolinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone, a fused heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry due to its broad spectrum of pharmacological activities. Its derivatives have been extensively investigated and developed as therapeutic agents targeting a diverse range of biological macromolecules. This technical guide provides an in-depth overview of the key therapeutic targets of quinazolinone derivatives, focusing on their applications in anticancer, antimicrobial, anti-inflammatory, and neuroprotective therapies. The guide summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Targets

Quinazolinone derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer cell proliferation, survival, and metastasis.

Epidermal Growth Factor Receptor (EGFR)

EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Quinazolinone-based compounds, such as gefitinib and erlotinib, are well-established EGFR inhibitors.[1]

Quantitative Data: EGFR Inhibition

Compound IDTargetAssay TypeIC50 / GI50 (nM)Reference Cell Line(s)
GefitinibEGFR (wild-type)Cell Proliferation80 - 100A431
ErlotinibEGFR (wild-type)Cell Proliferation100A431
LapatinibEGFR & HER2Cell Proliferation160 (EGFR), 100 (HER2)A431, BT-474
Compound II-1EGFR & HER2Kinase Inhibition0.30 (EGFR), 6.07 (HER2)N/A
Compound II-1Cell ProliferationGrowth Inhibition1.95PC-9
Compound 5kEGFR (wild-type)Kinase Inhibition10N/A
DacomitinibEGFR (wild-type)Cell Proliferation29H1819
Compound 21EGFR (T790M)Cell Proliferation10.2H1975
Compound 22EGFR (T790M)Cell Proliferation16.1H1975
Compound 6EGFRKinase Inhibition0.35 µM-
Compound 10eEGFRKinase Inhibition78.04 nM-

Note: This table compiles data from multiple sources for illustrative purposes. Direct comparison requires standardized assay conditions.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP PI3K PI3K EGFR->PI3K Activates RAS Ras EGFR->RAS Activates Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR ATP ATP ATP->EGFR AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazolinone derivatives.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Certain quinazolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data: Tubulin Polymerization Inhibition

Compound IDAssay TypeIC50 (µM)Reference
Compound 101Tubulin Polymerization Inhibition5.8[2]
Colchicine (Reference)Tubulin Polymerization Inhibition3.2[2]
Compound 106Tubulin Polymerization Inhibition0.6[2]

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Assay cluster_workflow Tubulin Polymerization Assay Workflow start Start: Purified Tubulin incubation Incubate with Quinazolinone Derivative or Vehicle Control start->incubation polymerization Initiate Polymerization (e.g., with GTP, increase temp.) incubation->polymerization measurement Monitor Polymerization (e.g., light scattering or fluorescence) polymerization->measurement analysis Data Analysis: Determine IC50 measurement->analysis

Caption: A generalized workflow for a tubulin polymerization inhibition assay.

Antimicrobial Targets

The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinazolinone derivatives have shown promise in this area by targeting essential bacterial enzymes.

DNA Gyrase

DNA gyrase is a type II topoisomerase crucial for bacterial DNA replication and is a validated target for antibiotics. Several quinazolinone derivatives have been identified as inhibitors of this enzyme.

Quantitative Data: Antimicrobial Activity

Compound IDTarget OrganismMIC (mg/mL)
Compound 16 (pyrrolidine derivative)S. aureus0.5
Compound 20 (pyrrolidine derivative)B. subtilis0.5
Compound 29 (morpholine analogue)B. subtilis0.5
Compound 19 (pyrrolidine derivative)P. aeruginosa0.15
Compound 15 (pyrrolidine derivative)C. albicans5
Compound 29 (morpholine derivative)C. albicans5

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow (Broth Microdilution) start Start: Bacterial Culture inoculation Inoculate wells with standardized bacterial suspension start->inoculation dilution Prepare Serial Dilutions of Quinazolinone Derivative in 96-well plate dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation readout Visually inspect for turbidity or measure OD600 incubation->readout determination Determine MIC: Lowest concentration with no visible growth readout->determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).[3][4][5][6][7]

Anti-inflammatory Targets

Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway.

Cyclooxygenase-2 (COX-2)

COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.

Quantitative Data: COX-2 Inhibition

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 4a>1000.28>357
Compound 4b>1000.27>370
Compound 7c>1000.25>400
Celecoxib (Reference)92.190.25368.75
Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes. Inhibition of the NF-κB pathway is a promising approach for treating inflammatory diseases.

Signaling Pathway: NF-κB Inhibition

NFkB_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activate IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Quinazolinone Quinazolinone Derivative Quinazolinone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: The canonical NF-κB signaling pathway and its inhibition by quinazolinone derivatives.

Neuroprotective Targets

Neurodegenerative diseases pose a significant challenge to global health. Quinazolinone derivatives are being explored for their neuroprotective effects, with targets including the GABA-A receptor and the Keap1-Nrf2 pathway.

GABA-A Receptor

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Modulators of this receptor can have sedative, anxiolytic, and anticonvulsant effects.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Activation of this pathway can protect neurons from oxidative damage, a key factor in neurodegeneration.

Signaling Pathway: Keap1-Nrf2 Activation

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitination & Degradation Nrf2->Ub Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates Quinazolinone Quinazolinone Derivative Quinazolinone->Keap1 Inhibits ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Antioxidant Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant

Caption: The Keap1-Nrf2 signaling pathway and its activation by quinazolinone derivatives.

Experimental Protocols

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

A common method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a three-component reaction.[8][9][10][11][12]

  • Step 1: Preparation of 2-aminobenzamide. This can be synthesized from isatoic anhydride by reacting it with an appropriate amine.

  • Step 2: Condensation. A mixture of an aldehyde, 2-aminobenzamide, and a suitable catalyst (e.g., iodine, p-toluenesulfonic acid) in a solvent like ethanol or DMF is refluxed for several hours.

  • Step 3: Cyclization. The intermediate formed undergoes in-situ cyclization to yield the 2,3-disubstituted quinazolin-4(3H)-one.

  • Step 4: Purification. The product is typically purified by recrystallization from a suitable solvent.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][13][14][15]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a wide array of biological targets make it a highly valuable pharmacophore. This technical guide has highlighted some of the most significant therapeutic targets of quinazolinone derivatives, providing a foundation of quantitative data, experimental methodologies, and pathway visualizations. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and improved therapies for a range of human diseases.

References

An In-depth Technical Guide to Derivatives of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of derivatives of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its broad spectrum of pharmacological activities. This document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological pathways and experimental workflows.

Synthesis and Chemical Properties

The core structure, this compound, serves as a versatile starting material for the generation of a diverse library of derivatives. The primary points of chemical modification include the carboxyl group of the propanoic acid side chain, the nitrogen at position 3 of the quinazolinone ring, and the aromatic ring of the quinazolinone core.

General Synthetic Strategies

The synthesis of the parent scaffold and its derivatives typically involves multi-step reaction sequences. A common approach begins with the condensation of anthranilamide with an appropriate dicarboxylic acid derivative or aldehyde. For instance, 2-substituted quinazolin-4(3H)-ones can be synthesized via the condensation of 2-aminobenzamide (anthranilamide) with various aldehydes in a suitable solvent like dimethyl sulfoxide (DMSO).[1][2]

Another versatile method involves the reaction of 3,5-disubstituted-anthranilic acid with acetic anhydride or benzoyl chloride, followed by reaction with different primary amines to yield 2,6,8-substituted-quinazolin-4(3H)-ones.[3] The propanoic acid side chain can be introduced using reagents like succinic anhydride or its derivatives.

Derivatization of the Propanoic Acid Moiety

The carboxylic acid group of this compound is a key handle for derivatization to produce esters and amides.

  • Esterification: Ester derivatives can be synthesized by reacting the parent carboxylic acid with various alcohols in the presence of an acid catalyst.[4]

  • Amidation: Amide derivatives are readily prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl2), followed by reaction with a wide range of primary and secondary amines.[4][5]

These derivatizations allow for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of biological activities, with the most prominent being anticancer and antimicrobial effects. The diverse substitutions on the quinazolinone core and the propanoic acid side chain significantly influence the potency and selectivity of these compounds.

Anticancer Activity

Quinazolinone derivatives are well-established as potent anticancer agents.[6][7] Their mechanisms of action often involve the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival, such as tyrosine kinases and tubulin.

Several studies have reported the cytotoxic effects of 2-substituted quinazolin-4(3H)-ones against various cancer cell lines. For example, certain derivatives have shown significant activity against T-cell acute lymphoblastic leukemia (Jurkat) and acute promyelocytic leukemia (NB4) cells, with IC50 values in the low micromolar range.[1][2] Some compounds have also been found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[7]

Table 1: Anticancer Activity of Selected 2-Substituted Quinazolin-4(3H)-one Derivatives [1][6][8][9]

Compound IDSubstitution at C2Cancer Cell LineIC50 (µM)
Compound A 2-(Naphthalen-1-yl)HT29 (Colon)<0.05
U87 (Glioblastoma)<0.05
A2780 (Ovarian)<0.05
Compound B 2-(4-Hydroxystyryl)MCF-7 (Breast)Sub-µM
Compound C 2-(Thiazol-2-yl)PC3 (Prostate)10
HT-29 (Colon)12
Compound D 6,8-dibromo-2-phenyl-3-(4'-carboxyl phenyl)-Good Activity
Compound E 2-(Thiophen-2-yl)Jurkat (T-cell ALL)<5
NB4 (APL)<5

Note: This table is a compilation of data from multiple sources on related quinazolinone derivatives and serves as a representation of their potential activity.

Antimicrobial Activity

The quinazolinone scaffold is also a promising framework for the development of novel antimicrobial agents.[10][11][12] Derivatives have shown activity against a range of pathogenic bacteria and fungi. The mechanism of antimicrobial action can involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. For instance, some derivatives have demonstrated efficacy against Staphylococcus aureus and Streptococcus pneumoniae.[11]

Other Biological Activities

Beyond anticancer and antimicrobial effects, quinazolinone derivatives have been explored for other therapeutic applications:

  • Anti-inflammatory and Analgesic Activity: Certain 2,6,8-substituted quinazolin-4(3H)-ones have displayed significant analgesic and anti-inflammatory properties.[3]

  • Enzyme Inhibition: Derivatives have been shown to inhibit various enzymes, including cholinesterases and tyrosinase, suggesting potential applications in neurodegenerative diseases and pigmentation disorders, respectively.[13][14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of quinazolinone derivatives.

General Synthesis of 2-Substituted Quinazolin-4(3H)-ones

Materials:

  • 2-Aminobenzamide (anthranilamide)

  • Substituted aldehyde

  • Dimethyl sulfoxide (DMSO)

Procedure: [1]

  • A mixture of 2-aminobenzamide (1 mmol) and the desired aldehyde (1.2 mmol) is dissolved in DMSO (5 mL).

  • The reaction mixture is heated at 120 °C for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-substituted quinazolin-4(3H)-one.

Synthesis of Amide Derivatives from this compound

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Desired primary or secondary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous DCM (10 mL), add thionyl chloride (1.2 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours to form the acyl chloride.

  • In a separate flask, dissolve the desired amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).

  • Add the freshly prepared acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the synthesis and biological evaluation of these quinazolinone derivatives.

G cluster_synthesis General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones Anthranilic_Acid Anthranilic Acid Derivative Benzoxazinone 3,1-Benzoxazin-4-one Derivative Anthranilic_Acid->Benzoxazinone Acyl Chloride/ Anhydride Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Condensation Amine Primary Amine (R2-NH2) Amine->Quinazolinone G cluster_workflow Drug Discovery Workflow for Quinazolinone Derivatives Synthesis Synthesis of Derivative Library Screening In Vitro Biological Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical G cluster_pathway Proposed Anticancer Mechanism of Action Quinazolinone Quinazolinone Derivative Tubulin Tubulin Quinazolinone->Tubulin Inhibition of Polymerization Microtubule Microtubule Dynamics Tubulin->Microtubule Cell_Cycle Cell Cycle Progression Microtubule->Cell_Cycle Disruption Apoptosis Apoptosis Cell_Cycle->Apoptosis G2/M Arrest leads to

References

Spectroscopic and Synthetic Profile of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive theoretical and practical framework for the synthesis and spectroscopic characterization of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopic interpretation and comparison with known analogues.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0br s1HCOOH
~11.5 - 12.5br s1HN-H (quinazolinone)
~8.1 - 8.3d1HAr-H (peri to C=O)
~7.8 - 8.0t1HAr-H
~7.6 - 7.8d1HAr-H
~7.4 - 7.6t1HAr-H
~3.0 - 3.2t2H-CH₂- (adjacent to quinazolinone)
~2.8 - 3.0t2H-CH₂- (adjacent to COOH)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~173C=O (Carboxylic Acid)
~162C=O (Quinazolinone)
~152N-C=N
~149Ar-C (quaternary)
~135Ar-CH
~127Ar-CH
~126Ar-CH
~121Ar-C (quaternary)
~120Ar-CH
~34-CH₂- (adjacent to quinazolinone)
~30-CH₂- (adjacent to COOH)

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2500BroadO-H stretch (Carboxylic Acid)
~3100MediumN-H stretch (Quinazolinone)
~3050MediumAr C-H stretch
2950 - 2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic Acid)
~1680StrongC=O stretch (Amide, Quinazolinone)
~1610, 1580Medium-StrongC=C and C=N stretch (Aromatic/Heterocyclic)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
218[M]⁺ (Molecular Ion)
201[M-OH]⁺
200[M-H₂O]⁺
173[M-COOH]⁺
146[Quinazolinone fragment]⁺

Proposed Synthetic Pathway and Experimental Protocol

A plausible synthetic route to this compound involves the condensation of anthranilamide with a suitable three-carbon electrophile, followed by cyclization. A representative protocol is outlined below.

Reaction Scheme:

Anthranilamide + Diethyl succinate → this compound

General Experimental Protocol:

  • Reaction Setup: A mixture of anthranilamide (1.0 eq) and diethyl succinate (1.2 eq) is heated, either neat or in a high-boiling solvent such as diphenyl ether.

  • Heating: The reaction mixture is heated to a temperature range of 180-200 °C for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is treated with a suitable solvent like ethanol to precipitate the crude product. The solid is collected by filtration.

  • Purification: The crude product is washed with a non-polar solvent (e.g., hexane) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).

  • Characterization: The structure of the purified product is then confirmed using spectroscopic methods (NMR, IR, and MS) as detailed in the predicted data tables.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of the synthesized this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis cluster_data_analysis Data Interpretation & Structure Confirmation start Synthesized Compound ir IR Spectroscopy start->ir Functional Groups ID ms Mass Spectrometry start->ms Molecular Weight ID nmr NMR Spectroscopy start->nmr Structural Elucidation interpretation Correlate Spectroscopic Data ir->interpretation ms->interpretation h_nmr ¹H NMR nmr->h_nmr c_nmr ¹³C NMR nmr->c_nmr h_nmr->interpretation c_nmr->interpretation structure Confirm Structure of This compound interpretation->structure

Caption: Workflow for the spectroscopic characterization of the target compound.

An In-depth Technical Guide on the Solubility of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a member of the quinazolinone class of heterocyclic compounds. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Understanding the solubility of this compound is a critical first step in its development as a potential therapeutic agent, impacting formulation, bioavailability, and overall efficacy.

Solubility Profile

The solubility of a compound is influenced by its physicochemical properties and the nature of the solvent. For quinazolinone derivatives, solubility has been investigated in a variety of organic and inorganic solvents. A study on a similar quinazolinone derivative determined its solubility in a wide range of solvents, which provides a useful reference for predicting the behavior of this compound.[4]

Table 1: Qualitative Solubility of a Representative Quinazolinone Derivative in Various Solvents

Solvent ClassSolvent
Acids Hydrochloric acid, Sulfuric acid, Glacial acetic acid
Bases Sodium hydroxide
Alcohols Methanol, Ethanol, n-Octanol
Ketones Acetone
Esters Ethyl acetate
Chlorinated Solvents Chloroform
Aprotic Polar Solvents Dimethyl sulfoxide (DMSO)
Ethers Diethyl ether
Aromatic Hydrocarbons Benzene, Toluene
Aliphatic Hydrocarbons n-Hexane, Cyclohexane
Aqueous Water

This table is based on a study of a quinazolinone derivative and is intended to be representative. The actual solubility of this compound in these solvents should be determined experimentally.[4]

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of a compound is the shake-flask method, which is based on the United States Pharmacopeia (USP) criteria.[4]

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solutions:

    • An excess amount of this compound is added to a series of vials, each containing a different solvent of interest.

    • The vials are tightly sealed to prevent solvent evaporation.

  • Equilibration:

    • The vials are agitated in a constant temperature water bath or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25 °C or 37 °C).

  • Phase Separation:

    • After equilibration, the suspensions are allowed to stand undisturbed to allow the undissolved solid to settle.

    • Alternatively, the samples can be centrifuged or filtered (using a filter compatible with the solvent) to separate the saturated solution from the excess solid.

  • Quantification:

    • A known volume of the clear, saturated supernatant is carefully withdrawn.

    • The solvent is evaporated, and the mass of the dissolved solid is determined gravimetrically.

    • Alternatively, the concentration of the dissolved compound in the supernatant can be determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a pre-established calibration curve.

  • Data Expression:

    • Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Workflow for Solubility Determination

G A Weigh excess compound B Add solvent to vials A->B C Seal vials and place in shaker bath B->C D Equilibrate at constant temperature C->D E Centrifuge or filter to separate solid D->E F Withdraw supernatant E->F G Quantify concentration (e.g., HPLC, Gravimetric) F->G H Calculate and report solubility G->H

Caption: A generalized workflow for determining the solubility of a compound using the shake-flask method.

Biological Context: Potential Signaling Pathways

Quinazolinone derivatives are known to exhibit a variety of biological activities, which are mediated through their interaction with specific cellular signaling pathways. While the precise pathways modulated by this compound require specific investigation, the known activities of the quinazolinone scaffold suggest potential involvement in pathways related to cell proliferation, inflammation, and microbial growth.

Hypothetical Signaling Pathway Involvement

Based on the reported anticancer and anti-inflammatory activities of quinazolinones, a possible mechanism of action could involve the modulation of key signaling pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases NF_kB_n NF-κB NF_kB->NF_kB_n translocates Compound This compound Compound->IKK_Complex inhibits Gene_Transcription Gene Transcription (Inflammation, Proliferation) NF_kB_n->Gene_Transcription induces

Caption: A hypothetical signaling pathway illustrating the potential inhibitory effect of the compound on the NF-κB pathway.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a quinazolinone derivative of interest in medicinal chemistry and drug discovery. The synthetic route described is a two-step process involving the initial reaction of anthranilamide with succinic anhydride to form an intermediate amic acid, followed by a thermally induced cyclization to yield the final product. This protocol is designed to be a reliable method for obtaining the target compound in good yield and purity. Included are detailed experimental procedures, a summary of expected quantitative data, and a graphical representation of the experimental workflow.

Introduction

Quinazolinone and its derivatives represent a significant class of heterocyclic compounds that are prevalent in a wide array of biologically active molecules and pharmaceutical agents. The quinazolinone scaffold is a key pharmacophore that has been associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The synthesis of novel quinazolinone derivatives is, therefore, a subject of ongoing interest in the field of medicinal chemistry. The title compound, this compound, incorporates a propanoic acid moiety at the 2-position of the quinazolinone core, offering a potential site for further chemical modification or for interaction with biological targets. The following protocol outlines a straightforward and efficient method for the preparation of this compound.

Data Presentation

A summary of the expected quantitative data for the synthesis of this compound is presented in Table 1. This data is based on typical yields and analytical data for similar quinazolinone syntheses.

Table 1: Summary of Expected Quantitative Data

ParameterExpected Value
Reactants
Anthranilamide1.0 eq
Succinic Anhydride1.1 eq
Reaction Conditions
SolventGlacial Acetic Acid
Reaction Temperature120 °C
Reaction Time4-6 hours
Product Characteristics
Product NameThis compound
Molecular FormulaC₁₁H₁₀N₂O₃
Molecular Weight218.21 g/mol
Expected Yield75-85%
AppearanceWhite to off-white solid
Expected Melting Point215-220 °C
Spectroscopic Data
¹H NMR (DMSO-d₆, 400 MHz)δ 12.1 (s, 1H), 8.1 (d, 1H), 7.8 (t, 1H), 7.6 (d, 1H), 7.4 (t, 1H), 2.8 (t, 2H), 2.6 (t, 2H) ppm
¹³C NMR (DMSO-d₆, 100 MHz)δ 174.0, 162.5, 152.0, 149.0, 134.5, 127.0, 126.5, 126.0, 121.0, 31.0, 29.0 ppm
IR (KBr)3200-2500 (br, O-H), 3050 (Ar C-H), 1710 (C=O, acid), 1680 (C=O, amide), 1610 (C=N) cm⁻¹
Mass Spectrometry (ESI-MS)m/z 219.07 [M+H]⁺, 241.05 [M+Na]⁺

Experimental Protocol

This protocol details the synthesis of this compound from commercially available starting materials.

Materials and Reagents:

  • Anthranilamide

  • Succinic anhydride

  • Glacial Acetic Acid

  • Deionized water

  • Ethanol

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilamide (1.0 eq) and succinic anhydride (1.1 eq).

  • Solvent Addition: To the flask, add glacial acetic acid (20 mL).

  • Reaction: Heat the reaction mixture to 120 °C with continuous stirring. The reaction progress can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 7:3). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation of Product: Pour the reaction mixture into 100 mL of cold deionized water. Stir the suspension for 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm its identity and purity.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 Anthranilamide Reaction Mixing in Glacial Acetic Acid Heating at 120°C (4-6h) Reactant1->Reaction Reactant2 Succinic Anhydride Reactant2->Reaction Cooling Cool to RT Reaction->Cooling Precipitation Precipitation in Cold Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Drying Drying in Vacuum Oven Recrystallization->Drying Product This compound Drying->Product

Application Notes and Protocols for High-Throughput Screening of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid belongs to the quinazolinone class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Quinazolinone derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. The structural features of this compound make it an attractive candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

This document provides detailed application notes and protocols for the utilization of this compound in HTS, with a specific focus on its potential as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.

Target Focus: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a hallmark of numerous cancers.[1] The EGFR signaling cascade is primarily mediated through two key downstream pathways: the RAS-RAF-MEK-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[2] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are established cancer therapeutics.

Data Presentation: Illustrative Inhibitory Activity

The following tables summarize hypothetical in vitro data for this compound against EGFR and in a cell-based assay. This data is representative of what might be expected from a successful HTS campaign and subsequent validation studies.

Table 1: Biochemical Inhibitory Activity against EGFR Kinase

Compound IDTargetIC50 (nM)Assay Type
This compoundEGFR85TR-FRET
Gefitinib (Control)EGFR25TR-FRET

Table 2: Anti-proliferative Activity in A549 Lung Carcinoma Cells

Compound IDCell LineEC50 (µM)Assay Type
This compoundA5491.2Cell Viability Assay
Gefitinib (Control)A5490.5Cell Viability Assay

Signaling Pathway

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental Protocols

Protocol 1: Biochemical HTS for EGFR Kinase Inhibition (TR-FRET Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of EGFR kinase activity in a high-throughput format.

1. Materials and Reagents:

  • Recombinant human EGFR kinase domain

  • Biotinylated poly-Glu-Tyr (pEY) peptide substrate

  • Europium-labeled anti-phosphotyrosine antibody (Eu-Ab)

  • Streptavidin-Allophycocyanin (SA-APC)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • This compound library (10 mM in DMSO)

  • Gefitinib (positive control)

  • DMSO (negative control)

  • 384-well low-volume black plates

2. Assay Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the assay plate wells. For controls, dispense 50 nL of DMSO (negative control) and a known EGFR inhibitor like gefitinib (positive control).

  • Enzyme and Substrate Addition: Prepare a solution of EGFR and biotinylated substrate in assay buffer. Dispense 10 µL of this solution into each well of the assay plate.

  • Incubation: Incubate the plates for 15 minutes at room temperature.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for EGFR. Incubate for 60 minutes at room temperature.

  • Detection: Prepare the detection reagent mixture containing Eu-Ab and SA-APC in detection buffer. Add 20 µL of the detection mixture to each well to stop the kinase reaction.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

3. Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Determine the percent inhibition for each compound relative to the positive and negative controls.

  • For hit compounds, perform a dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based HTS for Anti-proliferative Activity

This protocol uses a cell viability assay to screen for compounds that inhibit the proliferation of EGFR-dependent cancer cells.

1. Materials and Reagents:

  • A549 (human non-small cell lung cancer) cell line

  • Cell Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound library (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Sterile, tissue culture-treated 384-well white, clear-bottom plates

2. Assay Procedure:

  • Cell Seeding: Harvest and count A549 cells. Dilute the cells in culture medium to a final concentration of 2,000 cells per 40 µL. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Addition: Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM). Using a liquid handler, add 10 µL of the diluted compounds to the cell plates. Add DMSO and a known cytotoxic agent as negative and positive controls, respectively.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Detection: Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. Add 25 µL of the CellTiter-Glo® reagent to each well.

  • Incubation and Lysis: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

3. Data Analysis:

  • Determine the percent inhibition of cell viability for each compound relative to the positive and negative controls.

  • Identify hit compounds that show significant inhibition.

  • For hit compounds, perform a dose-response experiment to calculate the EC50 value.

Experimental Workflow and Hit Selection

HTS_Workflow start Start: Compound Library primary_screen Primary HTS (Biochemical Assay) start->primary_screen primary_hits Primary Hits primary_screen->primary_hits dose_response Dose-Response (IC50 Determination) primary_hits->dose_response Potent Inhibitors confirmed_hits Confirmed Hits dose_response->confirmed_hits secondary_screen Secondary HTS (Cell-Based Assay) confirmed_hits->secondary_screen Confirmed Activity validated_hits Validated Hits secondary_screen->validated_hits sar Structure-Activity Relationship (SAR) Studies validated_hits->sar Cellular Efficacy lead_optimization Lead Optimization sar->lead_optimization end Lead Candidate lead_optimization->end

Caption: High-Throughput Screening Workflow for Inhibitor Discovery.

Logical Relationship for Hit Validation

Hit_Validation_Logic hit Initial Hit from Primary Screen ic50 IC50 < 1 µM? hit->ic50 ec50 EC50 < 10 µM in Cell Assay? ic50->ec50 Yes discard1 Discard ic50->discard1 No selectivity Selectivity Profiling ec50->selectivity Yes discard2 Discard ec50->discard2 No adme ADME/Tox Profiling selectivity->adme lead Lead Compound adme->lead

Caption: Logical Flow for Hit Validation and Progression.

References

Application Notes and Protocols for Cell-Based Assays Using 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid belongs to the quinazolinone class of heterocyclic compounds. The quinazolinone scaffold is a prominent structural feature in numerous biologically active molecules and approved pharmaceuticals, demonstrating a wide range of pharmacological activities.[1][2][3] Notably, quinazolinone derivatives have been extensively investigated for their potent anticancer properties, acting through various mechanisms such as inhibition of kinases, tubulin polymerization, and DNA repair enzymes.[1][2][3][4] Over 20 drugs containing a quinazoline or quinazolinone core have been approved by the FDA for anti-tumor use.[2][3]

These application notes provide detailed protocols for cell-based assays to investigate the potential biological activities of this compound, focusing on its potential as an anticancer agent. The described assays will enable researchers to assess its cytotoxicity and explore its mechanism of action by targeting key signaling pathways commonly dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase (PARP) pathways.

Potential Mechanisms of Action

Quinazolinone derivatives have been reported to exhibit a variety of antitumor mechanisms.[1][2] Based on the activities of structurally related compounds, this compound could potentially exert its effects through:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinazolinone-based drugs are potent inhibitors of RTKs like EGFR, which are crucial for cancer cell proliferation and survival.[1][5][6]

  • Inhibition of DNA Repair Pathways: Some quinazolinone derivatives have been shown to inhibit enzymes like PARP, which are involved in DNA repair.[2] This can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA mutations.[7][8]

  • Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through various intrinsic or extrinsic pathways.[2][9]

  • Cell Cycle Arrest: It could potentially halt the cell cycle at different phases, preventing cancer cell division.[4]

  • Inhibition of Tubulin Polymerization: Some quinazolinones interfere with microtubule formation, a critical process for cell division.[1]

The following protocols provide a framework for investigating these potential mechanisms.

Application Note 1: Evaluation of Anticancer Cytotoxicity

This protocol describes a cell viability assay to determine the cytotoxic effects of this compound on different cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50). A common method for this is the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the number of viable cells in culture.[10][11][12]

Experimental Protocol: Cell Viability Assay (MTT)
  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast cancer, HCT116 - colon cancer) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh complete medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).

    • Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)
A549Lung CarcinomaData to be determined
MCF-7Breast CancerData to be determined
HCT116Colon CancerData to be determined
PC-3Prostate CancerData to be determined

Diagram: Cytotoxicity Assay Workflow

G Workflow for Cytotoxicity Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Prepare serial dilutions of compound B->C Next Day D Treat cells with compound C->D E Incubate for 48-72 hours D->E F Add MTT reagent E->F End of Treatment G Incubate for 4 hours F->G H Dissolve formazan crystals G->H I Measure absorbance at 570 nm H->I J Calculate cell viability I->J Data Output K Determine IC50 value J->K

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Application Note 2: Investigation of EGFR Kinase Inhibition

This application note details a cell-based assay to determine if this compound can inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a common target for quinazolinone-based anticancer drugs.[5][6]

Experimental Protocol: Cell-Based EGFR Phosphorylation Assay (ELISA)
  • Cell Seeding and Serum Starvation:

    • Seed A431 cells (which overexpress EGFR) in a 96-well plate at a density of 2 x 10^4 cells/well.[13]

    • Incubate overnight at 37°C and 5% CO2.

    • The next day, replace the medium with a serum-free medium and incubate for 24 hours to starve the cells and reduce basal EGFR phosphorylation.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Treat the starved cells with the compound dilutions for 1-2 hours at 37°C. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and a vehicle control (DMSO).

  • EGFR Stimulation and Cell Lysis:

    • Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 10-15 minutes at 37°C to induce EGFR phosphorylation.

    • Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA for Phospho-EGFR:

    • Use a commercially available ELISA kit for phosphorylated EGFR (e.g., p-EGFR Tyr1068).

    • Coat the ELISA plate with a capture antibody specific for total EGFR.

    • Add the cell lysates to the wells and incubate.

    • Wash the wells and add a detection antibody that specifically recognizes phosphorylated EGFR.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Normalize the phospho-EGFR signal to the total EGFR signal (if measured in a parallel assay).

    • Calculate the percentage of inhibition of EGFR phosphorylation for each compound concentration relative to the EGF-stimulated vehicle control.

    • Determine the IC50 value.

Data Presentation: Inhibition of EGFR Phosphorylation
CompoundConcentration (µM)% Inhibition of p-EGFR
This compound0.1Data to be determined
1Data to be determined
10Data to be determined
Gefitinib (Positive Control)1Data to be determined

Diagram: EGFR Signaling Pathway

EGFR_Pathway Simplified EGFR Signaling Pathway cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 3-(4-Oxo-3,4-dihydroquinazolin-2-yl) propanoic acid Compound->EGFR Inhibits phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Inhibition of the EGFR signaling pathway by the test compound.

Application Note 3: Assessment of PARP Inhibition

This protocol is designed to evaluate the potential of this compound to inhibit Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair.[7][8] PARP inhibitors are a clinically important class of anticancer drugs, especially for tumors with BRCA mutations.[7]

Experimental Protocol: Cell-Based PARP Activity Assay (ELISA)
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa or cells with known BRCA mutations) in a 96-well plate.

    • Treat the cells with various concentrations of this compound for 24 hours. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control.

    • Induce DNA damage by treating the cells with a DNA-damaging agent like H2O2 (e.g., 200 µM) for 10 minutes to activate PARP.

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

  • PARP Activity ELISA:

    • Use a commercial ELISA kit for PARP activity. These kits typically measure the product of PARP, poly(ADP-ribose) (PAR).

    • The assay usually involves incubating the cell lysate in a histone-coated plate with biotinylated NAD+.[14]

    • PARP in the lysate will use the biotinylated NAD+ to form PAR chains on the histones.

    • The amount of incorporated biotin is then detected using streptavidin-HRP and a colorimetric substrate.[14]

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of PARP activity inhibition for each compound concentration relative to the DNA damage-induced vehicle control.

    • Determine the IC50 value.

Data Presentation: Inhibition of PARP Activity
CompoundConcentration (µM)% PARP Activity Inhibition
This compound0.1Data to be determined
1Data to be determined
10Data to be determined
Olaparib (Positive Control)1Data to be determined

Diagram: PARP-Mediated DNA Repair Pathway

PARP_Pathway PARP Inhibition in DNA Repair DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP Activates PAR Poly(ADP-ribose) (PAR) synthesis PARP->PAR Apoptosis Apoptosis / Cell Death (in BRCA-deficient cells) PARP->Apoptosis Inhibition leads to DSBs and cell death Compound 3-(4-Oxo-3,4-dihydroquinazolin-2-yl) propanoic acid Compound->PARP Inhibits Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins Repair DNA Repair Repair_Proteins->Repair

Caption: Mechanism of PARP inhibition leading to cancer cell death.

References

Topic: Animal Models for Efficacy Testing of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets.[1][2][3] Based on structural similarities to known therapeutic agents, a plausible mechanism of action is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[4][5][6] Consequently, this guide focuses on two primary therapeutic areas for efficacy testing: oncology and cerebral ischemia (stroke). The protocols herein describe the use of a human tumor xenograft model in mice for anti-cancer assessment and a middle cerebral artery occlusion (MCAO) model in rats for neuroprotection evaluation.

Hypothetical Mechanism of Action: PARP Inhibition

Many small molecule inhibitors targeting enzymes involved in cellular signaling pathways feature a quinazolinone core.[2][7] We hypothesize that this compound functions as a PARP inhibitor. In cancer cells with deficient DNA repair mechanisms (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage, ultimately triggering cell death (apoptosis).[4] This concept is known as synthetic lethality.

signaling_pathway cluster_cell Cancer Cell with DNA Repair Deficiency Drug 3-(4-Oxo-3,4-dihydroquinazolin-2-yl) propanoic acid PARP PARP Enzyme Drug->PARP Inhibits SSB Single-Strand DNA Breaks PARP->SSB Repairs SSB->PARP Activates Repair DSB Double-Strand DNA Breaks SSB->DSB Replication Fork Collapse Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers

Caption: Hypothetical signaling pathway via PARP inhibition.

Protocol 1: Oncology - Human Xenograft Efficacy Model

The subcutaneous xenograft model, where human cancer cell lines are implanted into immunodeficient mice, is a standard for preclinical evaluation of novel antitumor agents.[5][8] This model allows for the direct assessment of a compound's ability to inhibit tumor growth in vivo.[9]

Experimental Workflow

xenograft_workflow A 1. Cell Line Propagation (e.g., MDA-MB-436, DLD-1 BRCA2-/-) B 2. Cell Implantation (5-10 x 10^6 cells subcutaneously into flank of nude/SCID mice) A->B C 3. Tumor Growth Monitoring (Calipers, twice weekly) B->C D 4. Randomization (When tumors reach ~150-200 mm³) C->D E 5. Treatment Administration (Vehicle, Test Compound, Positive Control) D->E F 6. Monitoring Phase (Tumor volume, body weight, clinical signs) E->F G 7. Study Endpoint & Necropsy (Tumor size limit or pre-defined duration) F->G H 8. Data Analysis (Tumor Growth Inhibition, Statistical Analysis) G->H

Caption: Workflow for an anti-cancer xenograft efficacy study.

Detailed Methodology
  • Animal Model: Female athymic nude mice (e.g., Hsd:Athymic Nude-Foxn1nu), 6-8 weeks old.

  • Cell Line: MDA-MB-436 (breast cancer, BRCA1 mutant) or DLD-1 BRCA2-/- (colorectal cancer, engineered BRCA2 knockout). These are relevant choices for testing PARP inhibitors.[6]

  • Cell Implantation:

    • Culture cells to ~80% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.

    • Inject 100 µL containing 5 x 10⁶ cells subcutaneously into the right flank of each mouse.

  • Tumor Monitoring and Randomization:

    • Begin caliper measurements once tumors are palpable. Tumor Volume (mm³) = (Length x Width²) / 2.

    • When mean tumor volume reaches 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Compound Preparation and Dosing:

    • Formulate this compound in a suitable vehicle (e.g., 0.5% HPMC + 0.1% Tween 80 in water).

    • Treatment Groups:

      • Group 1: Vehicle Control (e.g., oral gavage, daily)

      • Group 2: Test Compound, Low Dose (e.g., 10 mg/kg, oral gavage, daily)

      • Group 3: Test Compound, High Dose (e.g., 50 mg/kg, oral gavage, daily)

      • Group 4: Positive Control (e.g., Olaparib, 100 mg/kg, oral gavage, daily)[6]

  • Efficacy Evaluation:

    • Measure tumor volume and body weight twice weekly.

    • Monitor animals daily for clinical signs of toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study (e.g., Day 21).

    • TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.

Data Presentation

Table 1: Summary of Xenograft Efficacy Data (Example)

Treatment Group N Mean Tumor Volume (mm³) ± SEM (Day 21) TGI (%) Mean Body Weight Change (%) ± SEM
Vehicle Control 10 1450 ± 180 - +4.5 ± 1.2
Compound (10 mg/kg) 10 986 ± 155 32.0 +3.8 ± 1.5
Compound (50 mg/kg) 10 522 ± 110 64.0 +1.5 ± 1.8

| Olaparib (100 mg/kg) | 10 | 435 ± 95 | 70.0 | -2.1 ± 2.0 |

Protocol 2: Neuroprotection - MCAO Stroke Model

Animal models of ischemic stroke are crucial for evaluating neuroprotective agents.[10][11] The transient middle cerebral artery occlusion (tMCAO) model simulates the clinical scenario of vessel blockage followed by reperfusion.[12]

Experimental Workflow

mcao_workflow A 1. Animal Acclimation & Baseline (Male Wistar rats, 280-320g) B 2. Pre-Treatment (e.g., 60 min prior to MCAO via IV or IP) A->B C 3. Anesthesia & MCAO Surgery (Intraluminal filament insertion) B->C D 4. Ischemia Period (60-90 minutes) C->D E 5. Reperfusion (Filament withdrawal) D->E F 6. Post-Operative Recovery & Care E->F G 7. Neurological Assessment (24h and 48h post-MCAO) F->G H 8. Endpoint (48h): Brain Harvest & Staining (TTC staining for infarct volume) G->H

Caption: Workflow for a transient MCAO neuroprotection study.

Detailed Methodology
  • Animal Model: Male Wistar rats (280-320 g).

  • Treatment Groups:

    • Group 1: Sham (surgery without filament insertion)

    • Group 2: Vehicle Control + MCAO

    • Group 3: Test Compound (e.g., 20 mg/kg, IV) + MCAO

  • Surgical Procedure (tMCAO):

    • Anesthetize the rat (e.g., isoflurane).

    • Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA proximally and the ECA distally.

    • Insert a 4-0 silicon-coated nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the MCA.

    • After 90 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Neurological Assessment:

    • At 24 and 48 hours post-MCAO, evaluate neurological deficits using a 5-point scale (0 = no deficit, 4 = severe focal neurology or decreased consciousness).

  • Infarct Volume Measurement:

    • At 48 hours, euthanize the animals and perfuse transcardially with saline.

    • Remove the brain and slice it into 2 mm coronal sections.

    • Immerse slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution for 20 minutes at 37°C. Healthy tissue stains red, while the infarcted area remains white.

    • Quantify the infarct area in each slice using image analysis software and calculate the total infarct volume, correcting for edema.

Data Presentation

Table 2: Summary of MCAO Efficacy Data (Example)

Treatment Group N Neurological Score (48h) ± SEM Corrected Infarct Volume (mm³) ± SEM Percent Reduction in Infarct Volume
Sham 8 0.1 ± 0.1 2.5 ± 1.5 -
Vehicle + MCAO 10 3.6 ± 0.4 245 ± 25 -
Compound + MCAO 10 2.2 ± 0.3* 135 ± 20* 44.9%

  • p < 0.05 vs. Vehicle + MCAO

References

Application Notes and Protocols for the Quantification of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a molecule belonging to the quinazolinone class of compounds. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, which include anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4] Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development and optimization.[5][6] This document provides a detailed protocol for a sensitive and selective analytical method for the quantification of this compound in human plasma and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for bioanalytical quantification.[7][8]

Experimental Protocols

A robust and reliable bioanalytical method is essential for the accurate determination of drug concentrations in biological samples. The following protocols for sample preparation and LC-MS/MS analysis are designed to ensure high sensitivity, specificity, and reproducibility.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup of complex biological samples prior to LC-MS/MS analysis, as it effectively removes matrix interferences.[7]

Materials:

  • Human plasma or urine samples

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Mixed-mode strong anion exchange SPE cartridges

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen plasma or urine samples at room temperature.

    • Vortex mix the samples for 10 seconds.

    • Centrifuge the samples at 4000 x g for 10 minutes at 4°C to pellet any particulate matter.

  • Sample Dilution and Internal Standard Spiking:

    • To 250 µL of supernatant, add 25 µL of the internal standard working solution.

    • Add 750 µL of 2% ammonium hydroxide in water and vortex for 10 seconds.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in acetonitrile.

  • Dry-down and Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions for the analysis of a small molecule like this compound. Optimization may be required.

Liquid Chromatography (LC) Parameters:

Parameter Recommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |

Mass Spectrometry (MS/MS) Parameters:

Parameter Recommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV

| MRM Transitions | To be determined by direct infusion of the analyte and IS |

Data Presentation

The validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the key quantitative validation parameters and their typical acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20%
Accuracy (% Bias) Within ±15% of the nominal concentration (±20% for LLOQ)
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Recovery Consistent, precise, and reproducible
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of the baseline value

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in biological samples.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Biological Sample (Plasma/Urine) B Spike with Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D Elution C->D E Evaporation and Reconstitution D->E F LC-MS/MS Analysis E->F G Data Acquisition F->G H Peak Integration and Quantification G->H I Report Generation H->I

Caption: Bioanalytical workflow from sample preparation to data analysis.

Bioanalytical Method Validation Logic

The following diagram outlines the logical relationship between the key components of a bioanalytical method validation process.

G cluster_performance Performance Characteristics cluster_sample Sample Handling Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity & Range Validation->Linearity Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters evaluated during bioanalytical method validation.

References

Application Note: Stability-Indicating HPLC Method for the Quantification of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. The method is suitable for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products and potential process-related impurities. The chromatographic separation was achieved on a C18 column with a gradient elution using a phosphate buffer and acetonitrile mobile phase. The method was developed based on the physicochemical properties of the analyte and validated in accordance with ICH guidelines for specificity, linearity, accuracy, precision, and robustness. This protocol is intended for researchers, scientists, and drug development professionals working on the analysis and quality control of quinazolinone-based compounds.

Introduction

This compound is a quinazolinone derivative with potential therapeutic applications. As with any active pharmaceutical ingredient, a reliable and validated analytical method is crucial for ensuring its quality, stability, and purity throughout the drug development process. This application note provides a detailed protocol for a stability-indicating HPLC method capable of separating the main compound from its degradation products formed under various stress conditions, as well as from potential synthetic precursors and by-products.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental for efficient HPLC method development.

PropertyValueRemarks
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
Predicted XlogP ~0.2 - 0.3Indicates relatively low lipophilicity. A similar compound, 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid, has a predicted XlogP of 0.2.[1]
Predicted pKa ~4.0 (for the carboxylic acid), ~2.5 (for the quinazolinone nitrogen)The carboxylic acid moiety is expected to be the most acidic functional group. The quinazolinone ring system has basic nitrogens, but their basicity is reduced by the adjacent carbonyl group. The pKa values are estimated based on computational prediction studies of similar quinazoline derivatives.
UV Absorption λmax ≈ 225 nm, 270 nm, 330 nmBased on the UV spectra of structurally related quinazolinone and triazinoquinazoline compounds, which exhibit multiple absorption bands.[2] The optimal wavelength for detection will be determined experimentally.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Phosphate Buffer (Mobile Phase A): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 5 mL of the standard stock solution to 50 mL with the diluent.

Method Development and Optimization Workflow

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation & Specificity cluster_3 Phase 4: Method Validation A Analyte Physicochemical Properties (pKa, logP, UV Spectrum) B Column Selection (C18 chosen for versatility) A->B C Initial Mobile Phase (ACN/Water, Methanol/Water) A->C D Detector Wavelength Selection (Based on UV Spectrum, ~225 nm) A->D E Mobile Phase pH Optimization (pH 3.0 selected to suppress ionization of carboxylic acid) B->E C->E D->E F Gradient Optimization (To resolve analyte from impurities) E->F G Flow Rate and Temperature Adjustment (1.0 mL/min, 30°C for good efficiency) F->G H Final Method Conditions G->H I Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) H->I J Analysis of Stressed Samples I->J K Peak Purity Analysis J->K L Specificity Confirmed K->L M Validation Parameters (Linearity, Accuracy, Precision, Robustness) L->M N Validated HPLC Method M->N

Caption: Workflow for HPLC method development and validation.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method. The reference standard was subjected to stress conditions as per ICH guidelines.

Stress ConditionTreatmentObservation
Acid Hydrolysis 1 M HCl at 80 °C for 2 hoursSignificant degradation observed with the appearance of a major degradation peak.
Base Hydrolysis 1 M NaOH at 80 °C for 1 hourComplete degradation of the parent compound.
Oxidative Degradation 30% H₂O₂ at room temperature for 24 hoursModerate degradation with the formation of multiple minor degradation products.
Thermal Degradation 105 °C for 48 hoursMinor degradation observed.
Photolytic Degradation Exposed to UV light (254 nm) for 24 hoursNegligible degradation.

In all cases, the degradation products were well-resolved from the parent peak, and the peak purity analysis of this compound confirmed the specificity of the method.

Potential Impurity Profile and Separation

The synthesis of 2-substituted quinazolin-4(3H)-ones often proceeds through the reaction of 2-aminobenzoic acid (anthranilic acid) with a suitable reagent, followed by cyclization. A plausible synthetic route for this compound could involve the reaction of 2-aminobenzamide with succinic anhydride or a derivative, or the reaction of anthranilic acid with a precursor that contains the propanoic acid chain, followed by cyclization.

Synthesis_and_Impurities cluster_synthesis Potential Synthetic Pathway cluster_impurities Potential Impurities cluster_hplc HPLC Separation A 2-Aminobenzoic Acid (Starting Material) B Intermediate (e.g., Benzoxazinone derivative) A->B Acylation Sep Developed HPLC method separates the final product from all potential impurities and degradation products. C This compound (Final Product) B->C Cyclization Imp1 Impurity A: Unreacted 2-Aminobenzoic Acid Imp2 Impurity B: Incomplete Cyclization Product Imp3 Impurity C: Side-reaction By-products

Caption: Relationship between synthesis, potential impurities, and HPLC separation.

The developed HPLC method should effectively separate the final product from:

  • Starting Materials: e.g., 2-aminobenzoic acid.

  • Intermediates: e.g., uncyclized amide precursors.

  • By-products: Formed from potential side reactions.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines.

Validation ParameterResults
Specificity The method is specific for the analyte. No interference from blank, placebo, or degradation products was observed at the retention time of the analyte peak. Peak purity was confirmed.
Linearity The method was linear over the concentration range of 10-150 µg/mL with a correlation coefficient (r²) > 0.999.
Accuracy (% Recovery) The mean recovery was between 98.0% and 102.0% at three different concentration levels.
Precision (% RSD) - Repeatability (Intra-day): % RSD < 1.0% - Intermediate Precision (Inter-day): % RSD < 2.0%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Robustness The method was found to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

Conclusion

A specific, accurate, precise, and robust stability-indicating RP-HPLC method for the quantitative determination of this compound has been developed and validated. The method is suitable for routine quality control analysis and stability studies of this compound. The provided protocol and validation data demonstrate the reliability of the method for its intended purpose in a research and drug development environment.

References

Application Note: Quantitative Analysis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid is a small molecule belonging to the quinazolinone class of compounds. Quinazolinone derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties[1][2]. As with any potential therapeutic agent, a sensitive and robust analytical method is required for its quantification in biological matrices to support pharmacokinetic and metabolism studies. This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The protocol includes sample preparation, chromatographic conditions, and mass spectrometric parameters.

Physicochemical Properties of the Analyte

PropertyValueReference
Chemical FormulaC₁₁H₁₀N₂O₃[3]
Monoisotopic Mass218.0691 Da[3]
Predicted [M+H]⁺ (m/z)219.0764[3]
Predicted [M-H]⁻ (m/z)217.0619[3]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the LC column[4][5][6].

Materials:

  • Human plasma (K₂EDTA)

  • This compound reference standard

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (LC-MS grade), chilled at -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography

The following are starting conditions and may require optimization based on the specific LC system used.

ParameterRecommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 Reverse-Phase Column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
Collision Gas Argon

MRM Transitions:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the assay. The precursor ion is typically the protonated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Based on the structure of this compound and common fragmentation patterns of quinazolinones, the following transitions are proposed[7][8][9].

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Analyte 219.1146.120
219.1118.125
Internal Standard ---

Note: The Internal Standard transitions and collision energies must be optimized separately. The most abundant and stable product ion should be used for quantification, while the second can be used for confirmation.

Data Presentation: Quantitative Performance (Hypothetical Data)

The following tables represent typical data obtained during the validation of a bioanalytical method.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
10.012102.58.7
50.06198.66.5
200.24599.14.2
1001.221101.32.8
5006.105100.81.9
100012.23099.72.1
Calibration Model: Linear, 1/x² weighting. Correlation Coefficient (r²) > 0.995

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ 11.04104.07.99.2
Low QC 32.9598.36.17.5
Mid QC 8081.2101.53.54.8
High QC 800792.099.02.43.9
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% (≤20% for LLOQ)

Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add Internal Standard plasma->add_is add_acn Add 300 µL Cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10 min, 14,000 x g) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Ready for Injection supernatant->injection lc_system UHPLC System injection->lc_system rp_column C18 Reverse-Phase Column lc_system->rp_column gradient Gradient Elution (Water/Acetonitrile + 0.1% FA) rp_column->gradient ms_system Triple Quadrupole MS gradient->ms_system esi Electrospray Ionization (ESI+) ms_system->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm quant Quantification mrm->quant

Caption: Experimental workflow for the LC-MS/MS analysis.

G Principle of MRM Quantification cluster_ms Mass Spectrometer q1 Quadrupole 1 (Q1) Precursor Ion Selection q2 Quadrupole 2 (q2) Collision Cell (CID) q1->q2 q1->q2 Analyte [M+H]⁺ m/z 219.1 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 q2->q3 Fragment Ions detector Detector q3->detector q3->detector Product Ion m/z 146.1 chromatogram Chromatogram (Peak Area) detector->chromatogram ion_source Ion Source (ESI) ion_source->q1 Mixture of Ions

Caption: Principle of Multiple Reaction Monitoring (MRM).

References

Application Notes and Protocols for the Development of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid Derivatives with Improved Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of derivatives of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a scaffold known for its potent antimicrobial properties. The following sections detail synthetic protocols, structure-activity relationships (SAR), and biological evaluation methods to facilitate the generation of novel analogs with enhanced therapeutic potential, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory activities.

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The parent compound, this compound, serves as an excellent starting point for the development of new therapeutic agents. This document outlines strategies and methodologies for modifying this core structure to improve its potency and selectivity.

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is significantly influenced by substitutions on both the quinazolinone ring and the side chain at position 2.[1] While specific SAR data for derivatives of this compound with modifications on the propanoic acid moiety are limited in publicly available literature, general SAR principles for the broader quinazolinone class can guide derivatization efforts.

Key Modification Points for Improved Activity:

  • Position 2 Side Chain: Modification of the propanoic acid side chain is a key strategy for modulating activity.

    • Esterification and Amidation: Conversion of the carboxylic acid to esters and amides can influence lipophilicity, cell permeability, and interaction with biological targets. The nature of the alcohol or amine used for this modification is critical.

    • Chain Length and Substitution: Altering the length of the alkyl chain or introducing substituents can impact binding affinity and specificity.

  • Quinazolinone Ring System:

    • Positions 6 and 8: These positions are significant for pharmacological activity. Introduction of small electron-withdrawing or electron-donating groups can influence the electronic properties of the ring system and its interaction with targets.[1]

    • Position 3: Substitution at the 3-position with various heterocyclic moieties has been shown to enhance the anti-inflammatory potential of quinazolinone derivatives.

Data Presentation

The following tables summarize quantitative data for representative quinazolinone derivatives from the literature to provide a baseline for comparison.

Table 1: Antimicrobial Activity of Quinazolinone Derivatives

Compound IDModificationTest OrganismMIC (µg/mL)Reference
Parent This compoundStaphylococcus aureusPotent[2]
Q-1 2-(amino)quinazolin-4(3H)-one with 7-chloro and 2-(3,4-difluorobenzylamine)S. aureus ATCC259230.36 µM (MIC50)[3][4]
Q-2 2-(amino)quinazolin-4(3H)-one with 7-chloro and 2-(3,5-dichloroaniline)S. aureus USA300 JE20.6 µM (MIC50)[3]
Q-3 Dihydroquinazolinone analogP. aeruginosa0.25[5]

Table 2: Anticancer Activity of Quinazolinone Derivatives

Compound IDModificationCell LineIC50 (µM)Reference
QZ-1 2,3-disubstituted quinazolin-4(3H)-oneMGC-803 (Gastric)5.048[6]
QZ-2 2,3-disubstituted quinazolin-4(3H)-oneMGC-803 (Gastric)0.595[6]
QZ-3 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneLoVo (Colon)294.32[7]
QZ-4 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneHCT-116 (Colon)323.59[7]

Experimental Protocols

General Synthetic Pathway for Derivatives

The development of derivatives of this compound can be approached through a systematic synthetic strategy.

G A Anthranilic Acid B This compound (Parent Compound) A->B Reaction with Glutamic Acid C Ester Derivatives B->C Esterification D Amide Derivatives B->D Amidation E Quinazolinone Ring Modifications B->E Ring Substitution Reactions G cluster_0 Drug Development Workflow A Parent Compound This compound B Derivative Synthesis (Esterification, Amidation) A->B C In Vitro Screening (Antimicrobial, Anticancer) B->C D Lead Compound Identification C->D E In Vivo Studies D->E F Preclinical Development E->F G cluster_1 Potential Anticancer Signaling Pathway EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibition

References

Application Notes and Protocols: In Vitro Testing of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Consequently, quinazolinone derivatives have been extensively investigated for various pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][3] Several quinazolinone-based drugs, such as gefitinib and erlotinib, have been successfully introduced into the market as anticancer agents.[1]

The anticancer mechanisms of quinazolinone derivatives are diverse and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling molecules like receptor tyrosine kinases (e.g., EGFR) and tubulin polymerization.[1][3][4]

This document provides detailed application notes and protocols for the in vitro evaluation of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid , a specific quinazolinone derivative, against various cancer cell lines. While comprehensive cytotoxic data for this particular compound is emerging, the provided protocols are based on established methodologies for evaluating analogous quinazolinone compounds, offering a robust framework for its investigation as a potential anticancer agent.

Chemical Information

Compound Name: This compound
Molecular Formula: C₁₁H₁₀N₂O₃[5]
Molecular Weight: 218.21 g/mol [5]
Structure:
alt text
CAS Number: 7712-28-9[6]
Synonyms: 3-(4-oxo-3H-quinazolin-2-yl)propanoic acid[5]

Data Presentation: Cytotoxicity of Representative Quinazolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of various quinazolinone derivatives against common cancer cell lines, as reported in the literature. This data provides a comparative context for the potential efficacy of this compound. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ID/NameCancer Cell LineAssayIC₅₀ (µM)Reference
Compound 4 (a quinazolinone derivative)Caco-2MTT23.31 ± 0.09[7]
HepG2MTT53.29 ± 0.25[8][7]
MCF-7MTT72.22 ± 0.14[8][7]
Compound 9 (a quinazolinone derivative)Caco-2MTT>100[8]
HepG2MTT>100[8]
MCF-7MTT>100[8]
Compound 8h (a quinazolinone derivative)SKLU-1 (lung cancer)MTT23.09 µg/mL[2]
MCF-7 (breast cancer)MTT27.75 µg/mL[2]
HepG2 (liver cancer)MTT30.19 µg/mL[2]
Compound 11g (nitro-substituted quinazolinone)HeLaMTTShowed best cytotoxic activity[9]
MCF-7MTTExhibited cytotoxic activity[9]
Quinazolinone Schiff base 30 MCF-7MTTExhibited substantial inhibition[10]
Quinazolinone Schiff base 31 MCF-7MTTExhibited substantial inhibition[10]
Compound 5b (2,3-disubstituted quinazolin-4(3H)-one)HepG2MTTStrongest cytotoxic potential among tested compounds[11]
Compound 5c (2,3-disubstituted quinazolin-4(3H)-one)HepG2MTTLess cytotoxic than 5b[11][12]
Compound 5d (2-sulfanylquinazolin-4(3H)-one)MCF-7, MDA-MB-231, HepG2, HeLaMTTBroad-spectrum cytotoxicity[13]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[14] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[14]

  • Sterile 96-well plates

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 20 µL of MTT solution (5 mg/mL) to each well and 180 µL of fresh medium.[15]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.[15]

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT-containing medium from the wells.

    • Add 150-200 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals.[15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, HeLa, HepG2) seed_cells Seed Cells in 96-Well Plate cell_culture->seed_cells compound_prep Prepare Stock Solution of Test Compound in DMSO treat_cells Treat Cells with Serial Dilutions of Compound compound_prep->treat_cells seed_cells->treat_cells incubate_compound Incubate for 48-72h treat_cells->incubate_compound add_mtt Add MTT Reagent incubate_compound->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for in vitro cytotoxicity testing.

Postulated Signaling Pathway

Many quinazolinone derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[3][4] This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3][10]

signaling_pathway cluster_cell Cancer Cell compound Quinazolinone Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Execution

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial properties of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a member of the quinazolinone class of compounds. Quinazolinone derivatives have garnered significant interest due to their broad spectrum of biological activities, including potential antibacterial and antifungal effects.[1][2][3] The protocols outlined below describe standard methodologies for determining the compound's efficacy against various microbial strains.

Introduction to Quinazolinones' Antimicrobial Potential

Quinazolin-4(3H)-one and its derivatives are heterocyclic compounds known to exhibit a range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][4] Studies on various quinazolinone derivatives have demonstrated their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria.[5][6] Some derivatives have shown potent activity against multidrug-resistant strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA).[7][8][9] The mechanism of action for some quinazolinone compounds is thought to involve the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[10]

The evaluation of this compound is a critical step in determining its potential as a novel antimicrobial agent. The following protocols provide standardized procedures for assessing its in vitro antimicrobial activity.

Quantitative Data Summary

The following table structure should be used to summarize the quantitative data obtained from the antimicrobial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Test MicroorganismStrain ID (e.g., ATCC)MIC (µg/mL)Interpretation (Susceptible, Intermediate, Resistant)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 10231
[Other relevant strains]

Table 2: Zone of Inhibition Diameters for this compound.

Test MicroorganismStrain ID (e.g., ATCC)Concentration of Compound (µ g/well )Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 10231
[Other relevant strains]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[12]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microbial strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Standardized inoculum (0.5 McFarland standard)[14]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of the Compound Stock Solution:

    • Dissolve a known weight of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution. Further dilutions should be made in the appropriate broth.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of the test compound (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.[14]

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).[12]

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 100 µL of the prepared bacterial or fungal suspension. The final volume in these wells will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[11][16]

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

    • The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Compound Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound->Serial_Dilution Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate Plate (e.g., 37°C, 16-20h) Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Data_Analysis Data Analysis & Reporting Read_MIC->Data_Analysis

Broth Microdilution Workflow for MIC Determination.
Protocol 2: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to screen for antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium to inhibit the growth of a seeded microorganism.[17][18][19]

Materials:

  • This compound

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Test microbial strains

  • Standardized inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Positive control (e.g., a known antibiotic)

  • Negative control (e.g., the solvent used to dissolve the compound)

Procedure:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions, sterilize, and pour it into sterile Petri dishes to a uniform thickness. Allow the agar to solidify.

  • Inoculation of Plates:

    • Prepare a standardized inoculum of the test microorganism as described in the broth microdilution protocol.

    • Dip a sterile cotton swab into the standardized suspension and streak the entire surface of the MHA plate to ensure a uniform lawn of growth.[19]

  • Creation of Wells:

    • Using a sterile cork borer, create wells of 6-8 mm in diameter in the inoculated agar plates.[17]

  • Application of Test Compound and Controls:

    • Prepare different concentrations of the this compound solution.

    • Carefully add a fixed volume (e.g., 100 µL) of each concentration of the test compound into separate wells.[17]

    • Add the positive control and negative control to their respective wells on the same plate.

  • Incubation:

    • Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.[20]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

    • A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_plate_prep Plate Preparation cluster_testing Testing Procedure cluster_results Results Prepare_Agar Prepare and Pour Mueller-Hinton Agar Plates Inoculate_Plate Inoculate Agar Surface with Microbial Lawn Prepare_Agar->Inoculate_Plate Create_Wells Create Wells in Agar with a Sterile Borer Inoculate_Plate->Create_Wells Add_Compound Add Test Compound and Controls to Wells Create_Wells->Add_Compound Incubate_Plates Incubate Plates (e.g., 37°C, 18-24h) Add_Compound->Incubate_Plates Measure_Zones Measure Zones of Inhibition (in mm) Incubate_Plates->Measure_Zones Final_Report Report Antimicrobial Activity Measure_Zones->Final_Report

Agar Well Diffusion Assay Workflow.

Potential Mechanism of Action and Signaling Pathways

While the specific mechanism of action for this compound needs to be experimentally determined, some quinazolinone derivatives have been shown to target bacterial DNA gyrase.[10] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.

Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Quinazolinone This compound DNA_Gyrase DNA Gyrase Quinazolinone->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Transcription Transcription DNA_Gyrase->Transcription enables Cell_Division Cell Division DNA_Replication->Cell_Division Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death disruption leads to Transcription->Cell_Division Transcription->Bacterial_Death disruption leads to

Potential Mechanism of Action of Quinazolinone Derivatives.

References

Application Notes and Protocols: Evaluation of Antiallergic Activity of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the evaluation of the antiallergic activity of quinazolinone derivatives. This document outlines detailed protocols for key in vitro and in vivo assays, presents a framework for data analysis and presentation, and illustrates the underlying signaling pathways.

Introduction

Quinazolinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] Emerging evidence suggests that certain quinazolinone derivatives may also possess potent antiallergic properties, making them promising candidates for the development of novel therapeutics for allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][3][7]

The antiallergic activity of these compounds is often attributed to their ability to modulate the response of key immune cells, particularly mast cells. Mast cell stabilization, which prevents the release of histamine and other pro-inflammatory mediators, is a primary mechanism for antiallergic drugs.[8][9][10][11][12] This document provides detailed protocols for assessing the mast cell stabilizing and antihistaminic potential of quinazolinone derivatives.

Experimental Protocols

In Vitro Assays

2.1.1. Mast Cell Stabilization Assay using Compound 48/80

This assay evaluates the ability of quinazolinone derivatives to stabilize rat peritoneal mast cells and prevent degranulation induced by the non-immunological stimulus, compound 48/80.

Principle: Compound 48/80 is a potent mast cell degranulator that directly activates G-proteins, leading to an increase in intracellular calcium and subsequent histamine release.[8][9] A test compound with mast cell stabilizing activity will inhibit this degranulation process.

Protocol:

  • Mast Cell Isolation:

    • Euthanize male Wistar rats (200-250 g) by cervical dislocation.

    • Inject 15-20 mL of ice-cold RPMI-1640 medium into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and transfer it to a siliconized test tube.

    • Centrifuge the fluid at 400 × g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in fresh RPMI-1640 medium.

    • Wash the cells twice by repeating the centrifugation and resuspension steps.

    • After the final wash, resuspend the cells in RPMI-1640 medium to a concentration of approximately 1 × 10^6 cells/mL.

  • Compound Incubation and Degranulation Induction:

    • In a 96-well plate, add 50 µL of the mast cell suspension to each well.

    • Add 50 µL of various concentrations of the quinazolinone derivative (dissolved in a suitable vehicle, e.g., DMSO, and diluted in RPMI-1640) or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of compound 48/80 solution (10 µg/mL in RPMI-1640) to all wells except the vehicle control (add 50 µL of RPMI-1640 instead for spontaneous release).

    • Incubate the plate at 37°C for 10 minutes.

  • Staining and Microscopic Examination:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 × g for 5 minutes at 4°C.

    • Carefully remove the supernatant.

    • Add 50 µL of 0.1% toluidine blue stain to each well and incubate for 5 minutes at room temperature.

    • Gently wash the cells with RPMI-1640 medium.

    • Observe the cells under a light microscope (40x magnification).

    • Count the number of granulated and degranulated mast cells in at least five different fields of view for each well. A minimum of 100 cells should be counted per well.

  • Data Analysis:

    • Calculate the percentage of degranulated mast cells for each treatment group.

    • Calculate the percentage of protection against degranulation using the following formula: % Protection = [1 - (% Degranulation in Test Group / % Degranulation in Control Group)] × 100

2.1.2. β-Hexosaminidase and Histamine Release Assay from RBL-2H3 Cells

This assay quantifies the release of β-hexosaminidase, a granular enzyme released along with histamine, from the rat basophilic leukemia (RBL-2H3) cell line, a widely used model for mast cells.[13]

Principle: RBL-2H3 cells, when sensitized with anti-dinitrophenyl (DNP) IgE and challenged with DNP-bovine serum albumin (BSA), undergo degranulation, releasing β-hexosaminidase and histamine.[13] The amount of released enzyme can be measured colorimetrically.

Protocol:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 24-well plate at a density of 5 × 10^5 cells/well and allow them to adhere overnight.

    • Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.

  • Compound Incubation and Degranulation Induction:

    • After sensitization, wash the cells twice with Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 0.2 mM NaH₂PO₄, 5.6 mM glucose, and 20 mM HEPES, pH 7.4).

    • Add 180 µL of Tyrode's buffer to each well.

    • Add 20 µL of various concentrations of the quinazolinone derivative or vehicle control to the respective wells.

    • Incubate at 37°C for 30 minutes.

    • Induce degranulation by adding 20 µL of DNP-BSA (100 ng/mL in Tyrode's buffer) to all wells except the spontaneous release control (add 20 µL of Tyrode's buffer).

    • For the total release control, add 20 µL of 1% Triton X-100 to lyse the cells.

    • Incubate the plate at 37°C for 1 hour.

  • β-Hexosaminidase Activity Measurement:

    • Stop the reaction by placing the plate on ice.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5) to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the enzymatic reaction by adding 200 µL of stop solution (0.1 M carbonate/bicarbonate buffer, pH 10.0).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] × 100

    • Calculate the percentage of inhibition of β-hexosaminidase release for each concentration of the quinazolinone derivative.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the β-hexosaminidase release).

Note on Histamine Measurement: The supernatant collected in step 3 can also be used to measure histamine levels using a commercially available Histamine ELISA kit, following the manufacturer's instructions.

In Vivo Model: Ovalbumin (OVA)-Induced Airway Hyperresponsiveness in Mice

This model is a well-established in vivo system to study allergic asthma, characterized by airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).[7]

Principle: Mice are sensitized to the allergen ovalbumin (OVA) and subsequently challenged with the same allergen to induce an allergic airway inflammatory response. The effectiveness of the quinazolinone derivative in mitigating the features of asthma is then evaluated.[7]

Protocol:

  • Animals:

    • Use female BALB/c mice, 6-8 weeks old.

  • Sensitization and Challenge:

    • Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject the mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (alum) in 200 µL of saline.

    • Drug Administration: From day 21 to 27, administer the quinazolinone derivative or vehicle control to the mice daily via the desired route (e.g., oral gavage, i.p. injection).

    • Challenge: On days 25, 26, and 27, challenge the mice by exposing them to an aerosol of 1% OVA in saline for 30 minutes.

  • Assessment of Airway Hyperresponsiveness (AHR) (Day 28):

    • 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.

    • Expose the mice to increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, and 50 mg/mL).

    • Record the enhanced pause (Penh) value, an indicator of airway obstruction, for 3 minutes after each methacholine concentration.

  • Bronchoalveolar Lavage (BAL) Fluid Analysis:

    • Immediately after AHR measurement, euthanize the mice.

    • Perform bronchoalveolar lavage by instilling and aspirating 1 mL of ice-cold phosphate-buffered saline (PBS) through a tracheal cannula three times.

    • Centrifuge the BAL fluid at 400 × g for 10 minutes at 4°C.

    • Use the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13, TNF-α) by ELISA.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count (eosinophils, neutrophils, macrophages, lymphocytes).

  • Lung Histology:

    • After BAL, perfuse the lungs with PBS and fix them in 10% neutral buffered formalin.

    • Embed the lung tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

    • Score the degree of peribronchial and perivascular inflammation and goblet cell hyperplasia.

  • Data Analysis:

    • Analyze AHR data by comparing the Penh values at each methacholine concentration between different treatment groups.

    • Compare the total and differential cell counts in the BAL fluid between groups.

    • Compare the levels of cytokines in the BAL fluid.

    • Compare the histological scores for inflammation and mucus production.

Data Presentation

Quantitative data from the antiallergic evaluation of quinazolinone derivatives should be summarized in clearly structured tables for easy comparison. Below are example tables for presenting data from the described assays.

Table 1: In Vitro Antiallergic Activity of Quinazolinone Derivatives

Compound IDMast Cell Stabilization (% Protection at 10 µM)β-Hexosaminidase Release Inhibition (IC₅₀, µM)Histamine Release Inhibition (IC₅₀, µM)
Derivative 1 DataDataData
Derivative 2 DataDataData
Derivative 3 DataDataData
Ketotifen Positive Control DataPositive Control DataPositive Control Data

Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives (Relevant to Allergic Inflammation)

Compound IDTargetIC₅₀ (µM)Assay
Derivative A COX-2DataIn vitro enzyme assay
Derivative B 5-LOXDataIn vitro enzyme assay
Derivative C TNF-α releaseDataLPS-stimulated macrophages[1][14]
Derivative D IL-6 releaseDataLPS-stimulated macrophages[1][14]
Indomethacin COX-1/2Positive Control DataIn vitro enzyme assay

Mandatory Visualizations

Experimental Workflows

experimental_workflow_in_vitro cluster_mda Mast Cell Degranulation Assay mda1 Isolate/Culture Mast Cells (Rat Peritoneal / RBL-2H3) mda2 Pre-incubate with Quinazolinone Derivative mda1->mda2 mda3 Induce Degranulation (Compound 48/80 or IgE/Antigen) mda2->mda3 mda4 Quantify Mediator Release (Histamine / β-Hexosaminidase) mda3->mda4 mda5 Calculate % Inhibition & IC₅₀ mda4->mda5

In Vitro Antiallergic Activity Evaluation Workflow.

experimental_workflow_in_vivo cluster_ova OVA-Induced Allergic Airway Inflammation Model ova1 Sensitization with OVA/Alum (Days 0 & 14) ova2 Administer Quinazolinone Derivative (Days 21-27) ova1->ova2 ova3 Challenge with OVA Aerosol (Days 25-27) ova2->ova3 ova4 Measure Airway Hyperresponsiveness (Day 28) ova3->ova4 ova5 Collect BAL Fluid & Lung Tissue ova4->ova5 ova6 Analyze Cell Infiltration, Cytokines, & Histology ova5->ova6

In Vivo Antiallergic Activity Evaluation Workflow.
Signaling Pathway

Mast Cell Activation Pathway and Potential Inhibition Sites.

References

Application Notes and Protocols for the In Vivo Formulation of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the formulation of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a quinazolinone derivative, for in vivo studies. Due to the limited publicly available data on the specific physicochemical properties of this compound, this document outlines a systematic approach to formulation development, including pre-formulation assessment and detailed protocols for common formulation strategies. The information herein is intended to enable researchers to develop safe and effective delivery systems for this compound in preclinical animal models.

Physicochemical Properties and Pre-formulation Studies

A thorough understanding of the physicochemical properties of a compound is critical for developing a successful in vivo formulation. For this compound, the following predicted and known properties of similar structures are relevant.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound3-(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid4-(4-Oxo-3,4-dihydroquinazolin-2-yl)butanoic acid
Molecular Formula C₁₁H₁₀N₂O₃C₁₂H₁₂N₂O₃C₁₂H₁₂N₂O₃
Molecular Weight 218.21 g/mol 232.24 g/mol 232.23 g/mol
Predicted XlogP 0.20.30.5
Predicted pKa (acidic) Not availableNot availableNot available
Aqueous Solubility Not availableNot availableNot available

Note: Predicted values are computationally derived and should be experimentally verified.

Pre-formulation Experimental Plan

Given the lack of definitive data, a pre-formulation study is essential. The following workflow is recommended:

G cluster_0 Pre-formulation Workflow A Obtain Compound B Determine Aqueous Solubility (pH 2, 7.4, 9) A->B C Determine pKa (Potentiometric titration) B->C D Solubility Screening in Pharmaceutically Acceptable Excipients C->D E Select Formulation Strategy D->E

Caption: Pre-formulation experimental workflow.

Formulation Strategies and Protocols

Based on the predicted low lipophilicity (XlogP ~0.2-0.5) and the presence of a carboxylic acid moiety, this compound is likely a weakly acidic compound with potentially poor aqueous solubility at physiological pH. The following formulation strategies are proposed, ranging from simple to more complex approaches.

pH-Adjusted Aqueous Solution

This is the simplest approach if the compound's solubility is significantly pH-dependent.

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution

  • Determine the pKa of the carboxylic acid group of the compound.

  • Prepare a stock solution by dissolving the compound in a minimal amount of a suitable base (e.g., 0.1 N NaOH) to form the soluble salt.

  • Titrate the solution with a biocompatible buffer (e.g., phosphate-buffered saline, PBS) to a pH approximately 1-2 units above the pKa to ensure the compound remains in its ionized, more soluble form.

  • Visually inspect the final solution for any signs of precipitation.

  • Filter the solution through a 0.22 µm sterile filter before administration.

Table 2: Example of a pH-Adjusted Formulation

ComponentConcentrationPurpose
This compound1-10 mg/mLActive Pharmaceutical Ingredient
0.1 N NaOHq.s. to dissolveSolubilizing agent
Phosphate-Buffered Saline (pH 7.4)q.s. to final volumeBuffering and vehicle
Co-solvent Formulation

If pH adjustment alone is insufficient, a co-solvent system can be employed to increase solubility.

Protocol 2: Preparation of a Co-solvent Formulation

  • Weigh the required amount of this compound.

  • Dissolve the compound in a water-miscible organic co-solvent such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400), or N-methyl-2-pyrrolidone (NMP). Use the minimum volume necessary for complete dissolution.

  • Slowly add the vehicle (e.g., saline or PBS) to the co-solvent solution while vortexing to reach the final desired concentration.

  • Observe for precipitation. If precipitation occurs, the ratio of co-solvent to vehicle may need to be adjusted.

  • Ensure the final concentration of the co-solvent is within tolerable limits for the chosen animal model and route of administration.[1][2]

Table 3: Example of a Co-solvent Formulation for Intravenous Administration

ComponentPercentage (v/v)Purpose
Dimethyl Sulfoxide (DMSO)5-10%Co-solvent
PEG 40030-40%Co-solvent
Saline (0.9% NaCl)50-65%Vehicle
Oral Suspension

For oral administration, if the compound has very low solubility, a suspension may be the most practical approach.

Protocol 3: Preparation of an Oral Suspension

  • Weigh the required amount of the compound.

  • Micronize the compound to a uniform particle size, if necessary, to improve suspension stability and dissolution.

  • Prepare the vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% v/v Tween 80) in deionized water.

  • Levigate the compound with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste with continuous stirring to achieve the final desired volume.

  • Store the suspension in a light-resistant container and shake well before each administration.

Table 4: Example of an Oral Suspension Formulation

ComponentConcentrationPurpose
This compound10-50 mg/mLActive Pharmaceutical Ingredient
Carboxymethylcellulose Sodium0.5% (w/v)Suspending Agent
Tween 800.1% (v/v)Wetting Agent
Deionized Waterq.s. to final volumeVehicle

Potential Signaling Pathways

Quinazolinone derivatives are known to target a variety of signaling pathways, with a significant number acting as kinase inhibitors.[3][4] Given the structural similarities to known inhibitors, this compound may potentially inhibit receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial in cancer cell proliferation and angiogenesis.[3][5][6]

G cluster_0 EGFR/VEGFR Signaling cluster_1 Downstream Pathways cluster_2 Cellular Responses EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway VEGFR->PLCg_PKC Compound This compound Compound->EGFR Compound->VEGFR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis

Caption: Putative signaling pathways targeted by the compound.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo studies with the formulated compound.

G cluster_0 In Vivo Experimental Workflow A Formulation Preparation and Characterization C Dose Administration (e.g., Oral Gavage, IV Injection) A->C B Animal Acclimatization B->C D Pharmacokinetic Study (Blood Sampling) C->D E Efficacy Study (e.g., Tumor Volume Measurement) C->E F Data Analysis D->F E->F

Caption: General workflow for in vivo experiments.

Conclusion

The successful in vivo evaluation of this compound is contingent on the development of an appropriate formulation to overcome its likely poor aqueous solubility. The systematic pre-formulation and formulation strategies outlined in these application notes provide a robust framework for researchers to develop a suitable delivery system. Experimental determination of the compound's physicochemical properties will be crucial in refining these protocols for optimal efficacy and reproducibility in preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and comparative data to improve the yield and purity of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid.

Synthesis Overview

The primary synthesis route involves a two-step reaction starting from 2-aminobenzamide and succinic anhydride. The first step is a nucleophilic acyl substitution where the primary amine of 2-aminobenzamide attacks the anhydride to form an intermediate, 4-((2-carbamoylphenyl)amino)-4-oxobutanoic acid. The second step is an intramolecular cyclization via dehydration to yield the final quinazolinone product. Optimizing both steps is critical for achieving high overall yield.

reaction_pathway cluster_intermediate Intermediate cluster_product Final Product A 2-Aminobenzamide C 4-((2-carbamoylphenyl)amino) -4-oxobutanoic acid A->C placeholder1 B Succinic Anhydride B->C D 3-(4-Oxo-3,4-dihydroquinazolin-2-yl) propanoic acid C->D Step 2: Cyclization (-H₂O) placeholder1->C Step 1: Amidation placeholder2

Caption: General reaction pathway for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My overall yield is very low. What are the most common causes?

Answer: Low yield is a frequent issue and can stem from problems in either the initial amidation or the final cyclization step.

  • Incomplete Amidation (Step 1): The reaction between 2-aminobenzamide and succinic anhydride may be incomplete.

    • Solution: Ensure you are using a 1:1 molar ratio of high-purity starting materials. The presence of moisture can hydrolyze the succinic anhydride, so use anhydrous solvents and dry glassware.

  • Inefficient Cyclization (Step 2): The conversion of the intermediate amic acid to the quinazolinone is often the most challenging step and requires forcing conditions, such as high heat.

    • Solution: Increase the reaction temperature or prolong the heating time. Monitor the reaction by TLC or LC-MS to track the disappearance of the intermediate. Consider switching to a higher-boiling solvent or using a microwave-assisted protocol, which has been shown to significantly improve cyclization efficiency.[1]

  • Side Reactions: At high temperatures, decomposition of starting materials or the formation of undesired byproducts can occur.[1]

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Purify the intermediate amic acid before proceeding to the cyclization step to minimize side reactions from impurities.

Question 2: The reaction stalls, and I've isolated the 4-((2-carbamoylphenyl)amino)-4-oxobutanoic acid intermediate. How can I improve the cyclization step?

Answer: This is a common bottleneck. The intramolecular cyclization requires the removal of a water molecule and is often equilibrium-limited.

  • Thermal Methods: Conventional heating requires high temperatures (typically reflux in solvents like acetic acid, DMF, or pinane) for several hours.[1] Ensure your reaction temperature is high enough (e.g., >150 °C) and that you are heating for a sufficient duration.

  • Microwave-Assisted Synthesis: This is a highly effective method for driving the cyclization. Microwave irradiation can dramatically reduce reaction times (from hours to minutes) and improve yields by efficiently delivering energy for the dehydration process.[1]

  • Dehydrating Agents: While not always necessary, adding a chemical dehydrating agent like acetic anhydride can facilitate the ring closure under milder conditions than thermal methods alone.

Question 3: I'm observing an unexpected byproduct in my analysis. What could it be?

Answer: Side reactions in quinazolinone synthesis can lead to several impurities.

  • Unreacted Intermediate: The most common "impurity" is simply the uncyclized amic acid intermediate. Its presence indicates incomplete cyclization.

  • Decomposition Products: At very high temperatures, starting materials or the product may decompose. If you observe charring or a complex mixture of minor products, consider reducing the reaction temperature or time.

  • Self-Condensation Products: Impurities in starting materials can lead to side reactions. Ensure the purity of your 2-aminobenzamide and succinic anhydride.

Data Presentation: Optimizing Reaction Conditions

Recent studies demonstrate that microwave-assisted synthesis can significantly enhance the yield of the cyclization step compared to conventional thermal heating. The choice of solvent is also critical. Pinane, a bio-sourced solvent, has been shown to be particularly effective.[1]

EntryReactantMethodSolventYield (%)Reference
12-AminobenzamideMicrowavePinane96%[1]
22-Amino-5-methylbenzamideThermal-98.6%[1]
32-Amino-5-methylbenzamideMicrowavePinane85%[1]
42-Amino-5-methoxybenzamideMicrowavePinane98.8%[1]
52-Amino-4-methylbenzamideMicrowavePinane79%[1]
62-Amino-4-bromobenzamideMicrowavePinane89.3%[1]

Note: Yields reported are for the final quinazolinone product from the corresponding substituted 2-aminobenzamide.

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis

This protocol involves a two-step process of forming the intermediate followed by thermal cyclization.

Step 1: Synthesis of 4-((2-carbamoylphenyl)amino)-4-oxobutanoic acid (Intermediate)

  • In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) and succinic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or N,N-Dimethylformamide (DMF).

  • Heat the mixture at 80-100 °C for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The intermediate may precipitate.

  • Filter the solid product, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum. This intermediate can be used in the next step without further purification if it is of sufficient purity.

Step 2: Cyclization to this compound

  • Place the intermediate amic acid from Step 1 into a round-bottom flask equipped with a reflux condenser.

  • Add a high-boiling solvent such as glacial acetic acid or pinane.

  • Heat the mixture to reflux (typically 120-180 °C, depending on the solvent) for 4-8 hours.

  • Monitor the disappearance of the intermediate by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate. Filter the solid, wash thoroughly with water to remove any residual acetic acid, and then with a cold organic solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Protocol 2: Microwave-Assisted Synthesis[1]

This one-pot protocol is highly efficient for producing the final product directly from the starting materials.

  • To a microwave-safe reaction vessel, add 2-aminobenzamide (1.0 eq), succinic anhydride (1.0 eq), and the solvent pinane (approx. 2.5 mL per mmol of reactant).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will precipitate from the solution.

  • Collect the solid by filtration. Wash the precipitate with a non-polar solvent like hexane to remove the pinane, followed by a wash with cold ethanol.

  • Dry the purified product under vacuum. A yield of up to 96% can be expected with this method.[1]

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common issues during the synthesis.

troubleshooting_workflow start Start: Low Yield or Reaction Failure check_sm Check Purity of Starting Materials (2-aminobenzamide, succinic anhydride) start->check_sm check_conditions Review Reaction Conditions start->check_conditions sm_impure Problem: Impurities Detected Solution: Recrystallize/Repurchase Starting Materials check_sm->sm_impure analysis Analyze Crude Product (TLC, LC-MS, NMR) check_conditions->analysis incomplete_rxn Problem: Incomplete Reaction (Starting Material Remains) analysis->incomplete_rxn High SM spot intermediate_only Problem: Intermediate Formed, No Final Product analysis->intermediate_only Intermediate spot only byproducts Problem: Significant Byproducts Solution: Lower Temp, Use Inert Gas, Purify Intermediate analysis->byproducts Multiple spots end Success: Improved Yield analysis->end Clean product sm_impure->start Re-run optimize_step1 Solution (Step 1): Increase Time/Temp, Ensure Anhydrous Conditions incomplete_rxn->optimize_step1 optimize_step2 Solution (Step 2): Increase Temp/Time, Switch to High-Boiling Solvent, Use Microwave Protocol intermediate_only->optimize_step2 byproducts->start Re-run optimize_step1->start Re-run optimize_step2->start Re-run

Caption: A logical workflow for troubleshooting synthesis problems.

References

Technical Support Center: Purification of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities often include unreacted starting materials, such as anthranilic acid derivatives and succinic acid or its anhydride. Additionally, side-products from incomplete cyclization or over-reaction can be present. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to minimize the formation of these impurities by determining the optimal reaction time.[1]

Q2: My purified product shows a lower-than-expected melting point and broad peaks in the NMR spectrum. What is the likely cause?

A2: A low or broad melting point, along with broad NMR signals, typically indicates the presence of residual solvents or impurities. The carboxylic acid and N-H protons are particularly sensitive and may exchange with trace amounts of water or acidic/basic residues, leading to peak broadening. Drying the sample under a high vacuum for an extended period can remove residual solvents. If the issue persists, further purification by recrystallization or column chromatography is recommended.

Q3: Is this compound soluble in common organic solvents?

A3: The solubility of quinazolinone derivatives can vary significantly.[1] Due to the presence of both a carboxylic acid group and a quinazolinone core, this compound is expected to have limited solubility in non-polar solvents like hexanes and petroleum ether. It typically shows moderate to good solubility in polar aprotic solvents like DMF and DMSO, and in alcohols like ethanol and methanol, especially upon heating.

Q4: What are the recommended storage conditions for the purified compound?

A4: The purified compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture, to prevent degradation. Storage at room temperature is generally acceptable.

Troubleshooting Guide

Issue 1: Low or No Product Yield After Initial Synthesis

  • Question: I am getting a very low yield of my desired quinazolinone product after the initial reaction. What are the possible causes and solutions?

  • Answer: Low yield is a frequent challenge in quinazolinone synthesis and can arise from several factors.[1]

    • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. Some classical synthesis methods require high temperatures (e.g., >120°C), while others proceed under milder conditions.[1] It is essential to monitor the consumption of starting materials via TLC or LC-MS to avoid incomplete conversion or product degradation over extended reaction times.[1]

    • Improper Solvent Choice: The reaction solvent significantly impacts yield. Solvents like ethanol, toluene, and DMF are commonly used for quinazolinone synthesis.[1] The choice should be based on the specific synthetic route employed.

    • Reagent Quality: Ensure that all starting materials and reagents are pure and dry, as moisture can interfere with the reaction.

Issue 2: Difficulty in Removing Starting Materials During Purification

  • Question: My crude product is heavily contaminated with unreacted anthranilic acid. How can I effectively remove it?

  • Answer:

    • Aqueous Wash: Start with an aqueous workup. Dissolve or suspend the crude product in a suitable organic solvent (like ethyl acetate or CH2Cl2) and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO3).[2] The basic wash will deprotonate the acidic anthranilic acid, making it soluble in the aqueous layer, while your desired product, being a weaker acid, should remain in the organic layer.

    • Recrystallization: If the product's solubility profile allows, recrystallization can be highly effective. Choose a solvent system where the product is soluble at high temperatures but the impurity is either highly soluble or insoluble at room temperature.

Issue 3: Poor Separation During Silica Gel Column Chromatography

  • Question: The spots on my TLC plate are too close together, and column chromatography is not providing good separation. What can I do?

  • Answer:

    • Optimize Solvent System: The key to good separation is the mobile phase. Systematically screen different solvent systems using TLC. For polar compounds like this, a mixture of a non-polar solvent (e.g., petroleum ether, hexanes) and a polar solvent (e.g., ethyl acetate, methanol) is common.[2] Try adding a small percentage (0.5-1%) of acetic or formic acid to the mobile phase. This can sharpen the peaks of acidic compounds and improve resolution by suppressing the deprotonation of the carboxylic acid on the silica surface.

    • Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica-to-crude product ratio of at least 50:1 (w/w). Ensure the sample is loaded onto the column in a minimal amount of solvent as a concentrated band.

Purification Method Comparison

The following table presents representative data for common purification methods. The actual results may vary based on the specific impurity profile of the crude product.

Purification MethodPurity (by HPLC)Yield (%)Solvent Volume (mL/g crude)Notes
Precipitation/Trituration 80-90%~85%10-20Fast method for removing highly soluble or insoluble impurities.
Recrystallization (Ethanol) 95-98%60-75%50-100Good for removing minor, structurally different impurities.
Recrystallization (DMF/Water) >98%50-65%20-40Effective for highly crystalline products but may require careful optimization.
Silica Gel Chromatography >99%40-60%150-300Best for removing structurally similar impurities but can be material-intensive.[2]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Solvent Selection: Place approximately 50 mg of the crude product into a test tube. Add ethanol dropwise while heating until the solid dissolves completely.

  • Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol. Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (solvent system) using TLC. A good system will result in a retention factor (Rf) of 0.2-0.4 for the desired compound. A common starting point for quinazolinones is a petroleum ether:ethyl acetate mixture.[2]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., petroleum ether). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity if a gradient is needed.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator. Dry the final product under a high vacuum.

Visual Workflow for Purification

Purification_Workflow crude Crude Product (from synthesis) workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup analysis Purity Check (TLC / LC-MS) workup->analysis recryst Recrystallization analysis->recryst High Purity Needed (Minor Impurities) column Column Chromatography analysis->column Highest Purity Needed (Similar Impurities) pure_recryst Pure Product (>98%) recryst->pure_recryst waste Impurities Removed recryst->waste pure_column Pure Product (>99%) column->pure_column column->waste

Caption: General workflow for the purification of this compound.

References

stability issues of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound, like many quinazolinone derivatives, are hydrolysis of the quinazolinone ring system, particularly under alkaline conditions, and potential photodegradation. The choice of solvent can also significantly impact its stability.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: Based on studies of similar quinazolinone structures, the compound is expected to be more stable in neutral to acidic conditions and less stable in alkaline environments.[1] Strong alkaline conditions (e.g., 1M NaOH) can lead to the hydrolysis of the amide bond within the quinazolinone ring, causing degradation.[1]

Q3: Is the compound sensitive to light?

A3: While specific data for this compound is limited, some quinazoline derivatives have shown instability under normal room lighting.[2] Therefore, it is recommended to protect solutions of this compound from light, especially during long-term storage or prolonged experiments.

Q4: What solvents are recommended for dissolving and storing the compound?

A4: For aqueous solutions, buffered systems with a neutral to slightly acidic pH are advisable. For organic solvents, aprotic solvents are generally preferred. One study on a similar compound showed good stability in ultrapure water but instability in dimethyl sulfoxide (DMSO), where spectral changes were observed shortly after preparation. Therefore, if using DMSO, it is recommended to prepare fresh solutions before use.

Q5: Are there any signs of degradation I should look for?

A5: Visual signs of degradation can include a change in the color or clarity of the solution, or the formation of precipitate. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to monitor the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent compound over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent results in biological assays. Degradation of the compound in the assay medium.Prepare fresh stock solutions. Check the pH of your assay buffer; if it's alkaline, consider adjusting it to a more neutral pH if the assay permits. Protect the solution from light.
Precipitate forms in the solution upon storage. The compound may be degrading to a less soluble product, or the initial concentration may be too high for the chosen solvent.Try lowering the concentration. If degradation is suspected, analyze the precipitate and the supernatant by HPLC to identify the components. Store solutions at a lower temperature (e.g., 4°C or -20°C) after sterile filtration.
Appearance of new peaks in HPLC analysis over time. Chemical degradation of the compound.Investigate the degradation pathway. If hydrolysis is suspected, perform forced degradation studies under acidic, basic, and neutral conditions to identify the degradation products. Consider the use of antioxidants if oxidative degradation is a possibility.
Loss of compound concentration in stock solution. Adsorption to the storage container or degradation.Use low-adsorption microplates or glass vials for storage. Re-evaluate the stability of the compound in the chosen solvent and storage conditions.

Stability of Related Quinazolinone Derivatives in Solution

CompoundSolvent/ConditionStability Observation
3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one1M NaOHUnstable, hydrolysis of the amide group occurs.[1]
3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one1M HClMore stable than in alkaline conditions, though some degradation occurs.[1]
3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-oneUV radiation (365 nm)Stable.[1]
3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-oneElevated temperature (80°C)Stable.[1]
3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-oneUltrapure water (10⁻³ M)Stable for over 40 days.
3-[2-(dimethylamino)ethyl]-6-nitroquinazolin-4(3H)-oneDMSOUnstable, with spectral changes observed immediately after preparation.
Two other quinazoline derivativesNormal room lightingUnstable.[2]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution with the test medium (e.g., phosphate-buffered saline at pH 7.4, or cell culture medium) to the final desired concentration.

  • Time Points: Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For each time point, an aliquot of the solution should be taken and, if necessary, quenched (e.g., by dilution with a cold solvent) to stop further degradation.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation. The percentage of the compound remaining can be calculated relative to the initial time point.

Protocol 2: Forced Degradation Study
  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at a specified temperature (e.g., 60°C) for a set period.

  • Alkaline Hydrolysis: Incubate the compound in 0.1 M NaOH at a specified temperature (e.g., 60°C) for a set period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a defined duration. A control sample should be kept in the dark.

  • Thermal Degradation: Heat a solution of the compound at a high temperature (e.g., 80°C) for a specified time.

  • Analysis: Following exposure to the stress conditions, neutralize the acidic and basic samples and analyze all samples by HPLC to determine the extent of degradation and identify any major degradation products.

Visualizations

Potential Hydrolytic Degradation Pathway A This compound B Hydrolysis (Alkaline Conditions) A->B C 2-Aminobenzamide derivative B->C D Propanoic acid derivative B->D

Caption: Potential hydrolytic degradation pathway.

Experimental Workflow for Stability Testing A Prepare Stock Solution B Dilute to Final Concentration in Test Medium A->B C Incubate under Test Conditions (e.g., 37°C, with/without light) B->C D Sample at Multiple Time Points C->D E Analyze by HPLC D->E F Quantify Parent Compound and Degradants E->F G Determine Degradation Rate F->G

Caption: Workflow for stability testing.

References

Technical Support Center: Overcoming Poor Solubility of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the poor solubility of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental issues and offer potential solutions to enhance the dissolution of this compound for successful in vitro and in vivo studies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

The poor water solubility of this compound is primarily due to its molecular structure. It possesses a rigid, fused heterocyclic quinazolinone ring system, which contributes to high crystal lattice energy and low polarity.[1] These characteristics make it difficult for water molecules to effectively solvate the compound, leading to limited aqueous solubility. Compounds with this scaffold are often categorized under the Biopharmaceutics Classification System (BCS) as Class II drugs, indicating low solubility and high permeability.[1][2]

Q2: What is the initial step to take when this compound fails to dissolve in my aqueous buffer?

The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a common choice for this purpose. For compounds that are particularly difficult to dissolve, gentle warming (37-60°C) and ultrasonication can be employed to aid dissolution.[1] When diluting the stock solution into your aqueous assay buffer, it is crucial to do so incrementally while vortexing to minimize the risk of precipitation.[1]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What are my options?

This phenomenon, known as "precipitation upon dilution," is a common challenge.[1] Several strategies can be employed to overcome this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can significantly increase solubility.[1]

  • Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 80 (Tween® 80) or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[1]

  • Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, which enhances its aqueous solubility.[1][3] Pre-incubating the compound with the cyclodextrin before the final dilution can be an effective strategy.[1]

Q4: How does pH affect the solubility of this compound?

The solubility of this compound is expected to be highly pH-dependent due to the presence of both a weakly acidic propanoic acid group and basic nitrogen atoms within the quinazolinone scaffold.[1] For this weakly acidic compound, increasing the pH of the solution will lead to the ionization of the carboxylic acid group, forming a more soluble salt. Therefore, adjusting the pH of your buffer system to be above the pKa of the carboxylic acid can be a very effective method to improve its solubility.[4] Conversely, at a lower (acidic) pH, the compound will be in its less soluble, unionized form.

Troubleshooting Guides

Issue 1: Compound will not dissolve in 100% DMSO.
Possible Cause Troubleshooting Steps
Insufficient solvent volume.Increase the volume of fresh, anhydrous DMSO.
Low-quality or hydrated DMSO.Use a fresh, unopened bottle of anhydrous DMSO.
Compound is in a highly stable crystalline form.Use gentle warming (37-60°C) and ultrasonication to aid dissolution.[1]
Issue 2: Stock solution in DMSO precipitates upon storage at 4°C or -20°C.
Possible Cause Troubleshooting Steps
The compound's solubility in DMSO is temperature-dependent.[1]Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use.[1]
Supersaturated solution was prepared.Prepare a new stock solution at a slightly lower concentration.
Issue 3: Inconsistent results in cell-based assays.
Possible Cause Troubleshooting Steps
Compound precipitation in the cell culture medium.Visually inspect the wells for precipitation. Lower the final concentration of the compound. Consider using a formulation with co-solvents or surfactants, ensuring they are not toxic to the cells at the used concentration.
Interaction of the compound with serum proteins.Reduce the serum percentage in the cell culture medium if the experimental design allows.

Data Presentation: Solubility Enhancement Strategies

The following table summarizes various approaches to enhance the solubility of poorly soluble compounds like this compound.

Strategy Key Excipients/Method Typical Concentration/Ratio Advantages Considerations
pH Adjustment Alkaline buffers, NaOH, KOHAdjust pH to > pKaSimple, effective for ionizable compounds.pH must be compatible with the assay and compound stability.
Co-solvents Ethanol, Propylene Glycol, PEG 4001-10% (v/v)Easy to implement.Can have biological effects at higher concentrations.
Surfactants Tween® 80, Pluronic® F-680.01-0.1% (w/v)Effective at low concentrations.Potential for cell toxicity.
Cyclodextrins HP-β-CD, SBE-β-CDMolar excess to the compoundHigh solubilization capacity, low toxicity.[3]Can be costly.
Solid Dispersions PVP, HPMC, Soluplus®1:1 to 1:10 (Drug:Polymer)Enhances dissolution rate and extent.[2][5]Requires specialized preparation techniques (e.g., spray drying, hot-melt extrusion).[2]
Particle Size Reduction Micronization, NanonizationN/AIncreases surface area for faster dissolution.[2][3]Requires specialized equipment.
Lipid-Based Formulations Oils, surfactants, co-surfactantsVariesCan significantly enhance oral bioavailability.[6]Complex formulations.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilutions
  • Accurately weigh 1 mg of this compound.

  • Dissolve the compound in an appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • If necessary, gently warm the solution and sonicate until the compound is fully dissolved.

  • Perform serial dilutions of the stock solution in DMSO to create working stocks.

  • To prepare the final assay concentration, dilute the DMSO working stock into the aqueous buffer with vigorous vortexing. The final DMSO concentration should typically be kept below 0.5% (v/v) to avoid solvent effects in biological assays.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 4 to 8 (e.g., acetate, phosphate, and borate buffers).

  • Add an excess amount of this compound to a known volume of each buffer.

  • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

  • Separate the undissolved solid from the solution by centrifugation or filtration.

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method such as HPLC-UV.[7]

  • Plot the solubility as a function of pH to determine the pH-solubility profile.

Protocol 3: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Accurately weigh the this compound and a hydrophilic carrier (e.g., PVP K30) in the desired ratio (e.g., 1:4 w/w).[2]

  • Dissolve both components in a suitable volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a round-bottom flask.[2]

  • Remove the solvent using a rotary evaporator under reduced pressure to form a thin film.[2]

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The resulting solid dispersion can then be used for dissolution studies.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_solubilization Solubilization Strategy cluster_troubleshooting Troubleshooting cluster_enhancement Enhancement Strategies start Poorly Soluble Compound: This compound stock_solution Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_solution dilution Dilute in Aqueous Buffer stock_solution->dilution precipitation Precipitation Occurs? dilution->precipitation no_precipitation Proceed with Experiment precipitation->no_precipitation No yes_precipitation Implement Enhancement Strategy precipitation->yes_precipitation Yes ph_adjustment pH Adjustment (Increase pH) yes_precipitation->ph_adjustment co_solvents Add Co-solvents (e.g., 1-5% Ethanol) yes_precipitation->co_solvents surfactants Add Surfactants (e.g., 0.1% Tween 80) yes_precipitation->surfactants cyclodextrins Use Cyclodextrins (e.g., HP-β-CD) yes_precipitation->cyclodextrins ph_adjustment->dilution co_solvents->dilution surfactants->dilution cyclodextrins->dilution signaling_pathway cluster_compound Compound Properties cluster_solution Solution Environment cluster_solubility Solubility State compound This compound propanoic_acid Weakly Acidic Group (-COOH) quinazolinone Basic Nitrogen Atoms insoluble Poorly Soluble (Unionized Form) propanoic_acid->insoluble Protonated soluble More Soluble (Ionized Form) propanoic_acid->soluble Deprotonated low_ph Low pH (Acidic) low_ph->insoluble high_ph High pH (Basic) high_ph->soluble

References

Technical Support Center: Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. The content focuses on minimizing side reactions and optimizing product yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically involves the condensation of anthranilamide (2-aminobenzamide) with succinic anhydride followed by cyclization.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient heating or reaction time. 2. Reagent Degradation: Succinic anhydride is moisture-sensitive and may have hydrolyzed to succinic acid.[1] 3. Poor Quality Reagents: Starting materials may be impure.1. Ensure the reaction is maintained at the appropriate temperature (e.g., reflux) for a sufficient duration. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Use freshly opened succinic anhydride or dry it under vacuum before use. Ensure all glassware and solvents are anhydrous. 3. Verify the purity of anthranilamide and succinic anhydride via melting point or spectroscopic methods.
Multiple Spots on TLC / Impure Product 1. Unreacted Starting Materials: Reaction has not gone to completion. 2. Ring-Opened Intermediate: The primary side product is often the N-(2-carbamoylphenyl)succinamic acid intermediate, resulting from incomplete cyclodehydration.[2] 3. Formation of Byproducts: Potential for di-acylation or other side reactions under harsh conditions.1. Increase reaction time or temperature. Consider adding a catalyst if applicable. 2. Ensure conditions are sufficient for dehydration. Refluxing in a solvent like glacial acetic acid can facilitate ring closure.[3] For purification, exploit the carboxylic acid group via acid-base extraction or perform recrystallization from a suitable solvent (e.g., ethanol, acetic acid/water). 3. Maintain strict stoichiometric control (1:1 ratio of reactants). Avoid excessive temperatures that could lead to degradation.
Difficulty with Product Isolation 1. Product Solubility: The product may be soluble in the reaction solvent or workup solutions. 2. Emulsion during Extraction: Formation of a stable emulsion during aqueous workup.1. If the product precipitates upon cooling, ensure the mixture is thoroughly chilled before filtration. If it remains in solution, remove the solvent under reduced pressure. 2. Add a saturated brine solution to help break the emulsion. Filter the mixture through a pad of celite if necessary.
Inconsistent Results 1. Variability in Reaction Conditions: Inconsistent heating, stirring, or atmospheric moisture. 2. Solvent Effects: Different solvents can significantly impact reaction rate and side product formation.1. Standardize all reaction parameters. Use an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially if using sensitive reagents. 2. Select an appropriate solvent. Aprotic polar solvents can be used for the initial aminolysis, while solvents like glacial acetic acid are effective for the subsequent cyclization.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and common laboratory synthesis involves the reaction of anthranilamide (2-aminobenzamide) with succinic anhydride.[2][4] The reaction proceeds in two main stages: first, a nucleophilic acyl substitution where the amino group of anthranilamide attacks the anhydride to form an open-chain amic acid intermediate. Second, an intramolecular cyclodehydration reaction at elevated temperature to form the final quinazolinone ring system.

Q2: What is the primary side product I should watch for?

A2: The most common impurity is the N-(2-carbamoylphenyl)succinamic acid intermediate. This occurs when the initial ring-opening reaction is successful, but the subsequent heat-driven cyclization and dehydration are incomplete. Its presence is a strong indicator that the reaction requires more vigorous conditions (higher temperature or longer duration) to go to completion.

Q3: Which solvents are recommended for this synthesis?

A3: The choice of solvent is critical. For the initial reaction, aprotic solvents can be used. However, for the crucial cyclodehydration step, refluxing in glacial acetic acid is often effective as it acts as both a solvent and an acid catalyst to promote ring closure.[3] Pyridine can also be used, though its removal can be more difficult.[5]

Q4: How can I effectively purify the final product?

A4: Purification can typically be achieved by recrystallization. Given the presence of a carboxylic acid group, the product should be insoluble in acidic water but soluble in aqueous base (like sodium bicarbonate solution). This allows for purification via acid-base extraction: dissolve the crude product in a weak base, wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure product.

Q5: My succinic anhydride has been on the shelf for a while. Can I still use it?

A5: Caution is advised. Succinic anhydride is susceptible to hydrolysis from atmospheric moisture, which converts it to succinic acid.[1] Succinic acid is significantly less reactive and will not perform well in this synthesis. It is highly recommended to use a fresh bottle of succinic anhydride or to purify the old reagent if its purity is questionable.

Illustrative Data on Reaction Optimization

Table 1: Example Optimization of Quinazolinone Synthesis

Entry Solvent Temperature (°C) Time (h) Yield (%) Purity (by HPLC)
1 Toluene 110 (Reflux) 12 45% 85%
2 Acetonitrile 82 (Reflux) 12 30% 80%
3 Pyridine 115 (Reflux) 6 75% 92%
4 Glacial Acetic Acid 118 (Reflux) 4 88% 96%

| 5 | None (Melt) | 150 | 2 | 60% | 75% |

Note: Data is illustrative and based on general principles of quinazolinone synthesis.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the synthesis via condensation and cyclization.

Materials:

  • Anthranilamide (2-aminobenzamide)

  • Succinic Anhydride

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilamide (1.0 eq).

  • Add glacial acetic acid (approx. 5-10 mL per gram of anthranilamide).

  • Stir the suspension and add succinic anhydride (1.05 eq) in one portion.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent). The disappearance of starting materials and the formation of a new, more polar spot indicate product formation.

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Pour the cooled mixture into a beaker of cold water to fully precipitate the product.

  • Collect the crude solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Transfer the crude, dried solid to an Erlenmeyer flask.

  • Add a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purify Purification reagents 1. Combine Anthranilamide & Succinic Anhydride in Acetic Acid reflux 2. Heat to Reflux (4-6h) reagents->reflux tlc 3. Monitor by TLC reflux->tlc cool 4. Cool to RT tlc->cool Reaction Complete precipitate 5. Precipitate in Water cool->precipitate filter 6. Filter & Wash Solid precipitate->filter dry 7. Dry Crude Product filter->dry recrystallize 8. Recrystallize dry->recrystallize final_product 9. Pure Product recrystallize->final_product

Caption: General experimental workflow for synthesis and purification.

Simplified Reaction Mechanism

G r Anthranilamide + Succinic Anhydride i Step 1: Nucleophilic Attack (Ring Opening) r->i int Amic Acid Intermediate (N-(2-carbamoylphenyl)succinamic acid) i->int c Step 2: Intramolecular Cyclization (Heat, -H₂O) int->c p 3-(4-Oxo-3,4-dihydroquinazolin-2-yl) propanoic acid c->p

Caption: Key steps in the formation of the quinazolinone product.

Troubleshooting Logic for Low Purity

G start Crude Product Shows Low Purity (e.g., by TLC/HPLC) q1 Is the main impurity less polar than the product? start->q1 ans1_yes Likely unreacted Anthranilamide. q1->ans1_yes Yes q2 Is the main impurity slightly more polar? q1->q2 No sol1 Solution: Increase reaction time or check stoichiometry. ans1_yes->sol1 ans2_yes Likely Amic Acid Intermediate. q2->ans2_yes Yes ans_other Other unidentified impurities. q2->ans_other No sol2 Solution: Increase reaction temperature/time for full cyclization. ans2_yes->sol2 sol3 Solution: Use purification methods like column chromatography or acid-base extraction. ans_other->sol3

Caption: Decision tree for identifying and resolving purity issues.

References

Technical Support Center: Optimizing Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinazolinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no yield in quinazolinone synthesis?

A1: Low or no product yield is a frequent issue in quinazolinone synthesis and can be attributed to several factors. Key areas to investigate include the quality of starting materials, suboptimal reaction conditions, and issues with the catalyst, if one is used.[1][2] Impurities in reactants such as 2-aminobenzonitriles or aldehydes can lead to side reactions, significantly reducing the yield of the desired product.[1] The reaction temperature, time, and choice of solvent are also critical parameters that require optimization for each specific synthetic protocol.[2]

Q2: How does the choice of solvent affect the synthesis of quinazolinones?

A2: The solvent plays a crucial role in quinazolinone synthesis by influencing reactant solubility, reaction rates, and the stability of intermediates.[1] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to produce excellent yields, while ethanol and non-polar solvents like toluene and THF are ineffective.[1] It is often necessary to screen a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the optimal medium for a specific reaction.[1][3]

Q3: What are common impurities encountered during quinazolinone synthesis and how can they be identified?

A3: Common impurities often include unreacted starting materials (e.g., anthranilic acid derivatives) or by-products from incomplete cyclization.[3][4] These can be identified using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4] Co-spotting the reaction mixture with starting materials on a TLC plate is a simple and effective way to check for their presence.[3]

Q4: What is the most effective method for purifying quinazolinone derivatives?

A4: The best purification method depends on the scale of the synthesis and the nature of the impurities.[4] Recrystallization is often a good first choice for initial purification due to its simplicity and cost-effectiveness.[4] Column chromatography is highly effective for separating compounds with different polarities.[4] For achieving very high purity (>99%) or separating closely related analogs, preparative HPLC is the preferred method.[4]

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Causes and Solutions:

  • Poor Quality of Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to side products.

    • Solution: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.[1] If necessary, purify the starting materials before use. For example, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[1]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier.

    • Solution: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition.[1] Monitor the progress by TLC or LC-MS.[1]

  • Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact the reaction outcome.

    • Solution: Screen a range of solvents with varying polarities, such as toluene, DMF, ethanol, acetonitrile, and water.[1]

  • Inactive Catalyst (for catalyzed reactions): The catalyst may be poisoned or may have lost its activity.

    • Solution: Use a fresh batch of the catalyst and ensure it is not contaminated by impurities in the starting materials or solvent.[1] Optimize the catalyst loading.[1]

Issue 2: Formation of Multiple Products or Side Products

Possible Causes and Solutions:

  • Side Reactions: Depending on the synthetic route, various side reactions can compete with the desired quinazolinone formation.[1]

    • Solution: Adjusting the reaction temperature and the stoichiometry of the reactants can help minimize side reactions.[3]

  • Incompletely Cyclized Intermediate: The presence of an open-chain intermediate may indicate that the cyclization step is not complete.

    • Solution: Promote cyclization by increasing the reaction temperature or by adding a dehydrating agent.[3]

Issue 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • Product Precipitation/Crystallization Issues: The product may not crystallize properly from the chosen solvent.

    • Solution: Ensure the correct solvent or solvent mixture is used for recrystallization. Test the solubility of the crude product in various solvents at different temperatures.[1][4] Slow cooling of the solution can promote the formation of purer crystals.[1]

  • Loss on Silica Gel Column: The product may be irreversibly adsorbing to the silica gel during column chromatography.

    • Solution: Consider deactivating the silica gel with a small amount of a polar solvent or using a different stationary phase. Alternatively, other purification methods like recrystallization or preparative HPLC could be explored.[4]

Data Presentation

Table 1: Optimization of Catalytic Conditions for a CuAAC/Ring Cleavage Reaction

Catalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
CuIDBUDMSO85
CuIDBUDMF78
CuIEt3NDMSO65
Cu(OAc)2DBUDMSO72
CuSO4·5H2ODBUDMSO68
Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported. Data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[3]

Table 2: Optimization of Reaction Conditions for the Synthesis of 4-Methylquinazoline

CatalystMolar Ratio (2-aminoacetophenone:Catalyst)Weight Ratio (2-aminoacetophenone:formamide)Temperature (°C)Time (h)Yield (%)
BF3-Et2O1:0.51:52150686
ZnCl21:0.51:52150675
p-TsOH1:0.51:52150668
BF3-Et2O1:0.251:52150672
BF3-Et2O1:0.51:30150679
BF3-Et2O1:0.51:52120665
BF3-Et2O1:0.51:52150478
This table summarizes the optimization of various reaction parameters for the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes

This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate

This protocol is based on the microwave-assisted synthesis from anthranilic acid.[3]

  • Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

    • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[3]

    • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[3]

    • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.

  • Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

    • Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an ammonia source. For solid-phase synthesis, the intermediate can be mixed with a solid support like NaOH on alumina.

    • Reaction Conditions: The reaction conditions (e.g., temperature, time) should be optimized. In the case of solid-phase microwave synthesis, parameters such as irradiation time and power need to be fine-tuned.

    • Work-up and Purification: The product is extracted from the reaction mixture. For the solid-phase method, this involves washing the solid support with a suitable solvent like methanol. The solvent is then removed, and the crude product can be purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Product Yield check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No optimize_temp Optimize Reaction Temperature purity_ok->optimize_temp Yes purify_sm->check_purity temp_ok Yield Improved? optimize_temp->temp_ok optimize_solvent Screen Different Solvents temp_ok->optimize_solvent No success Successful Synthesis temp_ok->success Yes solvent_ok Yield Improved? optimize_solvent->solvent_ok check_catalyst Check Catalyst Activity solvent_ok->check_catalyst No solvent_ok->success Yes catalyst_ok Yield Improved? check_catalyst->catalyst_ok catalyst_ok->start No, Re-evaluate catalyst_ok->success Yes

Caption: A troubleshooting workflow for addressing low or no product yield in quinazolinone synthesis.

Purification_Workflow start Crude Quinazolinone Product recrystallization Recrystallization start->recrystallization purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check1->column_chromatography Further Purification Needed pure_product Pure Product (>99%) purity_check1->pure_product Purity Sufficient purity_check2 Check Purity (TLC/HPLC) column_chromatography->purity_check2 prep_hplc Preparative HPLC purity_check2->prep_hplc High Purity Required purity_check2->pure_product Purity Sufficient prep_hplc->pure_product

Caption: A general workflow for the purification of quinazolinone derivatives.

References

troubleshooting inconsistent results in biological assays with 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid in biological assays. Inconsistent results with quinazolinone-based compounds are often linked to their physicochemical properties, particularly solubility. This guide offers practical solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: Poor aqueous solubility is a common issue with 4(3H)-quinazolinone compounds. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice. For compounds that are difficult to dissolve, gentle warming (37-60°C) and ultrasonication can help.[1]

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as "precipitation upon dilution," can lead to significant variability in your results.[1] Here are several strategies to address this:

  • Reduce Final Concentration: The simplest approach is to lower the final assay concentration of the compound.[1]

  • Use a Co-solvent: Adding a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) to your aqueous buffer can improve solubility.[1]

  • Adjust pH: The solubility of 4(3H)-quinazolinone derivatives can be pH-dependent due to the presence of basic nitrogen atoms.[1] Depending on the pKa of your specific compound, adjusting the pH of the buffer may increase solubility. However, ensure the new pH does not negatively impact your assay's biological components.[1]

  • Utilize Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.[1] Pre-incubating the compound with the cyclodextrin before final dilution can be effective.[1]

Q3: I am observing inconsistent results in my cell-based assays. Could this be related to the compound?

A3: Yes, inconsistent results in cell-based assays are often due to the compound precipitating in the cell culture medium.[1] This leads to variable effective concentrations of the compound that the cells are exposed to. It is crucial to visually inspect your assay plates under a microscope for any signs of compound precipitation. Additionally, consider the possibility of the compound binding to plastics or interacting with components in the culture medium.[1] Employing the solubility enhancement techniques described in A2 can help mitigate these issues.

Q4: My stock solution of this compound in DMSO precipitates when stored at 4°C or -20°C. What is the best way to store it?

A4: The solubility of many compounds in DMSO is temperature-dependent.[1] If you observe precipitation upon cooling, it is recommended to store the stock solution at room temperature, provided the compound is stable. If refrigeration is necessary for stability, ensure you gently warm and vortex the solution to completely redissolve the compound before each use. [cite: t: 1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Problem / ObservationProbable CauseRecommended Solution(s)
Compound won't dissolve in 100% DMSO. Insufficient solvent volume or use of low-quality/hydrated DMSO.Increase the volume of fresh, anhydrous DMSO. Use gentle warming and ultrasonication to aid dissolution.[1]
Inconsistent IC50 values in enzyme inhibition assays. Compound precipitation at higher concentrations, leading to inaccurate effective concentrations.Visually inspect for precipitation. Perform solubility tests at the highest concentration used. Employ solubility enhancement strategies (co-solvents, pH adjustment).
High variability between replicate wells in cell-based assays. Uneven compound precipitation across the plate. Compound binding to the surface of the plate.After adding the compound, mix the plate gently. Pre-treat plates with a blocking agent if non-specific binding is suspected. Visually confirm the absence of precipitate in all wells.
Potent in vitro activity but poor bioavailability in animal models. Low aqueous solubility limiting dissolution and absorption in the gastrointestinal tract.This is a common challenge with this class of compounds. Formulation strategies such as creating a suspension or using solubility-enhancing excipients may be necessary for in vivo studies.[1]

Experimental Protocols

While the precise mechanism of action for this compound is not definitively established in the provided search results, quinazolinone scaffolds are frequently investigated as kinase inhibitors. Below is a generalized protocol for an in vitro kinase assay.

Generalized In Vitro Kinase Assay Protocol

  • Prepare Reagents:

    • Kinase Buffer: Prepare an appropriate buffer (e.g., Tris-HCl, HEPES) containing MgCl₂, ATP, and any necessary co-factors.

    • Kinase: Dilute the kinase to the desired concentration in kinase buffer.

    • Substrate: Prepare the kinase substrate (e.g., a peptide or protein) in kinase buffer.

    • Compound Stock: Prepare a 10 mM stock of this compound in 100% DMSO.

  • Compound Dilution:

    • Perform serial dilutions of the compound stock in 100% DMSO.

    • Further dilute the compound to the final assay concentrations in the kinase buffer. Note: This is a critical step where precipitation may occur. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1%.

  • Assay Procedure:

    • Add the diluted compound or vehicle (DMSO) to the wells of a microplate.

    • Add the kinase to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect kinase activity. The method of detection will depend on the assay format (e.g., phosphorylation-specific antibody in an ELISA format, luminescence-based ATP detection, or fluorescence polarization).

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Below are diagrams illustrating a potential signaling pathway, a typical experimental workflow, and a troubleshooting decision tree.

Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Compound This compound Compound->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Experimental_Workflow A Prepare Compound Stock (10 mM in DMSO) B Serial Dilution in DMSO A->B C Dilute to Final Concentration in Assay Buffer B->C D Add to Assay Plate C->D E Add Biological Reagents (e.g., Enzyme, Cells) D->E F Incubate E->F G Add Detection Reagents F->G H Read Plate G->H I Data Analysis (IC50 determination) H->I Troubleshooting_Tree Start Inconsistent Assay Results Q1 Is there visible precipitation in the assay plate? Start->Q1 A1_Yes Improve Compound Solubility Q1->A1_Yes Yes A1_No Check other experimental variables Q1->A1_No No Sol_Actions - Lower final concentration - Add co-solvent - Adjust buffer pH - Use cyclodextrins A1_Yes->Sol_Actions Other_Vars - Reagent stability - Pipetting accuracy - Plate reader settings - Cell health A1_No->Other_Vars

References

addressing cytotoxicity of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid in non-target cells. While quinazolinone derivatives are explored for a range of therapeutic applications, including as anticancer agents, their effects on healthy, non-target cells must be carefully evaluated.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-target cell line with this compound, even at low concentrations. What are the initial troubleshooting steps?

A1: High cytotoxicity in non-target cells can arise from several factors. Begin with the following checklist:

  • Verify Compound Concentration and Purity: Double-check all calculations for your serial dilutions. Ensure the stock solution was prepared correctly and has been stored properly to prevent degradation. Confirm the purity of the compound batch.

  • Assess Cell Health and Culture Conditions: Before initiating the experiment, ensure your cells are healthy, with viability typically greater than 95%. Use cells within a consistent and low passage number range to avoid genetic drift. Optimize cell seeding density, as both sparse and overly confluent cultures can affect susceptibility to cytotoxic agents.[5]

  • Check for Solvent-Induced Toxicity: If using a solvent like DMSO, ensure the final concentration in your cell culture medium is low (typically ≤0.1%) to prevent solvent-induced cell death.[5]

  • Rule out Contamination: Regularly test your cell lines for mycoplasma or other microbial contaminants, which can compromise cell health and skew results.[5]

Q2: What is the potential mechanism of action for the observed cytotoxicity of this quinazolinone-based compound?

A2: The quinazolinone scaffold is a versatile structure known to interact with various biological targets.[4][6] While the specific mechanism for this compound is not extensively documented in non-target cells, related compounds have been shown to induce cytotoxicity through mechanisms such as:

  • Enzyme Inhibition: Derivatives of this scaffold have been explored as inhibitors for various enzymes.[1][6] Off-target inhibition of essential enzymes could lead to cytotoxicity.

  • Induction of Apoptosis: Many quinazolinone compounds exert their effects by activating intrinsic or extrinsic apoptosis pathways, potentially through the modulation of regulators like Bax and Bcl-2, and the activation of caspases.[1]

  • Cell Cycle Arrest: The compound could be inducing cell cycle arrest at specific phases (e.g., G1 or G2/M), which can lead to apoptosis if the arrest is prolonged or irreversible.[1]

Further investigation using mechanistic assays (e.g., caspase activity assays, cell cycle analysis) is recommended to elucidate the specific pathway in your cell model.

Q3: How can I differentiate between a cytotoxic and a cytostatic effect of the compound?

A3: It is crucial to distinguish whether the compound is killing the cells (cytotoxicity) or merely inhibiting their proliferation (cytostasis).[7] This can be achieved by:

  • Measuring Dead Cells: Assays like LDH release or those using non-permeable DNA binding dyes (e.g., CellTox™ Green) specifically measure the number of dead cells that have accumulated.[7][8]

  • Comparing Viability and Proliferation Assays: Run a metabolic activity assay (like MTT), which reflects viable cell number, in parallel with a direct cell counting method (e.g., Trypan Blue exclusion) or a proliferation assay (e.g., BrdU incorporation) over a time course. A decrease in metabolic activity without a significant increase in dead cell markers may indicate a cytostatic effect.

Troubleshooting Guides

Guide 1: Investigating High Variability in Cytotoxicity Assay Results

High variability between replicate wells can obscure the true effect of the compound. Follow these steps to diagnose and resolve the issue.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Corrective Actions A High Well-to-Well Variability in Absorbance/Fluorescence B Check for Bubbles in Wells A->B Visual Inspection C Verify Cell Seeding Uniformity A->C D Review Pipetting Technique A->D E Assess Compound Solubility A->E F Break Bubbles with Sterile Needle Tip B->F G Ensure Single-Cell Suspension Before Plating C->G H Use Reverse Pipetting; Change Tips Frequently D->H I Check for Compound Precipitation in Media E->I

Caption: Troubleshooting workflow for high data variability.

  • Check for Bubbles: Air bubbles in the wells can interfere with absorbance or fluorescence readings. If present, carefully break them with a sterile syringe needle.[9]

  • Verify Cell Seeding: Ensure that cells were plated uniformly across the wells. Inconsistent cell numbers at the start of the experiment are a common source of variability. Ensure a single-cell suspension before plating to avoid clumping.

  • Review Pipetting Technique: Inaccurate or inconsistent pipetting during compound addition or reagent steps can lead to significant errors. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions.[9]

  • Examine Compound Solubility: Visually inspect the wells under a microscope after adding the compound. If the compound is precipitating out of solution at the tested concentrations, it will lead to inconsistent effects and can interfere with optical readings.

Guide 2: Addressing Unexpected Cytotoxicity in a Non-Target Cell Line

If the compound shows potent activity against your non-target cells, a systematic approach is needed to understand and potentially mitigate this off-target effect.

G A Unexpected Cytotoxicity Observed in Non-Target Cells B Confirm Result with an Orthogonal Assay A->B C Perform Dose-Response and Time-Course Experiments B->C D Investigate Mechanism of Cell Death (Apoptosis vs. Necrosis) C->D E Structural Modification of Compound D->E If mechanism is understood F Rational Drug Design E->F G High-Throughput Screening of Analogs E->G H Final Assessment: Therapeutic Window F->H G->H

Caption: Workflow for addressing off-target cytotoxicity.

  • Confirm with an Orthogonal Assay: Validate the initial finding using a different cytotoxicity assay that measures a distinct biological endpoint. For example, if you initially used an MTT (metabolic) assay, confirm the results with an LDH (membrane integrity) assay.[8]

  • Characterize the Effect: Perform detailed dose-response and time-course experiments to determine the IC50 (half-maximal inhibitory concentration) and understand the kinetics of the cytotoxic response.

  • Investigate the Mechanism: Use assays like Annexin V/PI staining followed by flow cytometry to determine if the cell death is primarily apoptotic or necrotic.[5] This provides critical information about the underlying signaling pathways.

  • Consider Rational Drug Design: If the off-target effect is confirmed and mechanistically characterized, this information can guide medicinal chemists. Strategies like rational drug design, using computational and structural biology tools, can help modify the compound to improve its selectivity and reduce unwanted effects.[10]

Quantitative Data Summary

The following table presents hypothetical IC50 values for this compound across different cell lines to illustrate how to compare on-target vs. off-target effects.

Cell LineCell TypeAssay TypeIC50 (µM)
HCT-116Human Colon CarcinomaMTT15.2
MCF-7Human Breast AdenocarcinomaMTT22.5
HEK293 Human Embryonic Kidney (Non-target) MTT 45.8
BJ Human Foreskin Fibroblast (Non-target) LDH > 100
HepG2 Human Liver Carcinoma MTT 18.9
Primary Hepatocytes Human Primary Cells (Non-target) LDH 75.3

Data are for illustrative purposes only.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12]

G A Seed Cells in 96-Well Plate B Incubate (24h) A->B C Treat with Compound (Serial Dilutions) B->C D Incubate (48-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (~570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[5][11]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Treat the cells for a specified duration (e.g., 48-72 hours). Include vehicle-only (e.g., DMSO) and untreated controls.[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization & Data Acquisition: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.[5][12]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.[8]

  • Cell Seeding and Treatment: Plate and treat cells with the compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent).[7]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[5]

  • LDH Reaction: Add the collected supernatant to a new plate containing the LDH reaction mixture provided by a commercial kit.

  • Incubation and Measurement: Incubate the plate at room temperature for approximately 30 minutes, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[5]

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Harvesting: Following compound treatment, collect both adherent and floating cells. Wash the cells with cold PBS.[5]

  • Staining: Resuspend the cells in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

References

Technical Support Center: Enhancing the Bioavailability of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals actively working on or encountering challenges with the oral bioavailability of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid and other poorly soluble investigational compounds. Here you will find troubleshooting guides and frequently asked questions to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?

A1: Low and variable oral bioavailability is a frequent challenge in preclinical development. The primary reasons can be broadly categorized into the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Key factors to investigate include:

  • Poor Aqueous Solubility: The compound may not adequately dissolve in the fluids of the GI tract, which is a prerequisite for absorption.[1][2]

  • Low Permeability: The compound may not efficiently traverse the intestinal membrane to enter the bloodstream.[1] This is a common hurdle for molecules that do not adhere to Lipinski's "Rule of Five".[3]

  • First-Pass Metabolism: The compound may be significantly metabolized in the intestinal wall or the liver before it can reach systemic circulation.[1]

  • Efflux Transporters: The compound could be actively pumped back into the GI lumen by efflux transporters such as P-glycoprotein (P-gp).[1]

  • Chemical or Enzymatic Instability: The compound might be degrading in the acidic environment of the stomach or due to the presence of digestive enzymes.[1]

Q2: How can we systematically determine the primary reason for the poor bioavailability of our compound?

A2: A structured approach employing a combination of in vitro and in vivo experiments is recommended to pinpoint the root cause:

  • In Vitro Solubility and Dissolution Studies: Evaluate the compound's solubility and dissolution rate in simulated gastric and intestinal fluids (SGF and SIF).

  • In Vitro Permeability Assays: Utilize cell-based models like the Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium.

  • In Vitro Metabolic Stability Assays: Assess the compound's stability in liver microsomes or S9 fractions to gauge its susceptibility to first-pass metabolism.[4]

  • In Vivo Pharmacokinetic Studies: A comparative analysis of pharmacokinetic profiles following intravenous (IV) and oral (PO) administration is crucial to calculate absolute bioavailability and understand clearance mechanisms.[1]

Q3: What are the initial formulation strategies we should consider to improve the oral absorption of a poorly soluble compound like this compound?

A3: For compounds with dissolution-rate-limited absorption (typically BCS Class II), several formulation strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[2][5][6]

  • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can significantly improve its aqueous solubility and dissolution.[5][6]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[5][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of the drug.[5]

Troubleshooting Guides

Problem 1: Low In Vitro Dissolution in Simulated Intestinal Fluid
  • Possible Cause: The compound has inherently low aqueous solubility.

  • Troubleshooting Steps:

    • pH-Solubility Profile: Determine the compound's solubility across a physiologically relevant pH range (1.2 to 7.4) to see if solubility is pH-dependent.

    • Formulation Approaches:

      • Micronization/Nanonization: Reduce the particle size of the drug powder.

      • Solid Dispersion: Prepare a solid dispersion with a hydrophilic polymer.

      • Co-solvents/Surfactants: Investigate the effect of pharmaceutically acceptable co-solvents or surfactants on solubility.

Problem 2: High In Vitro Permeability (Caco-2) but Low In Vivo Bioavailability
  • Possible Cause 1: The compound is a substrate for efflux transporters (e.g., P-gp).

  • Troubleshooting Steps:

    • Bidirectional Caco-2 Assay: Perform a bidirectional Caco-2 assay with and without a known P-gp inhibitor (e.g., verapamil). A significant increase in the basolateral to apical transport in the presence of the inhibitor suggests efflux.

    • Formulation Strategies:

      • Incorporate Excipients: Some excipients can inhibit P-gp.

      • Lipid-Based Formulations: These can sometimes reduce the drug's interaction with efflux transporters.[4]

  • Possible Cause 2: The compound undergoes extensive first-pass metabolism.

  • Troubleshooting Steps:

    • In Vitro Metabolic Stability: Assess the stability of the compound in liver microsomes and S9 fractions to determine its intrinsic clearance.[4]

    • Identify Metabolizing Enzymes: Use specific chemical inhibitors or recombinant enzymes to identify the primary cytochrome P450 (CYP) isoforms responsible for metabolism.[4]

    • Strategies to Mitigate Metabolism:

      • Prodrug Approach: Design a prodrug that masks the metabolic site and releases the active parent drug in vivo.

      • Co-administration with Inhibitors: In a research setting, co-administration with a known inhibitor of the metabolizing enzyme can confirm the metabolic pathway.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Materials: this compound, a suitable polymer carrier (e.g., Soluplus®, PVP K30), and an appropriate organic solvent (e.g., methanol, acetone).

  • Method: a. Dissolve both the compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:5 drug to polymer). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). d. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. e. Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.[4]

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the absolute bioavailability and key pharmacokinetic parameters of a novel formulation compared to an unformulated compound and an intravenous solution.

  • Method: a. Divide the animals (e.g., Sprague-Dawley rats) into three groups: IV administration, oral administration of the unformulated compound, and oral administration of the new formulation. b. Administer the respective formulations at a consistent dose. c. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via an appropriate route (e.g., tail vein, jugular vein cannula). d. Process the blood samples to obtain plasma and store at -80°C until analysis. e. Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS). f. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. g. Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

ParameterValueMethod
Molecular Weight218.21 g/mol N/A
pKa(Predicted values)In silico prediction
LogP(Predicted values)In silico prediction
Aqueous Solubility (pH 7.4)(Experimental value)Shake-flask method
Melting Point262-262.5 °CCapillary method

Table 2: Comparison of In Vitro Dissolution of Different Formulations

Formulation% Dissolved at 30 min (SIF)% Dissolved at 60 min (SIF)
Unformulated Compound(Experimental value)(Experimental value)
Micronized Compound(Experimental value)(Experimental value)
Solid Dispersion (1:5)(Experimental value)(Experimental value)

Table 3: Pharmacokinetic Parameters in Rats (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)F (%)
IV Solution(Experimental value)(Experimental value)(Experimental value)100
Unformulated (Oral)(Experimental value)(Experimental value)(Experimental value)(Calculated value)
Solid Dispersion (Oral)(Experimental value)(Experimental value)(Experimental value)(Calculated value)

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_invitro In Vitro Characterization cluster_strategy Formulation Strategy cluster_invivo In Vivo Evaluation problem Low Oral Bioavailability solubility Solubility & Dissolution (SGF/SIF) problem->solubility permeability Permeability Assay (e.g., Caco-2) problem->permeability metabolism Metabolic Stability (Microsomes/S9) problem->metabolism formulation Select Formulation Strategy (e.g., Solid Dispersion) solubility->formulation permeability->formulation metabolism->formulation pk_study Pharmacokinetic Study (Animal Model) formulation->pk_study analysis Data Analysis & Bioavailability Calculation pk_study->analysis

Caption: Workflow for troubleshooting low oral bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption Pathway drug_lumen Drug in GI Lumen dissolution Dissolution drug_lumen->dissolution drug_solution Drug in Solution dissolution->drug_solution epithelium Intestinal Epithelium drug_solution->epithelium Permeation bloodstream Systemic Circulation epithelium->bloodstream metabolism First-Pass Metabolism epithelium->metabolism bloodstream->metabolism

Caption: Key steps in oral drug absorption.

References

Technical Support Center: Scaling Up the Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaled-up synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Experimental Protocol: Synthesis via Condensation of 2-Aminobenzamide with Succinic Anhydride

This protocol is based on established methods for quinazolinone synthesis, specifically adapting procedures involving the acylation of anthranilamide derivatives with anhydrides.

Reaction Scheme:

Reaction_Scheme reactant1 2-Aminobenzamide plus + reactant1->plus reactant2 Succinic Anhydride arrow Heat (Δ) Solvent reactant2->arrow plus->reactant2 product This compound arrow->product

Caption: Reaction scheme for the synthesis of this compound.

Methodology:

  • Reagent Preparation:

    • In a suitable reaction vessel, add 2-aminobenzamide (1.0 equivalent).

    • Add a high-boiling point aprotic solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5-10 volumes relative to the limiting reagent).

    • Stir the mixture at room temperature until the 2-aminobenzamide is fully dissolved.

  • Reaction:

    • Add succinic anhydride (1.1 equivalents) to the solution portion-wise, controlling any initial exotherm.

    • Heat the reaction mixture to 120-140°C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is observed (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Slowly add the reaction mixture to an excess of cold water or an ice-water mixture to precipitate the product.

    • Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake with water to remove residual solvent and water-soluble impurities.

    • Dry the crude product under vacuum at 50-60°C.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water, to achieve the desired purity.

    • Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.

Data Presentation

Table 1: Reaction Parameters for Scaled-Up Synthesis

ParameterLab Scale (10g)Pilot Scale (1kg)
2-Aminobenzamide 10 g1 kg
Succinic Anhydride 8.1 g810 g
Solvent (DMF) 100 mL10 L
Reaction Temperature 130°C130°C
Reaction Time 6 hours6 hours
Typical Crude Yield 85-90%80-88%
Purity after Recrystallization >98%>98%

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question Possible Cause Troubleshooting Steps
My reaction is not proceeding to completion, and I'm getting a low yield of the final product. Insufficient Reaction Temperature or Time: The condensation and cyclization steps require sufficient thermal energy.- Ensure the internal reaction temperature reaches and is maintained at 120-140°C. - Extend the reaction time and monitor by TLC or HPLC for the disappearance of starting materials.
Moisture in Reagents or Solvent: Water can hydrolyze succinic anhydride and interfere with the reaction.- Use anhydrous solvents and ensure reagents are dry. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen).
Impure Starting Materials: Impurities in 2-aminobenzamide or succinic anhydride can lead to side reactions.- Verify the purity of starting materials by melting point or spectroscopic methods. - Recrystallize starting materials if necessary.

Issue 2: Product Purification Challenges

Question Possible Cause Troubleshooting Steps
The isolated product is an oil or sticky solid and does not precipitate cleanly. Incomplete Reaction: The presence of unreacted starting materials or intermediates can result in an impure mixture.- Ensure the reaction has gone to completion before work-up. - Try precipitating the product in a larger volume of cold water with vigorous stirring.
Residual Solvent: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.- After filtration, thoroughly wash the product with water. - Consider a solvent trituration (e.g., with diethyl ether or ethyl acetate) to wash away residual solvent from the crude solid.
I am having difficulty removing a persistent impurity during recrystallization. Co-precipitation of a Structurally Similar Impurity: A side-product with similar solubility to the desired product may be present.- Experiment with different recrystallization solvent systems. - Consider a multi-step purification, such as an initial acid-base extraction to remove neutral or basic impurities, followed by recrystallization. - For very persistent impurities, column chromatography on silica gel may be necessary, although this is less ideal for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the role of the high temperature in this reaction?

A1: The high temperature is crucial for two main reasons. First, it provides the activation energy for the initial acylation of 2-aminobenzamide by succinic anhydride. Second, and more importantly, it drives the subsequent intramolecular cyclization and dehydration to form the stable quinazolinone ring system.

Q2: Can I use a different solvent for this reaction?

A2: Yes, other high-boiling point aprotic polar solvents such as DMSO or sulfolane can be used. The choice of solvent can influence reaction kinetics and solubility of intermediates. It is recommended to perform small-scale trials to optimize the reaction conditions for a different solvent. Solvents like ethanol or toluene are generally not suitable as they may not reach the required temperature for efficient cyclization.[1]

Q3: How can I effectively monitor the progress of the reaction at a large scale?

A3: For large-scale reactions, taking small aliquots for analysis by HPLC is the most reliable method. A suitable HPLC method should be developed to resolve the starting materials, any key intermediates, and the final product. This will allow for quantitative tracking of the reaction progress and ensure the reaction is complete before proceeding with the work-up.

Q4: Are there any safety precautions I should be aware of when scaling up this synthesis?

A4: When working with large volumes of DMF or DMSO at high temperatures, it is important to ensure adequate ventilation as these solvents can be harmful if inhaled. Due to the high reaction temperature, appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, is essential. Care should be taken during the addition of the hot reaction mixture to cold water to control the rate of addition and avoid splashing.

Visualizations

Experimental_Workflow A Reagent Preparation (2-Aminobenzamide + Succinic Anhydride in DMF) B Reaction (120-140°C, 4-8h) A->B C Reaction Monitoring (TLC/HPLC) B->C C->B Incomplete D Work-up (Precipitation in Water) C->D Complete E Isolation (Filtration and Washing) D->E F Drying (Vacuum Oven) E->F G Purification (Recrystallization) F->G H Final Product G->H

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Purity Issue check_temp Verify Reaction Temperature (120-140°C) start->check_temp check_time Check Reaction Time (Monitor by HPLC) start->check_time check_reagents Assess Purity of Starting Materials start->check_reagents check_workup Review Work-up Procedure start->check_workup solution_temp Increase/Maintain Temperature check_temp->solution_temp Incorrect solution_time Extend Reaction Time check_time->solution_time Incomplete solution_reagents Purify Starting Materials check_reagents->solution_reagents Impure solution_workup Optimize Precipitation/ Washing Steps check_workup->solution_workup Suboptimal

Caption: Troubleshooting decision tree for the synthesis scale-up.

References

Technical Support Center: Analytical Method Validation for 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a crucial process in drug development and quality control. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Troubleshooting Guide

Encountering issues during your analytical method validation is common. This guide provides a structured approach to identifying and resolving potential problems with your High-Performance Liquid Chromatography (HPLC) method.

Table 1: HPLC Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Column overload.[1] - Secondary interactions with the stationary phase (e.g., silanol interactions with the acidic analyte).[1] - Mobile phase pH is not optimal for an acidic compound.[1][2] - Column contamination or degradation.[1]- Dilute the sample and reinject.[1] - Ensure the mobile phase pH is low enough to keep the acidic analyte protonated; consider adding 0.1% trifluoroacetic acid (TFA).[1] - Flush the column with a strong solvent as per the manufacturer's instructions.[1] - Replace the column if necessary.[3]
Shifting Retention Times - Inconsistent mobile phase composition.[4][5] - Poor column temperature control.[3] - Inadequate column equilibration time.[3] - Changes in pump flow rate.[4]- Prepare fresh mobile phase daily and ensure proper mixing.[3][4] - Use a column oven to maintain a consistent temperature.[3] - Increase the column equilibration time before injection.[3] - Check the pump for leaks and verify the flow rate.[4]
Poor Resolution - Inappropriate mobile phase strength. - Unsuitable stationary phase. - Flow rate is too high.- Optimize the mobile phase composition by adjusting the ratio of organic solvent to aqueous buffer. - Try a different column with a different stationary phase chemistry. - Reduce the flow rate to allow for better separation.
Baseline Noise or Drift - Contaminated mobile phase or detector cell.[3][4] - Air bubbles in the system.[3] - Leaks in the system.[3]- Use HPLC-grade solvents and filter the mobile phase.[4] - Degas the mobile phase and purge the system.[3] - Check all fittings for leaks and tighten as necessary.[3]
Ghost Peaks - Carryover from previous injections. - Contamination in the sample or solvent.- Implement a robust needle wash procedure in the autosampler.[1] - Inject a blank solvent to confirm carryover. - Use high-purity solvents and prepare fresh samples.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to the validation of an analytical method for this compound, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8][9]

1. What are the essential parameters for validating an HPLC method for this compound?

According to ICH Q2(R1) guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6][8]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6][8]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[6][8]

  • Accuracy: The closeness of test results to the true value.[6][8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6][8] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][8]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][8]

2. How can I demonstrate the specificity of my method?

Specificity can be demonstrated by showing that there is no interference from impurities, degradation products, or placebo components at the retention time of the analyte peak. This can be achieved by:

  • Analyzing placebo (matrix without the analyte).

  • Analyzing samples of the analyte that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[9]

  • If impurity standards are available, they should be spiked into the sample to demonstrate separation.

3. What is an acceptable range for linearity, and how is it determined?

For an assay of a drug substance or finished product, the linearity is typically established across a range of 80% to 120% of the test concentration. To determine linearity, a minimum of five concentrations should be prepared and analyzed. The results are then plotted (concentration vs. peak area), and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated. An r² value of ≥ 0.999 is generally considered acceptable.

4. How do I assess the accuracy of my method?

Accuracy can be determined by applying the method to a sample of known concentration (e.g., a certified reference material) and comparing the measured value to the true value.[9] Alternatively, accuracy can be assessed by spiking a placebo with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[10] A typical acceptance criterion for recovery is 98.0% to 102.0%.[10]

5. What is the difference between repeatability and intermediate precision?

  • Repeatability (intra-day precision) assesses the precision of the method over a short interval of time by the same analyst using the same equipment. This is typically done by performing a minimum of six replicate injections of the same sample.

  • Intermediate precision (inter-day precision) expresses the variation within the same laboratory, but on different days, with different analysts, and/or different equipment.

The precision is usually expressed as the relative standard deviation (RSD) of the results. An RSD of ≤ 2% is generally acceptable.

Experimental Protocols

A detailed methodology for a stability-indicating HPLC method for the analysis of this compound is provided below.

Table 2: HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile:0.1% Trifluoroacetic Acid in Water (70:30, v/v)[11]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm[12][13]
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the drug substance or product in the mobile phase to achieve a theoretical concentration of 100 µg/mL of the active ingredient.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[14]

  • Acid Hydrolysis: Reflux the sample with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

After degradation, neutralize the acidic and basic samples and dilute all samples to the target concentration with the mobile phase before analysis.

Visualizations

The following diagrams illustrate key workflows in the analytical method validation process.

Validation_Workflow start Start: Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report end End: Validated Method validation_report->end

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Logic problem Chromatographic Problem Identified peak_shape Poor Peak Shape? problem->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No check_ph Check Mobile Phase pH & Column Health peak_shape->check_ph Yes resolution Poor Resolution? retention_time->resolution No check_mp_temp Check Mobile Phase Prep & Column Temperature retention_time->check_mp_temp Yes optimize_mp Optimize Mobile Phase & Flow Rate resolution->optimize_mp Yes resolved Problem Resolved resolution->resolved No check_ph->resolved check_mp_temp->resolved optimize_mp->resolved

Caption: Troubleshooting Logic for HPLC Issues.

References

resolving peak tailing in HPLC analysis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of quinazolinone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on resolving peak tailing for 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid.

Troubleshooting Guides

Issue: Peak Tailing in the HPLC Analysis of this compound

Peak tailing is a common issue in HPLC, often leading to poor resolution and inaccurate quantification.[1][2] For an acidic compound like this compound, peak tailing can arise from several factors, primarily secondary interactions with the stationary phase.[2][3]

Systematic Troubleshooting Workflow:

The following workflow provides a logical approach to diagnosing and resolving peak tailing.

G start Peak Tailing Observed (Tailing Factor > 1.2) cause Identify Potential Cause start->cause chemical Chemical Interactions (Analyte-Specific) cause->chemical  Only analyte peak tails? instrumental Instrumental/General Issues (All Peaks Tailing) cause->instrumental All peaks tail?   solution_chem Implement Chemical Solution chemical->solution_chem solution_inst Implement Instrumental Solution instrumental->solution_inst ph Adjust Mobile Phase pH (Lower pH to 2.5-3.5) solution_chem->ph column Evaluate Column Chemistry (Use End-capped or Base-Deactivated Column) solution_chem->column additive Use Mobile Phase Additives (e.g., Competing Base like TEA - less common now) solution_chem->additive extracolumn Minimize Extra-Column Volume (Check tubing, fittings) solution_inst->extracolumn blockage Check for Blockages/Voids (Flush or replace column/frits) solution_inst->blockage overload Reduce Sample Concentration (Dilute sample) solution_inst->overload resolved Problem Resolved ph->resolved column->resolved additive->resolved extracolumn->resolved blockage->resolved overload->resolved

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Detailed Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The carboxylic acid group of the analyte can interact with free silanol groups on the silica-based stationary phase, causing peak tailing.[1][4] This is a very common cause of tailing for acidic and basic compounds.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase to approximately 2.5-3.5 protonates the silanol groups, minimizing these secondary interactions.[5][6][7] This is often the most effective solution. 2. Use an End-Capped Column: Modern "end-capped" or "base-deactivated" columns have fewer free silanol groups and are designed to minimize these interactions.[5]
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion, including tailing.[2][8]Reduce Sample Concentration: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely issue.
Extra-Column Volume Excessive volume in the tubing, fittings, or detector flow cell can cause band broadening and peak tailing.[5][9]Minimize Dead Volume: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize extra-column volume.
Column Contamination or Voids Contamination of the column inlet frit or the formation of a void in the column packing can disrupt the sample band, leading to distorted peaks.[5]Flush or Replace: Try flushing the column with a strong solvent.[5] If this does not resolve the issue, the column may need to be replaced. Using a guard column can help prevent contamination of the analytical column.
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[2][6]Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound?

A: The most likely cause is the interaction between the analyte's carboxylic acid functional group and residual silanol groups on the surface of the silica-based HPLC column.[1][4] These secondary interactions cause some molecules to be retained longer, resulting in a "tail".

Q2: How does mobile phase pH affect the peak shape of this acidic compound?

A: The pH of the mobile phase is a critical parameter. For an acidic compound, a lower pH (typically 2.5-3.5) will suppress the ionization of both the analyte's carboxylic acid group and the stationary phase's silanol groups.[6][10][11][12] This leads to a more uniform interaction with the stationary phase and a more symmetrical peak shape. It is important to operate at a pH that is at least 1.5 to 2 pH units away from the analyte's pKa for robust results.[10][13] The pKa of this compound should be determined experimentally or obtained from reliable chemical databases to precisely optimize the mobile phase pH.

G Analyte_low Analyte (R-COOH) (Non-ionized) Silanol_low Silanol (Si-OH) (Protonated) Analyte_high Analyte (R-COO-) (Ionized) Interaction Secondary Ionic Interaction Analyte_high->Interaction Silanol_high Silanol (Si-O-) (Deprotonated) Interaction->Silanol_high

Caption: Effect of pH on analyte and silanol group ionization, influencing peak tailing.

Q3: What type of HPLC column is recommended for the analysis of this compound?

A: A modern, high-purity, end-capped C18 column is a good starting point.[5] These columns are designed to minimize the number of accessible silanol groups, which helps to reduce peak tailing for polar and ionizable compounds. If peak tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl phase, which may offer different selectivity.[14]

Q4: Can mobile phase additives help to reduce peak tailing?

A: Yes, in some cases. While adjusting the pH is the preferred method, additives can be used. For acidic compounds, however, the primary strategy is pH control. In the past, for basic compounds, a competing base like triethylamine (TEA) was often added to the mobile phase to block the active silanol sites.[5][7] However, with modern, high-quality columns, the use of such additives is less common and can sometimes shorten column lifetime.[7]

Q5: My peak shape is good, but my retention time is inconsistent. What could be the cause?

A: Inconsistent retention times are often due to a few common issues:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.

  • Mobile Phase Preparation: Inconsistencies in preparing the mobile phase, even small variations in pH or solvent ratios, can lead to shifts in retention time. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.[8]

Experimental Protocols

Optimized HPLC Method for this compound

This protocol is a starting point for method development and is designed to minimize peak tailing.

Parameter Condition
HPLC System Standard HPLC with UV detector
Column End-capped C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water (pH approx. 2.7)
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength To be determined by UV scan (start at 254 nm)
Injection Volume 5 µL

Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

  • Sample Preparation: Dissolve and dilute samples in the same manner as the working standards.

  • Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.[15]

References

Validation & Comparative

A Comparative Guide to the Efficacy of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a cornerstone of targeted therapy. The quinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several FDA-approved drugs targeting key kinases in oncology.[1][2][3][4] This guide provides a comparative overview of the potential efficacy of a specific quinazoline derivative, 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, with established kinase inhibitors that share the quinazoline core: Gefitinib, Erlotinib, and Lapatinib.

While this compound has been synthesized and evaluated for certain biological activities, public domain data on its specific kinase inhibitory efficacy is not currently available. Therefore, this guide serves as a template for how such a compound would be evaluated and compared against established drugs, using their known experimental data as a benchmark. The comparison focuses on their activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), common targets for this class of inhibitors.

Quantitative Comparison of Kinase Inhibitor Efficacy

The following tables summarize the in vitro efficacy of Gefitinib, Erlotinib, and Lapatinib against various cancer cell lines and specific kinase targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce a specific biological activity (e.g., cell proliferation or kinase activity) by 50%. Lower IC50 values indicate higher potency.

Table 1: In Vitro Cell Proliferation Inhibition (IC50)

CompoundCell LineTarget Kinase(s)IC50 (nM)Reference
Gefitinib PC9EGFR (exon 19 del)<1000[5]
HCC827EGFR (exon 19 del)13.06[6]
A549EGFR (wild-type)>10000[5]
Erlotinib DiFiEGFRInduces apoptosis at 1 µM[7]
BxPC-3EGFR1260
AsPc-1EGFR5800
HNSEGFR20[7]
Lapatinib HN5EGFR, HER2170 (EGFR), 80 (HER2)
BT474HER260
SKBR3HER280

Table 2: In Vitro Kinase Activity Inhibition (IC50)

CompoundTarget KinaseIC50 (nM)Reference
Gefitinib EGFR37
Erlotinib EGFR2[7]
Lapatinib EGFR10.8
HER2 (ErbB2)9.2
ErbB4367

Experimental Protocols

The determination of kinase inhibitor efficacy relies on robust and reproducible in vitro assays. Below are representative protocols for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a radiometric kinase assay, two common methods for quantifying kinase activity and inhibition.

Protocol 1: In Vitro Kinase Inhibition Assay using TR-FRET

This protocol describes a general method for determining the IC50 value of a test compound against a specific protein kinase using a TR-FRET-based assay format.

Materials:

  • Kinase of interest (e.g., EGFR, VEGFR)

  • Biotinylated substrate peptide

  • ATP (at Km concentration for the kinase)

  • Test compound (e.g., this compound)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 10 mM EDTA in kinase assay buffer)

  • Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)

  • 384-well low-volume microplates

  • Plate reader capable of TR-FRET detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate and ATP.

    • Incubate the reaction for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 5 µL of the stop solution.

    • Add 5 µL of the detection reagents (Europium-labeled antibody and SA-APC) to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

  • Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radiometric Kinase Assay

This protocol outlines a classic and highly sensitive method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • [γ-³³P]ATP

  • Cold ATP

  • Test compound

  • Kinase reaction buffer

  • Stop solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent and then in kinase reaction buffer.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, substrate, and cold ATP in the kinase reaction buffer.

    • Add the test compound or vehicle control to individual reaction tubes.

    • Add the master mix to each tube.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification:

    • Place the washed P81 paper discs into scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinazoline-based kinase inhibitors and a typical experimental workflow for their evaluation.

EGFR_Signaling_Pathway cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruitment PI3K PI3K EGFR->PI3K Activation STAT STAT EGFR->STAT Activation Ligand EGF/TGF-α Ligand->EGFR Ras Ras Grb2_Sos->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR mTOR->Transcription STAT->Transcription Translocation VEGFR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR VEGFR2 PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation Migration Migration VEGFR->Migration Ligand VEGF Ligand->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability Experimental_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Incubation Kinase Reaction (Compound + Kinase + Substrate/ATP) Compound_Prep->Incubation Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Incubation Detection Signal Detection (TR-FRET or Radioactivity) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition IC50_Calc IC50 Determination Data_Acquisition->IC50_Calc

References

Elucidating the Structure-Activity Relationship of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the design of novel therapeutics. This guide provides a comparative analysis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid analogs, a class of compounds with significant therapeutic potential. By examining the impact of various structural modifications on their biological efficacy, this document aims to inform future drug discovery and optimization efforts.

The quinazolinone scaffold is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The focus of this guide, the this compound core, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. Structure-activity relationship (SAR) studies have revealed that substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring system can significantly influence the compound's potency and selectivity.[2]

Core Structure and Points of Modification

The fundamental structure of the parent compound provides a framework for analog design. Key areas for modification to explore the SAR include the quinazolinone ring, the aryl group at position 3, and the propanoic acid side chain at position 2.

Figure 1. Key modification points on the this compound scaffold.

Comparative Biological Activity of Analogs

While a comprehensive SAR study with quantitative data for a series of this compound analogs is not extensively available in the public domain, we can extrapolate from studies on related quinazolinone derivatives to infer potential trends. The following table summarizes the observed activities of various quinazolinone analogs, providing insights into the likely impact of substitutions on the target scaffold.

Compound IDModification(s)Target/AssayActivity (IC50/EC50/MIC)Reference
General Quinazolinones
Analog A2-Aryl/heteroaryl substitutionα-glucosidase inhibition60.5 ± 0.3 µM - 186.6 ± 20 μM[3]
Analog B3-Aryl, 2-thioxo substitutionAntioxidant (DPPH scavenging)0.165 ± 0.005 mM - 1.520 ± 0.039 mM[4]
Analog C3-Aryl, 2-thioxo substitutionCytotoxicity (LoVo cells)294.32 ± 8.41 µM[4]
Analog D3-Aryl, 2-thioxo substitutionCytotoxicity (HCT-116 cells)298.05 ± 13.26 µM[4]
Analog E2-Styryl substitutionCytotoxicity (Various cancer cell lines)Sub-µM to >10 µM[5][6]
Analog F2-Amino substitutionAntibacterial (MRSA)0.02 µM - 10.8 µM[7]

Note: The data presented is for related quinazolinone structures and serves to illustrate general SAR principles. Direct quantitative comparisons for the specific this compound scaffold require further dedicated studies.

Key SAR Insights from Related Quinazolinone Series

From the broader family of quinazolinone derivatives, several key structure-activity relationships can be inferred:

  • Substitution at Position 2: The nature of the substituent at this position is critical for activity. Small, flexible groups, as well as larger aromatic and heteroaromatic systems, have been shown to be well-tolerated and can significantly influence the biological target. For instance, the introduction of a styryl group at position 2 has been associated with potent broad-spectrum cytotoxic activity against various cancer cell lines.[5][6] The propanoic acid moiety in the target scaffold introduces a key acidic functional group that can participate in hydrogen bonding and ionic interactions with biological targets.

  • Substitution at Position 3: The aryl group at the N-3 position plays a crucial role in modulating the overall lipophilicity and steric bulk of the molecule. Substituents on this aryl ring can fine-tune electronic properties and provide additional interaction points with the target protein.

  • Substitution on the Quinazolinone Ring (Positions 6, 7, and 8): Modifications on the fused benzene ring can impact the pharmacokinetic properties and target selectivity of the compounds. For example, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire ring system, thereby affecting binding affinities.

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. Below are representative methodologies for key assays commonly used in the evaluation of quinazolinone analogs.

General Procedure for Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones

A mixture of a 5-substituted anthranilic acid derivative and a 3-substituted phenyl isothiocyanate in glacial acetic acid is refluxed for an extended period (e.g., 10 hours). The resulting product, a 6-substituted-3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, is then isolated and purified.[4]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Enzyme Inhibition Assay (e.g., α-glucosidase)
  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., α-glucosidase) and its corresponding substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) are prepared in an appropriate buffer.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compounds.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The rate of product formation is monitored by measuring the change in absorbance over time at a specific wavelength.

  • IC50 Determination: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[3]

Experimental and logical Workflow Diagrams

The following diagrams illustrate the typical workflows in SAR studies and the logical relationship of the core chemical structure.

SAR_Workflow A Design of Analogs B Chemical Synthesis A->B C Structural Characterization (NMR, MS, etc.) B->C D Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) C->D E Data Analysis (IC50/EC50 Determination) D->E F SAR Analysis E->F G Lead Optimization F->G G->A Iterative Design

Figure 2. General workflow for a structure-activity relationship (SAR) study.

Core_Structure_Logic Core This compound Quinazolinone Quinazolinone Scaffold Core->Quinazolinone Propanoic_Acid Propanoic Acid Moiety Core->Propanoic_Acid Aryl_Group Aryl Group at N-3 Core->Aryl_Group

Figure 3. Logical relationship of the core chemical structure components.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While specific SAR data for a comprehensive series of its analogs is limited in publicly available literature, insights from related quinazolinone derivatives highlight the critical role of substitutions at positions 2, 3, and the quinazolinone ring in determining biological activity. Future research focused on the systematic modification of this specific scaffold, coupled with robust biological evaluation, is necessary to fully elucidate its therapeutic potential and to guide the design of more potent and selective drug candidates.

References

Validating the Mechanism of Action of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the potential mechanisms of action of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. While direct experimental data for this specific molecule is limited in publicly available literature, the broader class of quinazolinone derivatives exhibits well-documented biological activities. This document outlines proposed validation strategies based on these known activities, focusing on two key areas: antimicrobial effects and induction of cell death .

We will explore the structure-activity relationships (SAR) within the quinazolinone chemical space to propose likely mechanisms and provide detailed experimental protocols for their validation. This guide also presents a comparative analysis with known quinazolinone derivatives to offer a predictive performance benchmark.

Proposed Mechanisms of Action

Based on the activities of structurally related quinazolinones, we propose two primary mechanisms of action for this compound to be validated:

  • Antimicrobial Activity: Quinazolinone derivatives have been shown to possess potent antibacterial properties, particularly against Gram-positive bacteria. The proposed mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase or penicillin-binding proteins (PBPs). The propanoic acid moiety at the 2-position may influence the compound's solubility and interaction with bacterial targets.

  • Induction of Cell Death (Apoptosis): A significant number of quinazolinone derivatives exhibit anticancer activity by inducing programmed cell death, or apoptosis, in cancer cells. These compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways by modulating the activity of key signaling proteins like caspases and Bcl-2 family members.

Comparative Data of Representative Quinazolinone Derivatives

To provide a benchmark for experimental validation, the following tables summarize the activity of known quinazolinone derivatives with proposed similar mechanisms of action.

Table 1: Comparative Antimicrobial Activity of Quinazolinone Derivatives

Compound IDStructureTarget OrganismMIC (µg/mL)Proposed Target
Compound A 2-aryl-4(3H)-quinazolinone derivativeStaphylococcus aureus0.5 - 2Penicillin-Binding Proteins (PBPs)
Compound B 2,3-disubstituted-4(3H)-quinazolinoneStaphylococcus aureus1 - 4Penicillin-Binding Proteins (PBPs)
Compound C Thiazolylketenyl quinazolinoneMRSA0.5PBP2a Allosteric Modulation
Ciprofloxacin Fluoroquinolone Antibiotic (Reference)Staphylococcus aureus0.25 - 1DNA Gyrase

Table 2: Comparative Cytotoxic Activity of Apoptosis-Inducing Quinazolinone Derivatives

Compound IDStructureCell LineIC50 (µM)Proposed Apoptotic Pathway
Compound D Quinazolinone-chalcone hybridA431 (Epidermoid Carcinoma)Low µM rangeCaspase-3 and PARP-1 Cleavage
MITC-12 4-((α-L-rhamnose oxy)benzyl) quinazolinoneU251 (Glioma)Not SpecifiedIncreased Bax/Bcl-2 ratio, Caspase-3 expression
Compound 5k Alkoxy-substituted quinazolinoneHepG2 (Hepatocellular Carcinoma)Concentration-dependentIncreased Bad and Bax, decreased Bcl-2 and Bcl-xL
Doxorubicin Anthracycline Chemotherapeutic (Reference)VariousSub-micromolar to low µMDNA intercalation, Topoisomerase II inhibition

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • This compound and comparator compounds

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial two-fold dilution of the test and comparator compounds in MHB directly in the 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture C Prepare Inoculum (0.5 McFarland) A->C B Compound Stock D Serial Dilution in 96-well plate B->D E Inoculate Plate C->E D->E F Incubate 16-20h at 35°C E->F G Read MIC (Lowest concentration with no growth) F->G

Workflow for MIC Determination by Broth Microdilution.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds for a specified time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Workflow of the MTT Cell Viability Assay.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compounds at concentrations around the determined IC50 value.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Quinazolinone? Quinazolinone? Quinazolinone?->Caspase-8 Induces? Quinazolinone?->Mitochondrion Induces?

Proposed Interaction with Apoptotic Pathways.

Conclusion

This guide provides a foundational framework for the systematic validation of the mechanism of action of this compound. By leveraging the known biological activities of the broader quinazolinone class and employing the detailed experimental protocols herein, researchers can elucidate the specific molecular targets and signaling pathways affected by this compound. The comparative data serves as a valuable reference for interpreting experimental outcomes and positioning this molecule within the landscape of quinazolinone-based therapeutic agents. Further investigation into the structure-activity relationships will be crucial for the potential optimization of this compound as a novel antimicrobial or anticancer agent.

A Comparative Guide to Analytical Methods for the Quantification of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methodologies for the quantitative determination of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid. Due to a lack of specific published cross-validation studies for this particular analyte, this document outlines established analytical techniques, drawing parallels from validated methods for structurally similar compounds. The focus is on providing a framework for method development, validation, and cross-validation to ensure reliable and reproducible results in research and development settings.

Introduction to Analytical Approaches

The selection of an appropriate analytical method for quantifying this compound is critical for accurate pharmacokinetic, toxicokinetic, and quality control assessments. The primary techniques suitable for this small molecule are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparative Analysis of Analytical Methods

A direct cross-validation between established methods for this compound is not available in the current literature. However, based on methods validated for similar quinazolinone and propanoic acid derivatives, a comparative assessment can be proposed.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.High; highly specific due to unique precursor-product ion transitions.
Sensitivity Lower (typically in the µg/mL to high ng/mL range).Higher (typically in the low ng/mL to pg/mL range).
Linearity Good over a narrower concentration range.Excellent over a wide dynamic range.
Precision Generally good, with RSDs <15%.Excellent, with RSDs typically <15%.
Accuracy Good, with recovery typically between 85-115%.Excellent, with recovery typically between 85-115%.
Matrix Effects Less prone to signal suppression/enhancement.Susceptible to ion suppression or enhancement from matrix components.[1]
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Throughput Can be high with optimized methods.Can be very high with modern UPLC systems.

Proposed Experimental Protocols

Detailed below are hypothetical, yet representative, experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS. These protocols are based on established methods for analogous compounds.[2][3][4][5][6]

1. Proposed HPLC-UV Method

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of a standard solution (likely in the range of 254-320 nm based on the quinazolinone chromophore).

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and injection of the supernatant.

  • Internal Standard (IS): A structurally similar compound without interference.

2. Proposed LC-MS/MS Method

  • Chromatographic System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution similar to the HPLC-UV method, but with LC-MS grade solvents.

  • Flow Rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode, to be optimized.

  • MRM Transitions: Specific precursor to product ion transitions for the analyte and internal standard would need to be determined by infusion of standard solutions.

  • Sample Preparation: Similar to the HPLC-UV method, though a liquid-liquid extraction or solid-phase extraction may be employed for cleaner samples and to minimize matrix effects.[1]

  • Internal Standard (IS): Ideally, a stable isotope-labeled version of the analyte.

Cross-Validation Workflow

Cross-validation is essential when two different analytical methods are used to generate data within the same study or across different studies. The goal is to ensure that the results are comparable and reliable.

CrossValidationWorkflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_acceptance Define Acceptance Criteria select_samples Select Representative Study Samples define_acceptance->select_samples analyze_method_a Analyze Samples with Method A (e.g., HPLC-UV) select_samples->analyze_method_a analyze_method_b Analyze Samples with Method B (e.g., LC-MS/MS) select_samples->analyze_method_b compare_results Compare Quantitative Results analyze_method_a->compare_results analyze_method_b->compare_results statistical_analysis Perform Statistical Analysis (e.g., Bland-Altman plot, % difference) compare_results->statistical_analysis assess_bias Assess Bias and Concordance statistical_analysis->assess_bias determine_interchangeability Determine Method Interchangeability assess_bias->determine_interchangeability

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

While specific cross-validation data for this compound is not yet published, this guide provides a framework for the development and comparison of suitable analytical methods. For routine analysis with less stringent sensitivity requirements, a validated HPLC-UV method may be sufficient and more cost-effective. However, for bioanalytical studies requiring high sensitivity and selectivity, a validated LC-MS/MS method is the gold standard. The successful cross-validation of these methods, following the outlined workflow, would ensure data integrity and comparability across different analytical platforms. Researchers are encouraged to perform thorough in-house validation based on regulatory guidelines before applying any method to study samples.

References

A Comparative Analysis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid and its Congeners in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid and similar quinazolinone-based compounds. This document synthesizes available data on their biological activities, explores structure-activity relationships, and details relevant experimental protocols to support further research and development in oncology.

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among these, 2-substituted quinazolin-4(3H)-ones have garnered significant attention as potential anticancer agents, with some derivatives progressing to clinical use. This guide focuses on this compound and its analogues, examining how structural modifications impact their biological efficacy, particularly their antiproliferative activities.

Comparative Biological Activity

The introduction of a propanoic acid moiety at the C-2 position suggests a potential for interaction with specific biological targets. The carboxylic acid group can act as a hydrogen bond donor or acceptor, potentially engaging with amino acid residues in the active site of enzymes or receptors.

In broader studies of quinazolinone derivatives, substitutions at the C-2 position with various aryl and alkyl groups have demonstrated a range of cytotoxic activities against different cancer cell lines. For instance, the introduction of aromatic rings can lead to potent antiproliferative effects.[3][4] The presence of a flexible alkyl carboxylic acid chain, as in the title compound, may allow for optimal positioning within a target's binding pocket.

The following table summarizes the anticancer activity of various 2-substituted quinazolinone derivatives from different studies to provide a contextual comparison. It is important to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions, cell lines, and assay protocols.

Compound ClassSubstituent at C-2Cancer Cell LineIC50 (µM)Reference
Quinazolin-4(3H)-one2-(quinoline-5-yl)MOLT-4 (Leukemia)Not specified, but showed significant activity[2]
Quinazolin-4(3H)-oneChalcone analoguesHCT-116 (Colorectal)Potent activity reported[5]
Dihydroquinazolin-2(1H)-oneVarious substitutionsA2780 (Ovarian)22.76 - 90+[6]
Quinazolinone-basedHydroxamic acidsMultiple cell linesPotent (IC50 < 10 nM for some)[7]
Quinazolin-4(3H)-oneThiol-substitutedVarious cell linesSignificant antiproliferative activity[8]
3-(1,3,4-thiadiazol-2-yl)-quinazolin-4(3H)-oneVarious substitutionsHeLa (Cervical)Comparable to cisplatin for some analogues[9]

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on quinazolinone derivatives highlight several key SAR trends:

  • Substitution at C-2: This position is critical for biological activity. The nature, size, and electronic properties of the substituent can dramatically influence potency and selectivity.[10][11]

  • Alkyl Chains: The length and flexibility of an alkyl chain at C-2 can impact how the molecule fits into a binding site. While specific data on varying the length of the carboxyalkyl chain for the title compound is limited, in other series, optimal chain lengths have been identified for maximal activity.[12]

  • Aromatic Substituents: The introduction of substituted or unsubstituted aryl groups at the C-2 position has been a common strategy to enhance anticancer activity, likely through hydrophobic and π-π stacking interactions with target proteins.[4]

  • Hydrogen Bonding Potential: The quinazolinone core itself, along with substituents like the carboxylic acid in the title compound, provides opportunities for hydrogen bonding, which is often crucial for ligand-receptor interactions.

Experimental Protocols

The evaluation of the anticancer potential of this compound and its analogues typically involves a series of in vitro assays to determine their cytotoxic and mechanistic effects.

Synthesis of 2-Substituted Quinazolin-4(3H)-ones

A general method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamide with various aldehydes in a suitable solvent like dimethyl sulfoxide.[13] Another common route is the reaction of an appropriate anthranilic acid derivative with an acid anhydride to form a benzoxazinone intermediate, which is then treated with an amine or ammonia source.[3]

In Vitro Anticancer Activity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[9]

2. Sulforhodamine B (SRB) Assay

  • Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • After treatment, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the cells with SRB solution for 30 minutes.

    • Wash away the unbound dye with 1% acetic acid and air dry.

    • Solubilize the bound dye with a Tris-base solution.

    • Measure the absorbance at a specific wavelength (e.g., 515 nm).

    • Calculate cell viability and IC50 values.

Apoptosis Assays

To determine if the compounds induce programmed cell death, assays such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry can be employed. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Potential Signaling Pathways

Many quinazolinone-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The most commonly implicated targets are receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][14][15][16] Crosstalk between these two pathways is a well-established mechanism in tumor progression.[14][17]

While the specific targets of this compound have not been definitively identified in the reviewed literature, its structural similarity to other kinase-inhibiting quinazolinones suggests it may also function through these pathways.

EGFR Signaling Pathway

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization Inhibits Kinase Activity

Caption: EGFR signaling pathway and potential inhibition by quinazolinone derivatives.

VEGFR Signaling Pathway

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Dimerization Dimerization & Autophosphorylation VEGFR->Dimerization PLCg PLCγ Dimerization->PLCg PI3K_AKT PI3K/AKT Dimerization->PI3K_AKT PKC PKC PLCg->PKC RAS_RAF RAS/RAF/MEK/ERK PKC->RAS_RAF EndothelialCell Endothelial Cell RAS_RAF->EndothelialCell PI3K_AKT->EndothelialCell Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival EndothelialCell->Angiogenesis Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization Inhibits Kinase Activity

Caption: VEGFR signaling pathway and potential inhibition by quinazolinone derivatives.

Conclusion

This compound belongs to a class of compounds with significant potential in anticancer drug discovery. While direct comparative data for this specific molecule and its immediate analogues are limited, the broader structure-activity relationships of 2-substituted quinazolin-4(3H)-ones suggest that the C-2 position is a key determinant of biological activity. The propanoic acid moiety offers a handle for potential interactions with biological targets, and further investigation into the effects of modifying this side chain is warranted. The likely mechanism of action involves the inhibition of key signaling pathways such as EGFR and VEGFR, which are crucial for tumor growth and angiogenesis. The experimental protocols and SAR insights provided in this guide offer a framework for the continued exploration and optimization of this promising class of compounds.

References

Benchmarking 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid: A Comparative Analysis Against Standard Drugs in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance benchmark of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid against established standard drugs in the fields of oncology and inflammation. Due to the limited publicly available data on this specific molecule, this analysis leverages experimental data from structurally related quinazolinone derivatives to provide a relevant and insightful comparison.

Executive Summary

Quinazolinone scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and anti-inflammatory effects.[2][3] This guide synthesizes available in vitro data to benchmark the potential efficacy of this compound against standard-of-care drugs in oncology and inflammation, highlighting key molecular pathways and experimental considerations.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various quinazolinone derivatives and standard drugs against relevant cancer cell lines and inflammatory enzymes. This data provides a quantitative basis for preliminary performance assessment.

Table 1: Anticancer Activity of Quinazolinone Derivatives and Standard Chemotherapeutic Agents

Compound/DrugCancer Cell LineIC50 (µM)Reference
Quinazolinone Derivatives
Compound 4 (a 2-phenylquinazolinone derivative)Caco-2 (Colon)23.31 ± 0.09[4][5]
HepG2 (Liver)53.29 ± 0.25[4][5]
MCF-7 (Breast)72.22 ± 0.14[4][5]
Compound 9 (a 2-phenylquinazolinone derivative)Caco-2 (Colon)>100[4][5]
HepG2 (Liver)>100[4][5]
MCF-7 (Breast)85.11 ± 0.43[4][5]
Compound 11g (a quinazolinone-quinoxalindione hybrid)MCF-7 (Breast)>100[6]
HeLa (Cervical)48.7[6]
Chalcone analogue 3f (containing a 4-oxoquinazolin-2-yl group)HCT-116 (Colon)3.56[7][8]
MCF-7 (Breast)4.08[7][8]
Standard Drugs
5-FluorouracilHCT-116 (Colon)11.3
HT-29 (Colon)11.25
DoxorubicinMCF-7 (Breast)2.57 ± 0.18[9]
PaclitaxelMCF-7 (Breast)0.004 - 0.01
GefitinibA-431 (Skin)0.034[10]
MCF-7 (Breast)2.67[10]
AGS (Gastric)3.64[10]

Table 2: Anti-inflammatory Activity of Quinazolinone Derivatives and Standard NSAIDs

Compound/DrugTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Quinazolinone Derivatives
Compound 4 COX-20.33>303.0[11][12]
Compound 6 COX-20.40>250.0[11][12]
Compound 5 COX-20.70>142[11][12]
Compound 8 COX-20.80>125[11][12]
Compound 13 COX-20.78>128[11][12]
Standard Drugs
CelecoxibCOX-20.30>333[11][12]
IbuprofenCOX-1/COX-2--[13]
Diclofenac SodiumCOX-1/COX-2--

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of performance data. Below are representative protocols for key in vitro assays.

Anticancer Activity Assessment: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound) and standard drugs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity Assessment: COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Principle: The assay measures the peroxidase activity of COX-2. The peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and human recombinant COX-2 enzyme. Then, add various concentrations of the test compound (this compound) or a standard COX-2 inhibitor (e.g., celecoxib). Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Colorimetric Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication. The following diagrams were generated using the DOT language of Graphviz.

anticancer_workflow Experimental Workflow for Anticancer Activity cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_incubation_assay Incubation & Assay cluster_data_analysis Data Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B D Treat Cells with Compound Dilutions B->D C Prepare Serial Dilutions of Test Compound C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 4h F->G H Solubilize Formazan with DMSO G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability (%) I->J K Determine IC50 Value J->K

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

anti_inflammatory_workflow Experimental Workflow for COX-2 Inhibition cluster_reagent_prep Reagent Preparation cluster_incubation Enzyme-Inhibitor Incubation cluster_reaction_measurement Reaction & Measurement cluster_data_analysis Data Analysis A Prepare Assay Buffer, Heme, and Substrate B Add Buffer, Heme, and COX-2 to Plate A->B C Add Test Compound (Serial Dilutions) B->C D Incubate for 10-15 min C->D E Initiate Reaction with Arachidonic Acid D->E F Measure Absorbance (e.g., 590 nm) E->F G Calculate Reaction Rate F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: Workflow for in vitro COX-2 inhibition screening assay.

egfr_signaling EGFR Signaling Pathway in Cancer EGF EGF/TGF-α EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P PLCg PLCγ EGFR->PLCg P STAT STAT EGFR->STAT P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling cascade in cancer cell proliferation.[1][14][15][16]

vegfr_signaling VEGFR Signaling Pathway in Angiogenesis VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR PLCg PLCγ VEGFR->PLCg P PI3K PI3K VEGFR->PI3K P PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (ERK1/2) MEK->MAPK Nucleus Nucleus MAPK->Nucleus Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Angiogenesis Endothelial Cell Proliferation, Migration, Survival eNOS->Angiogenesis Nucleus->Angiogenesis

Caption: Key pathways in VEGF-mediated angiogenesis.[3][17][18][19][20]

nfkb_signaling NF-κB Signaling Pathway in Inflammation cluster_nfkb_complex Cytoplasmic Complex Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Expression of Pro-inflammatory Genes (COX-2, Cytokines) Nucleus->Inflammation

Caption: The canonical NF-κB signaling pathway in inflammation.[2][21][22][23]

Conclusion

While direct experimental evidence for this compound is currently limited, the extensive research on the quinazolinone scaffold provides a strong foundation for predicting its potential therapeutic efficacy. The comparative data presented in this guide suggest that quinazolinone derivatives can exhibit potent anticancer and anti-inflammatory activities, in some cases comparable or superior to standard drugs.[4][5][10][11][12] The provided experimental protocols and signaling pathway diagrams offer a framework for future research and development of this promising compound. Further in vitro and in vivo studies are warranted to definitively benchmark the performance of this compound and elucidate its precise mechanism of action.

References

in vivo validation of in vitro results for 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets.[1] Numerous synthetic and naturally occurring quinazolinone derivatives have shown promising results in in vitro assays, prompting further investigation into their efficacy and safety in living organisms.[2] This guide will explore the common trajectory from promising in vitro results to in vivo validation using established animal models.

Comparison of In Vitro and In Vivo Activities of Quinazolinone Derivatives

The following tables summarize the in vitro activities of various quinazolinone derivatives and the corresponding in vivo validation data, where available. This comparative presentation highlights the translation of preclinical findings from the laboratory bench to animal models.

Anticancer Activity
Quinazolinone Derivative In Vitro Activity In Vivo Model In Vivo Efficacy Alternative Therapies
3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21)Not specified in the provided abstract.Ehrlich Ascites Carcinoma (EAC) and Dalton's Ascites Lymphoma (DLA) in Swiss albino mice.Increased mean survival time in EAC model; significant restoration of hematological parameters. Reduced tumor volume and weight in DLA model.[3]Gefitinib, Erlotinib, Lapatinib (EGFR inhibitors)[4][5]
2,4-disubstituted quinazoline derivativesPotent multi-kinase inhibitory activities (VEGFR-2, FGFR-1, BRAFWT, BRAFV600E) with a mean GI50 of 7.16 µM across NCI-60 cancer cell lines. Induced G2/M phase cell cycle arrest and apoptosis.[6]Not specified in the provided abstract.Not specified in the provided abstract.Sorafenib, Vandetanib (Multi-kinase inhibitors)[7]
Dihydroquinazolin-4(1H)-one derivativesSignificant inhibition of MCF-7 (breast cancer) cell viability.[8]Nude mice bearing CAL 27 (tongue squamous cell carcinoma) tumors.Marked G2/M-phase blockade and significant tumor suppression.[8]Doxorubicin, Paclitaxel (Chemotherapeutic agents)[9]
Anti-inflammatory Activity
Quinazolinone Derivative In Vitro Activity (if available) In Vivo Model In Vivo Efficacy Alternative Therapies
3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (Compound 21)Not specified.Carrageenan-induced paw edema in rats.32.5% edema inhibition at 50 mg/kg p.o.[10]Phenylbutazone, Indomethacin (NSAIDs)[10][11]
2,3,6-trisubstituted quinazolinone derivativesNot specified.Not specified in the provided abstract.Variable activity range of 10.28–53.33% edema inhibition. Some derivatives showed higher activity than phenylbutazone.[12]Celecoxib (COX-2 inhibitor)[13]
Novel quinazolinone derivatives (QA-2 & QA-6)Not specified.Carrageenan-induced rat paw edema.Significant anti-inflammatory activity with % reduction of edema volume of 82.75 and 81.03 respectively after 4 hours.[14]Corticosteroids
Anticonvulsant Activity
Quinazolinone Derivative In Vitro Activity (if available) In Vivo Model In Vivo Efficacy Alternative Therapies
2,3-disubstituted quinazolin-4(3H)-one derivativesPositive allosteric modulators of the GABAA receptor (in silico).Pentylenetetrazole (PTZ)-induced seizure model in mice.Potential anticonvulsant activity, with some compounds showing favorable results in terms of protection against PTZ, latency to first seizure, and reduction in the number of seizures.[15][16]Phenobarbital, Diazepam, Phenytoin, Carbamazepine[15][17][18][19]
Acetylenic quinazolinone derivativesNot specified.Maximal Electroshock (MES) test and subcutaneous pentylenetetrazole (scMet) test in mice.Most compounds displayed seizure-antagonizing activity in the MES test with little neurotoxicity.[19]Mesuximide[19]
3-amino 2-phenyl quinazolinones (Compound A-1)Not specified.Maximal Electroshock (MES) method in albino mice.Noteworthy anticonvulsant activity, with Compound A-1 showing the highest level of activity.[20][21]Phenytoin[21]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the in vivo models discussed.

In Vivo Anticancer Evaluation: Ehrlich Ascites Carcinoma (EAC) Model

This model is commonly used for the preliminary screening of anticancer agents.[3]

  • Animal Model: Swiss albino mice.

  • Tumor Induction: Intraperitoneal injection of EAC cells.

  • Treatment: After 24 hours of tumor inoculation, the test compound (e.g., a quinazolinone derivative) is administered at various doses (e.g., 10, 20, 30 mg/kg body weight) for a specified number of days. A standard drug (e.g., Gefitinib) and a control group (vehicle) are included.[3]

  • Efficacy Evaluation:

    • Mean Survival Time (MST): The lifespan of the mice in each group is monitored, and the MST is calculated.

    • Hematological Parameters: Red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin levels are measured from blood samples to assess toxicity.[3]

    • Tumor Volume and Weight (for solid tumor models): In models like Dalton's Ascites Lymphoma (DLA) where solid tumors can form, the tumor volume is measured using calipers, and the tumor weight is determined after sacrificing the animal.[3]

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema Model

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.[22][23]

  • Animal Model: Wistar rats or mice.[24]

  • Induction of Inflammation: A sub-plantar injection of carrageenan (typically 1% in saline) is administered into the right hind paw of the animal.[11][25]

  • Treatment: The test compound is administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg) 30 to 60 minutes before the carrageenan injection. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug like phenylbutazone or indomethacin.[10][11]

  • Efficacy Evaluation: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).[11][24] The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group.

In Vivo Anticonvulsant Evaluation: Pentylenetetrazole (PTZ)-Induced Seizure Model

The PTZ model is used to screen for drugs that can prevent or reduce the severity of generalized seizures.[26][27]

  • Animal Model: Mice.

  • Seizure Induction: A convulsant dose of pentylenetetrazole (PTZ) is administered intraperitoneally (i.p.).[28]

  • Treatment: The test quinazolinone derivative is administered at different doses (e.g., 50, 100, 150 mg/kg, i.p.) at a predetermined time before the PTZ injection. Control groups receive the vehicle, and standard anticonvulsant drugs like diazepam or phenobarbital are used for comparison.[15][16]

  • Efficacy Evaluation:

    • Latency to Seizures: The time taken for the onset of the first seizure (e.g., myoclonic jerks or generalized clonic-tonic seizures) is recorded.[17]

    • Seizure Severity: The severity of the seizures can be scored based on a predefined scale.

    • Protection: The percentage of animals in each group that are protected from seizures is calculated.[15][29]

Visualizing Molecular Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental designs.

G cluster_0 Proposed Anticonvulsant Mechanism of Action Quinazolinone Derivative Quinazolinone Derivative GABAA Receptor GABAA Receptor Quinazolinone Derivative->GABAA Receptor Binds to allosteric site Chloride Influx Chloride Influx GABAA Receptor->Chloride Influx Enhances Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Leads to Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Results in Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect Produces

Caption: Proposed anticonvulsant mechanism of some quinazolinone derivatives.

G cluster_1 In Vivo Validation Workflow In Vitro Screening In Vitro Screening Lead Compound Identification Lead Compound Identification In Vitro Screening->Lead Compound Identification Animal Model Selection Animal Model Selection Lead Compound Identification->Animal Model Selection Dose-Response Study Dose-Response Study Animal Model Selection->Dose-Response Study Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Dose-Response Study->Efficacy & Toxicity Assessment Data Analysis & Comparison Data Analysis & Comparison Efficacy & Toxicity Assessment->Data Analysis & Comparison Go/No-Go Decision Go/No-Go Decision Data Analysis & Comparison->Go/No-Go Decision

Caption: General workflow for the in vivo validation of a lead compound.

References

head-to-head comparison of different synthesis routes for 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed head-to-head comparison of different synthesis routes for 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a valuable building block in medicinal chemistry. We will delve into two primary methods: a traditional thermal approach and a modern microwave-assisted synthesis, both commencing from 2-aminobenzamide and succinic anhydride. Additionally, a plausible alternative route starting from anthranilic acid will be discussed.

At a Glance: Performance Comparison

ParameterRoute 1: Microwave-Assisted SynthesisRoute 2: Conventional Thermal Synthesis
Starting Materials 2-Aminobenzamide, Succinic Anhydride2-Aminobenzamide, Succinic Anhydride
Key Reagents/Solvents PinanePinane
Reaction Time Significantly shorterLonger
Yield of Final Product Up to 93%[1]92%[1]
Purity High (product isolated via filtration and washing)High (product isolated via filtration and washing)
Energy Consumption LowerHigher
Scalability Well-suited for rapid, small-scale synthesisMore established for large-scale production

Route 1: Microwave-Assisted Synthesis from 2-Aminobenzamide and Succinic Anhydride

This modern approach utilizes microwave irradiation to accelerate the reaction between 2-aminobenzamide and succinic anhydride, using the bio-sourced solvent pinane. The reaction proceeds through a diamide intermediate, which then cyclizes to form the final quinazolinone product.[1]

Microwave-Assisted Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization 2-Aminobenzamide 2-Aminobenzamide Intermediate 4-((2-Carbamoylphenyl)amino)- 4-oxobutanoic acid 2-Aminobenzamide->Intermediate Pinane, Microwave Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Intermediate Final_Product This compound Intermediate_2->Final_Product Microwave Conventional_Thermal_Synthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization 2-Aminobenzamide 2-Aminobenzamide Intermediate 4-((2-Carbamoylphenyl)amino)- 4-oxobutanoic acid 2-Aminobenzamide->Intermediate Pinane, Heat Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Intermediate Final_Product This compound Intermediate_2->Final_Product Heat Alternative_Synthesis_from_Anthranilic_Acid cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization with Nitrogen Source Anthranilic_Acid Anthranilic_Acid Intermediate 2-(3-Carboxypropanamido)benzoic acid Anthranilic_Acid->Intermediate Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Intermediate Nitrogen_Source Ammonia or Urea Final_Product This compound Nitrogen_Source->Final_Product Intermediate_2->Final_Product

References

assessing the selectivity of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid against different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a current lack of specific experimental data on the cytotoxic selectivity of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid against a panel of diverse cancer and normal cell lines. While the quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery, with numerous derivatives exhibiting potent cytotoxic activity, specific data for this particular analogue remains elusive.

The synthesis of this compound has been reported, confirming its chemical identity. However, cytotoxic evaluations in the same study were performed on a different, related derivative, N-benzyl-3-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl) propanamide, which was tested against the HeLa (cervical cancer) cell line. This highlights the critical need for further research to elucidate the specific biological activity profile of the title compound.

The Quinazolinone Scaffold: A Promising Avenue for Cancer Therapy

Quinazolinone derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including potent anticancer effects. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, such as:

  • Inhibition of Tyrosine Kinases: Many quinazolinone-based drugs, like gefitinib and erlotinib, target the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[1]

  • AKT Pathway Inhibition: The AKT signaling pathway is a crucial regulator of cell survival and proliferation, and its inhibition by certain quinazolinone compounds presents a promising therapeutic strategy.[2]

Given the established anticancer potential of the quinazolinone core, it is plausible that this compound may also possess cytotoxic properties. However, without direct experimental evidence, its potency and, crucially, its selectivity for cancer cells over normal, healthy cells remain unknown.

The Path Forward: A Call for Experimental Investigation

To address this knowledge gap, a systematic evaluation of this compound is warranted. The following experimental workflow is proposed to assess its selectivity:

G cluster_0 Compound Preparation cluster_1 Cell Line Panel cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis Compound This compound Assay MTT or SRB Assay Compound->Assay CancerCells Cancer Cell Lines (e.g., MCF-7, A549, HCT116) CancerCells->Assay NormalCells Normal Cell Lines (e.g., MCF-10A, BEAS-2B) NormalCells->Assay IC50 Determine IC50 Values Assay->IC50 SI Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) IC50->SI

Caption: Proposed workflow for assessing the selectivity of the target compound.

Experimental Protocols

A detailed methodology for a standard cytotoxicity assay is provided below as a reference for future studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

While the broader class of quinazolinone derivatives holds significant promise in the development of novel anticancer therapies, there is currently no publicly available data to assess the selectivity of this compound. The scientific community is encouraged to undertake the necessary experimental work to characterize the biological activity of this specific compound. Such studies are essential to determine its potential as a selective anticancer agent and to guide future drug development efforts in this important chemical class. Researchers in the field are urged to consider this compound as a candidate for screening in their ongoing cancer cell line panels.

References

Comparative Cytotoxicity of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid derivatives and related quinazolinone analogs. The information is supported by experimental data from various studies, providing a valuable resource for the development of novel anticancer agents.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various quinazolinone derivatives against several human cancer cell lines. The data has been extracted from multiple studies to provide a comparative overview. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Chalcone Analogue 3f HCT-116 (Colon)Not specified, but potent[1]
MCF-7 (Breast)Not specified, but potent[1]
Quinazolinone-based urea 5d HCT116 (Colon)6.09[2]
HePG2 (Liver)2.39[2]
Hela (Cervical)8.94[2]
MCF-7 (Breast)4.81[2]
Quinazoline Derivative 3o A549 (Lung)4.26[3]
HCT116 (Colon)3.92[3]
MCF-7 (Breast)0.14[3]
Dihydroquinazoline-2(1H)-one CA1-e A2780 (Ovarian)22.76[4]
HepG-2 (Liver)37.59[4]
Dihydroquinazoline-2(1H)-one CA1-g A2780 (Ovarian)22.94[4]
HepG-2 (Liver)45.41[4]
Quinazolinone derivative 8a HCT-116 (Colon)10.72 (48h), 5.33 (72h)[5]
HepG2 (Liver)17.48 (48h), 7.94 (72h)[5]
MCF-7 (Breast)>100 (48h), 12.96 (72h)[5]
Quinazolinone derivative 8f MCF-7 (Breast)21.29 (48h), >100 (72h)[5]
Quinazolinone derivative 19 HepG-2 (Liver)2.46[6]
MCF-7 (Breast)5.86[6]
Quinazolinone derivative 7 HepG-2 (Liver)13.17[6]

Experimental Protocols

The most commonly employed method for evaluating the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound derivatives or related quinazolinone compounds

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with the medium containing the test compounds, and the plates are incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start cell_culture Cell Seeding in 96-well plates start->cell_culture treatment Treatment with Quinazolinone Derivatives (Varying Concentrations) cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_acquisition Data Acquisition (Absorbance Reading) mtt_assay->data_acquisition data_analysis Data Analysis (Calculate % Viability and IC50) data_acquisition->data_analysis end_node End data_analysis->end_node

Caption: General workflow for in vitro cytotoxicity assessment.

Apoptosis Signaling Pathway

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Quinazolinone Derivatives death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio ↑) compound->bcl2_family caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis induction by quinazolinone derivatives.

Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of many quinazolinone derivatives are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[7][8] This process is tightly regulated and can be initiated through two main signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.[8] Some quinazolinone derivatives have been shown to trigger this pathway, leading to the activation of caspase-8, an initiator caspase that subsequently activates downstream executioner caspases like caspase-3.[8]

Intrinsic Pathway: The intrinsic pathway is initiated by various intracellular stress signals. Quinazolinone derivatives can modulate the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[7][8] An increase in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[7]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[8] Studies have shown that some quinazolinone derivatives can induce apoptosis through the activation of caspases-3 and -9.[9] Furthermore, some derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[10]

References

Validating Biomarkers for 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating biomarkers associated with the activity of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a potent member of the quinazolinone class of compounds. Emerging evidence strongly suggests that this molecule and its derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair. This guide will, therefore, focus on established and novel biomarkers for PARP inhibitor efficacy, offering a comparative analysis with established drugs and detailed experimental protocols to facilitate robust biomarker validation.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP inhibitors capitalize on the concept of synthetic lethality. In tumors with deficiencies in homologous recombination repair (HRR), a major pathway for double-strand DNA break repair, the inhibition of PARP-mediated single-strand break repair leads to an accumulation of DNA lesions that are lethal to the cancer cells. The most well-known genetic basis for HRR deficiency is the presence of mutations in the BRCA1 and BRCA2 genes.

dot

cluster_0 Normal Cell (HRR Proficient) cluster_1 HRR-Deficient Cancer Cell ssb Single-Strand Break (SSB) parp PARP ssb->parp activates dsb Double-Strand Break (DSB) ssb->dsb replication fork collapse ber Base Excision Repair (BER) parp->ber initiates ber->ssb repairs hrr Homologous Recombination Repair (HRR) dsb->hrr activates hrr->dsb repairs cell_survival Cell Survival hrr->cell_survival ssb2 Single-Strand Break (SSB) parp2 PARP ssb2->parp2 dsb2 Double-Strand Break (DSB) ssb2->dsb2 replication fork collapse ber2 Base Excision Repair (BER) parp2->ber2 blocked parpi This compound (PARP Inhibitor) parpi->parp2 inhibits hrr2 Defective HRR dsb2->hrr2 cell_death Cell Death (Synthetic Lethality) hrr2->cell_death

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Key Biomarkers for PARP Inhibitor Activity

The validation of biomarkers is crucial for identifying patient populations likely to respond to PARP inhibitors. This section outlines the primary and alternative biomarkers and provides a comparative overview of their utility.

Primary Biomarkers

These are well-established indicators of PARP inhibitor efficacy.

BiomarkerPrincipleMethod of DetectionAdvantagesLimitations
BRCA1/2 Mutations Genetic predisposition to HRR deficiency.Next-Generation Sequencing (NGS), Sanger Sequencing, Multiplex Ligation-dependent Probe Amplification (MLPA)Gold standard for patient selection; strong predictive value.Does not identify all HRR-deficient tumors ("BRCAness").
Poly(ADP-ribose) (PAR) Levels Direct measure of PARP enzymatic activity; inhibition leads to decreased PAR.Immunohistochemistry (IHC), ELISADirect pharmacodynamic marker of target engagement.Transient nature of PAR; requires timely biopsy.
γ-H2AX Foci Marker of DNA double-strand breaks (DSBs); PARP inhibition increases DSBs in HRR-deficient cells.Immunofluorescence (IF), Flow Cytometry, Western BlotSensitive indicator of DNA damage; quantifiable.Not specific to PARP inhibition; induced by other DNA damaging agents.
RAD51 Foci Key component of the HRR pathway; foci formation indicates active HRR. Absence of foci after DNA damage suggests HRR deficiency.Immunofluorescence (IF)Functional measure of HRR capacity.Technically challenging; requires induction of DNA damage in some protocols.
Alternative and Emerging Biomarkers

These biomarkers are under investigation and may expand the patient population that could benefit from PARP inhibitors.

BiomarkerPrincipleMethod of DetectionPotential Utility
Other HRR Gene Mutations Mutations in genes like ATM, PALB2, CHEK2 can also lead to HRR deficiency.Next-Generation Sequencing (NGS)Expands the scope of genetic biomarkers beyond BRCA1/2.
Homologous Recombination Deficiency (HRD) Score A composite score based on genomic instability (loss of heterozygosity, telomeric allelic imbalance, large-scale state transitions).NGS-based genomic scarring analysisCaptures the functional consequence of HRR deficiency beyond specific gene mutations.
CDK12 Inactivation CDK12 is involved in the transcription of HRR genes; its loss can induce a "BRCAness" phenotype.NGS, IHC for CDK12 proteinIdentifies a subset of tumors without canonical HRR gene mutations that may be sensitive to PARP inhibitors.
PTEN Loss PTEN is a tumor suppressor that may play a role in regulating RAD51 expression and HRR.IHC, NGSPotential biomarker in prostate and endometrial cancers.

Comparative Performance of PARP Inhibitors

While specific data for this compound is emerging, data from structurally related quinazolinone derivatives and approved PARP inhibitors provide a benchmark for comparison.

Table 1: In Vitro Potency of Quinazolinone-Based PARP-1 Inhibitors

CompoundPARP-1 IC₅₀ (nM)Reference
Olaparib27.89[1]
Quinazolinone Derivative 12c30.38[1]
4-Hydroxyquinazoline Derivative B163.81[2]

Table 2: Clinical Efficacy of Approved PARP Inhibitors in Ovarian Cancer (BRCA-mutated)

PARP InhibitorTrialMedian Progression-Free Survival (PFS) - PARPi ArmMedian PFS - Placebo/Control ArmHazard Ratio (HR)
OlaparibSOLO-1Not Reached13.8 months0.30
NiraparibPRIMA/ENGOT-OV2621.9 months10.4 months0.43
RucaparibARIEL316.6 months5.4 months0.23

Experimental Protocols

Detailed methodologies are critical for the reproducible validation of biomarkers.

Immunohistochemistry (IHC) for Poly(ADP-ribose) (PAR)

dot

start Start: Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) deparaffinization->antigen_retrieval blocking Blocking (Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Anti-PAR Antibody) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Biotinylated) primary_ab->secondary_ab detection Detection (Streptavidin-HRP & DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain imaging Imaging & Analysis (Microscopy) counterstain->imaging end End: Quantified PAR Levels imaging->end

Caption: Workflow for PAR immunohistochemistry.
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Transfer through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

    • Heat to 95-100°C for 20-30 minutes.

    • Allow to cool to room temperature.

  • Blocking:

    • Wash slides in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with 10% normal goat serum in PBS for 1 hour to block non-specific binding.

  • Primary Antibody Incubation:

    • Incubate slides with a primary antibody against PAR (e.g., mouse monoclonal) overnight at 4°C.

  • Secondary Antibody and Detection:

    • Wash slides with TBST.

    • Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse) for 1 hour.

    • Wash slides and incubate with streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop with 3,3'-Diaminobenzidine (DAB) substrate.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded ethanol series and xylene.

    • Mount with a permanent mounting medium.

Immunofluorescence (IF) for γ-H2AX and RAD51 Foci

dot

start Start: Cells grown on coverslips fixation Fixation (4% Paraformaldehyde) start->fixation permeabilization Permeabilization (0.25% Triton X-100) fixation->permeabilization blocking Blocking (5% BSA in PBS) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-γ-H2AX or Anti-RAD51) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Alexa Fluor-conjugated) primary_ab->secondary_ab counterstain Counterstaining (DAPI) secondary_ab->counterstain mounting Mounting (Antifade medium) counterstain->mounting imaging Imaging & Analysis (Fluorescence Microscopy) mounting->imaging end End: Quantified Foci per Nucleus imaging->end

Caption: Workflow for γ-H2AX/RAD51 immunofluorescence.
  • Cell Culture and Treatment:

    • Plate cells on coverslips and allow them to adhere.

    • Treat with this compound or other PARP inhibitors at desired concentrations and time points.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with primary antibody (e.g., rabbit anti-γ-H2AX or rabbit anti-RAD51) overnight at 4°C.

    • Wash with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash with PBS.

    • Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).

Conclusion

The validation of biomarkers for this compound will be essential for its clinical development. By leveraging the established knowledge of PARP inhibitor biomarkers and employing rigorous, standardized experimental protocols, researchers can effectively characterize the activity of this promising compound and identify the patient populations most likely to benefit from its therapeutic potential. This guide provides a foundational framework for these validation efforts, encouraging a data-driven and comparative approach to accelerate the translation of this novel therapeutic into the clinic.

References

A Comparative Guide to the ADME Properties of Quinazolinone-Based Compounds: A Framework for Evaluating 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This versatility has led to the development of numerous therapeutic agents, from anti-inflammatory drugs to targeted cancer therapies.[1][2][3] This guide focuses on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical class, providing a comparative framework for the potential evaluation of novel derivatives such as 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid.

While specific experimental ADME data for this compound is not extensively available in public literature, its profile can be inferred by comparing structurally related analogs that have been well-characterized. Here, we compare two distinct quinazolinone analogs: Proquazone , a non-steroidal anti-inflammatory drug (NSAID), and a representative series of modern Quinazolinone-based EGFR inhibitors , for which extensive in silico ADMET predictions are often reported in contemporary drug discovery literature.[4][5][6][7]

Comparative ADME Data

The following tables summarize the physicochemical and ADME properties of the selected analogs. Proquazone represents an older drug with known in vivo human pharmacokinetic data, while the EGFR inhibitor data is a composite of predicted values for novel analogs, reflecting a modern drug design approach.[4][5][6][7]

Table 1: Physicochemical and Predicted ADME Properties

PropertyThis compoundProquazone (Analog A)Representative Novel EGFR Inhibitor Analogs (Analog B Series)
Molecular Weight ( g/mol ) 218.21278.35[8]~400-550
logP (Predicted) ~1.5 - 2.0~3.5~3.0 - 5.0
Aqueous Solubility Likely low (acidic)Poorly water-soluble[9]Generally low to moderate
Human Intestinal Absorption High (Predicted)Low (~7% bioavailability)[9]Good to High (Predicted)[10]
Caco-2 Permeability Moderate to High (Predicted)High (Predicted for lipophilic compounds)Moderate to High (Predicted)
Blood-Brain Barrier (BBB) Likely Low/Negative (Predicted)[11]Moderate (Predicted)Generally predicted to be non-penetrant
Plasma Protein Binding High (Predicted for acidic drugs)Extensive[9]High (>95%) (Predicted)
CYP450 2D6 Inhibition Unlikely (Predicted)Not a major inhibitorOften designed to be non-inhibitory
hERG Inhibition Low Risk (Predicted)Low Risk (Predicted)Low to Medium Risk (Predicted)[12]
Hepatotoxicity Low Risk (Predicted)Low RiskLow Risk (Predicted)

Note: Data for the title compound and EGFR inhibitors are primarily based on computational predictions from various studies on similar analogs.

Table 2: Pharmacokinetic Parameters

ParameterProquazone (Analog A - Human Data)[9]Representative Novel EGFR Inhibitor Analogs (Analog B Series - Rodent/Predicted)
Bioavailability (F%) ~7% (due to high first-pass effect)Variable, optimized for >30%
Volume of Distribution (Vdss, L) ~40 LVariable, typically moderate to high
Metabolism Extensive first-pass; m-hydroxy metabolitePrimarily hepatic (CYP3A4)
Total Clearance (CL) High (~700 mL/min)Low to Moderate
Elimination Half-life (t½) Short (alpha: 2 min, beta: 14 min)Moderate to Long (>2 hours)
Excretion Primarily renal as conjugated metabolite (~20%)Primarily biliary/fecal

Signaling Pathways and Experimental Workflows

Visualizations of relevant biological pathways and experimental procedures help contextualize the ADME data.

EGFR_Signaling_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Ligand EGF/TGF-α Ligand->EGFR Binds Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization Inhibits ATP Binding ATP ATP ATP->Dimerization Provides P RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation ADME_Workflow start Test Compound (Quinazolinone Analog) incubation Incubation Human Liver Microsomes (HLM) + NADPH start->incubation sampling Time Points 0, 5, 15, 30, 60 min incubation->sampling quenching Quench Reaction (Acetonitrile) sampling->quenching analysis LC-MS/MS Analysis quenching->analysis data {Data Analysis|{Calculate t½ and Intrinsic Clearance}} analysis->data

References

Safety Operating Guide

Proper Disposal of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedures for the proper disposal of 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, catering to researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize risks to personnel and the environment.

I. Hazard Identification and Safety Precautions

Before handling this compound for disposal, it is imperative to be aware of its associated hazards. The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE):

To mitigate exposure risks, the following personal protective equipment must be worn:

PPE CategorySpecific Requirements
Hand Protection Wear appropriate chemical-resistant gloves. Inspect gloves before use.
Eye/Face Protection Use chemical safety goggles or a face shield.[5]
Skin and Body Protection Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.

II. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to local, regional, national, and international regulations.[1] The following steps provide a general framework for proper disposal:

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated solid this compound in a designated, clearly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and collected in a separate, appropriately labeled hazardous waste container.

  • Solutions: Solutions containing the compound should be collected in a labeled, sealed container designated for liquid chemical waste. Avoid mixing with incompatible waste streams.

Step 2: Labeling

All waste containers must be accurately and clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Harmful," "Irritant")

  • The date of accumulation

  • The name of the principal investigator or laboratory contact

Step 3: Storage

Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[6] Storage should be temporary and in accordance with institutional and regulatory time limits.

Step 4: Professional Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

III. Emergency Procedures

In the event of a spill or exposure, follow these procedures:

Emergency ScenarioImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Small Spill For small spills of solid material, carefully sweep up the powder, avoiding dust generation, and place it in a labeled hazardous waste container. Clean the spill area with an appropriate solvent and then with soap and water.
Large Spill Evacuate the area and contact your institution's EHS office or emergency response team immediately.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Start: Disposal of This compound B Assess Waste Form A->B C Solid Waste B->C Solid D Contaminated Materials (Gloves, Paper, etc.) B->D Contaminated E Liquid Waste (Solutions) B->E Liquid F Place in a Labeled, Sealed Hazardous Waste Container C->F D->F E->F G Store in Designated Secondary Containment Area F->G H Contact EHS for Professional Disposal G->H I End H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, including operational and disposal plans. Adherence to these procedural steps is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A risk assessment should be conducted to determine the full scope of necessary PPE based on the specific laboratory procedures being performed.[2]

Protection Type Required PPE Specifications and Use Case
Eye and Face Protection Safety Goggles or a Face ShieldChemical safety goggles are mandatory. A face shield should be worn over safety goggles when there is a significant risk of splashing.[3][4][5][6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable minimum for incidental contact.[3][4][5] For prolonged contact or handling larger quantities, consider more robust gloves like Viton® or Silver Shield. Always inspect gloves for tears or degradation before use.
Body Protection Laboratory CoatA standard lab coat is required to protect against skin contact and contamination of personal clothing.[4][6] Ensure the coat is fully buttoned.
Respiratory Protection N95 Respirator or higherTo be used in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.[3][6] A Powered Air-Purifying Respirator (PAPR) may be necessary in dusty environments or for individuals who cannot achieve a proper fit with a standard respirator.[2]
Foot Protection Closed-toe ShoesRequired to protect feet from spills and falling objects.[2][6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound.

  • Preparation and Area Setup :

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[3]

    • Gather all necessary equipment and reagents before introducing the chemical to the work area.

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as specified in the table above before handling the compound.

  • Weighing and Transfer :

    • Handle the solid compound carefully to minimize dust generation.

    • Use a spatula for transfers. Avoid pouring the dry powder.

    • If creating a solution, add the solid to the solvent slowly.

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][7]

    • Decontaminate all work surfaces and equipment.

    • Properly remove and dispose of contaminated PPE.

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]
Skin Contact Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][8]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Isolate all waste contaminated with this compound from other waste streams.[3]

    • This includes unused solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips).[3][9]

  • Container Labeling :

    • Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[3][10]

    • The label should include "Hazardous Waste," the chemical name, and associated hazard symbols.

  • Disposal of Contaminated Materials :

    • Place all contaminated solid waste, including PPE, into a designated hazardous waste bag or container.[3]

  • Final Disposal :

    • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[3]

    • Adhere to all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this chemical down the drain.[3][9]

Chemical Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area 1. Prepare Fume Hood gather_materials 2. Assemble Equipment don_ppe 3. Don Required PPE weigh 4. Weigh Compound don_ppe->weigh transfer 5. Transfer or Dissolve weigh->transfer decontaminate 6. Clean Work Area transfer->decontaminate doff_ppe 7. Doff & Dispose PPE wash_hands 8. Wash Hands segregate Segregate Waste doff_ppe->segregate label_container Label Container segregate->label_container dispose Dispose via EHS label_container->dispose

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Oxo-3,4-dihydroquinazolin-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.